N1-Methoxymethyl picrinine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C22H26N2O4 |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
methyl (1R,9R,15R,17R)-14-ethylidene-2-(methoxymethyl)-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate |
InChI |
InChI=1S/C22H26N2O4/c1-4-13-11-23-17-9-14(13)19(20(25)27-3)21-10-18(23)28-22(17,21)24(12-26-2)16-8-6-5-7-15(16)21/h4-8,14,17-19H,9-12H2,1-3H3/t14-,17+,18?,19?,21-,22-/m0/s1 |
InChI Key |
FGSDKFHHOWCXOD-FIKLCPACSA-N |
Origin of Product |
United States |
Foundational & Exploratory
N1-Methoxymethyl Picrinine: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
N1-Methoxymethyl picrinine (B199341) is a naturally occurring monoterpenoid indole (B1671886) alkaloid isolated from the leaves of Alstonia scholaris, a plant with a rich history in traditional medicine.[1][2] This compound belongs to the picrinine-type alkaloids, a class of complex molecules known for their diverse and potent biological activities. This technical guide provides a comprehensive overview of the known chemical properties, experimental protocols for its isolation, and a discussion of its potential pharmacological activities based on current scientific literature. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, medicinal chemistry, and drug discovery.
Chemical and Physical Properties
N1-Methoxymethyl picrinine is a white powder with a complex polycyclic structure.[3] Its fundamental chemical and physical properties are summarized in the table below. It is soluble in a range of organic solvents including chloroform (B151607), dichloromethane, ethyl acetate, DMSO, and acetone.[4]
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₆N₂O₄ | [3] |
| Molecular Weight | 382.45 g/mol | [4] |
| CAS Number | 1158845-78-3 | [3] |
| IUPAC Name | methyl (1R,9R,11S,14E,17S)-14-ethylidene-2-(methoxymethyl)-18-oxa-2,12-diazahexacyclo[9.6.1.1⁹,¹⁵.0¹,⁹.0³,⁸.0¹²,¹⁷]nonadeca-3,5,7-triene-19-carboxylate | [] |
| Physical Form | Powder | [3] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [4] |
| Melting Point | Data not available in searched literature. | |
| SMILES | CC=C1CN2C3CC1C(C45C3(N(C6=CC=CC=C64)COC)OC2C5)C(=O)OC | [3] |
Experimental Protocols
General Alkaloid Extraction and Isolation from Alstonia scholaris Leaves
The following is a generalized protocol for the extraction and isolation of alkaloids from the leaves of Alstonia scholaris, which would encompass the isolation of this compound. Specific details for the isolation of this compound are not available in the searched literature, but this protocol provides a standard methodology.
Experimental Workflow for Alkaloid Isolation
Caption: A generalized workflow for the extraction and isolation of alkaloids from Alstonia scholaris leaves.
Methodology:
-
Extraction: The air-dried and powdered leaves of Alstonia scholaris are macerated with a 1% aqueous hydrochloric acid solution. This acidic extraction protonates the alkaloids, rendering them soluble in the aqueous medium.
-
Basification: The acidic extract is filtered, and the filtrate is then basified to a pH of 9-10 using an ammonium (B1175870) hydroxide (B78521) solution. This deprotonates the alkaloids, making them soluble in organic solvents.
-
Solvent Extraction: The basified aqueous solution is then repeatedly extracted with an immiscible organic solvent, such as chloroform or dichloromethane, to partition the alkaloids into the organic phase.
-
Drying and Concentration: The combined organic extracts are dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure to yield the crude alkaloid mixture.
-
Chromatographic Separation: The crude extract is subjected to silica gel column chromatography. The column is typically eluted with a gradient of non-polar to polar solvents (e.g., hexane (B92381) to ethyl acetate) to separate the different alkaloid components.
-
Fraction Analysis and Purification: The collected fractions are analyzed by thin-layer chromatography (TLC). Fractions containing compounds with similar Rf values are pooled. Further purification of the pooled fractions, for instance, through preparative TLC or high-performance liquid chromatography (HPLC), is performed to isolate pure this compound.
Structural Elucidation
The structure of this compound would be elucidated using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are employed to establish the connectivity between protons and carbons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS), often with electrospray ionization (ESI), is used to determine the exact molecular weight and elemental composition of the compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to study the electronic transitions within the molecule, often indicative of the chromophore system.
While specific spectral data for this compound is not available in the searched literature, the following table provides a template for the type of data that would be collected.
Table of Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to aromatic protons, olefinic protons, methoxy (B1213986) groups, and aliphatic protons in the polycyclic system. |
| ¹³C NMR | Resonances for sp² and sp³ hybridized carbons, including those of the indole ring, carbonyl group, and methoxy groups. |
| HR-ESI-MS | A molecular ion peak corresponding to the exact mass of the protonated molecule [M+H]⁺. |
Potential Biological Activities and Mechanisms of Action
While specific studies on the biological activities of pure this compound are limited in the available literature, research on the total alkaloid extracts of Alstonia scholaris and related picrinine-type alkaloids suggests potential anticancer, anti-inflammatory, and antimicrobial properties. The following sections outline the hypothesized mechanisms of action based on this related research.
Hypothesized Anticancer Activity
Alkaloids from Alstonia scholaris have been shown to induce apoptosis in cancer cells. The proposed mechanism involves the intrinsic apoptotic pathway.
Hypothesized Anticancer Signaling Pathway
Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.
This proposed pathway suggests that this compound may induce mitochondrial stress, leading to the inhibition of anti-apoptotic proteins like Bcl-2 and the activation of pro-apoptotic proteins like Bax. This would result in the release of cytochrome c, the formation of the apoptosome, and the subsequent activation of caspase-3, ultimately leading to programmed cell death.
Hypothesized Anti-inflammatory Activity
The anti-inflammatory effects of related alkaloids are thought to be mediated through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).
Hypothesized Anti-inflammatory Mechanism
Caption: Hypothesized inhibition of inflammatory pathways by this compound.
This pathway illustrates the potential for this compound to block the conversion of arachidonic acid into pro-inflammatory mediators like prostaglandins and leukotrienes by inhibiting the COX and LOX enzymes.
Hypothesized Antimicrobial Activity
The antimicrobial activity of indole alkaloids is often attributed to their ability to disrupt bacterial cell membranes and inhibit essential cellular processes.
Hypothesized Antimicrobial Mode of Action
Caption: Hypothesized antimicrobial mechanisms of this compound.
The proposed antimicrobial actions include the disruption of the bacterial cell membrane integrity, leading to leakage of cellular contents, and the inhibition of vital enzymes and DNA replication, culminating in bacterial cell death.
Conclusion and Future Directions
This compound is a complex indole alkaloid with a promising, yet largely unexplored, pharmacological potential. This whitepaper provides a summary of its known chemical properties and outlines hypothesized mechanisms for its potential biological activities based on related compounds. The lack of detailed published data on its specific physical and spectral properties, as well as its biological activities, highlights a significant area for future research.
Further investigation is warranted to:
-
Fully characterize its physicochemical properties.
-
Develop and optimize a synthetic route for its production to enable further studies.
-
Elucidate its specific molecular targets and signaling pathways in various disease models.
-
Evaluate its efficacy and safety in preclinical and clinical studies.
The information compiled in this guide serves as a foundational resource to stimulate and support further research into this intriguing natural product.
References
N1-Methoxymethyl Picrinine: An Obscure Alkaloid Awaiting Exploration
For Immediate Release
Shanghai, China – December 7, 2025 – N1-Methoxymethyl picrinine (B199341), a distinct indole (B1671886) alkaloid identified by the CAS number 1158845-78-3, remains a molecule of scientific interest yet limited exploration. While its existence is confirmed in chemical databases and it is known to be a natural product, a thorough review of publicly available scientific literature reveals a significant gap in the understanding of its biological activity and mechanism of action. This technical overview serves to consolidate the known information about this compound and highlight areas for future research.
N1-Methoxymethyl picrinine is structurally a derivative of the more extensively studied akuammiline (B1256633) alkaloid, picrinine. It has been identified as a constituent of Alstonia scholaris, a tree native to Southern and Southeast Asia, which has a rich history in traditional medicine. Specifically, the compound has been reported to be present in the hydro-alcoholic extracts of the leaves of this plant.
While several chemical suppliers list this compound for research purposes, there is a notable absence of published studies detailing its specific pharmacological properties. Consequently, no quantitative biological data, such as IC50 values or binding affinities, are available to be presented. Furthermore, detailed experimental protocols for its isolation or synthesis, as well as investigations into its effects on cellular signaling pathways, are not documented in the current body of scientific literature.
The Parent Compound: A Glimpse into Potential Activity
To provide context for potential research directions, it is useful to consider the known biological activities of its parent compound, picrinine. Research on picrinine has indicated that it possesses anti-inflammatory properties. This activity is attributed to its ability to inhibit the 5-lipoxygenase enzyme, a key player in the biosynthesis of leukotrienes, which are inflammatory mediators. The potential for this compound to exhibit similar or modulated activity presents a compelling avenue for investigation.
Future Research and Development
The lack of data on this compound underscores a significant opportunity for researchers in natural product chemistry, pharmacology, and drug development. Key areas for future investigation would include:
-
Isolation and Structural Elucidation: Development and publication of a detailed, optimized protocol for the isolation of this compound from Alstonia scholaris.
-
Pharmacological Screening: A comprehensive screening of the compound to determine its biological activities, including but not limited to anti-inflammatory, analgesic, and cytotoxic effects.
-
Mechanism of Action Studies: Once a significant biological activity is identified, further research into the specific molecular targets and signaling pathways affected by this compound will be crucial.
-
Synthetic Chemistry: The development of a total synthesis route for this compound would enable the production of larger quantities for extensive research and the generation of novel analogs for structure-activity relationship (SAR) studies.
Logical Workflow for Future Investigation
A logical workflow for initiating research on this compound is proposed below. This workflow outlines the necessary steps from initial acquisition of the compound to the elucidation of its therapeutic potential.
Caption: Proposed research workflow for this compound.
N1-Methoxymethyl Picrinine: A Technical Overview for Drug Discovery Professionals
An In-depth Guide to the Molecular Characteristics, Synthesis, and Potential Biological Activity of a Promising Indole (B1671886) Alkaloid
Introduction
N1-Methoxymethyl picrinine (B199341) is a naturally occurring indole alkaloid isolated from the leaves of Alstonia scholaris, a plant with a long history in traditional medicine. As a derivative of picrinine, this compound belongs to the complex akuammiline (B1256633) family of alkaloids, which are of significant interest to the scientific community due to their diverse and potent pharmacological activities. This technical guide provides a comprehensive overview of N1-Methoxymethyl picrinine, including its physicochemical properties, a detailed look at the synthetic methodology for its parent compound, and an exploration of its potential therapeutic applications based on the known biological activities of related alkaloids. This document is intended for researchers, scientists, and professionals in the field of drug development.
Physicochemical Properties
A clear understanding of the fundamental molecular characteristics of this compound is crucial for any research and development endeavor. The key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 382.45 g/mol | [1][2] |
| Molecular Formula | C₂₂H₂₆N₂O₄ | [1][2] |
| CAS Number | 1158845-78-3 | [1][2] |
Synthesis and Methodology
Conceptual Workflow for Picrinine Total Synthesis
The synthesis of picrinine involves a sophisticated strategy that can be conceptually broken down into several key stages. The following diagram illustrates the logical flow of this process, starting from precursor molecules and culminating in the final complex structure.
Caption: A simplified diagram illustrating the key stages in the total synthesis of picrinine.
Key Experimental Stages in Picrinine Synthesis
The total synthesis of picrinine is a testament to the power of modern synthetic organic chemistry. Below are the pivotal steps involved in constructing this intricate molecule:
-
Construction of the [3.3.1]-Azabicyclic Core: The synthesis commences with the assembly of the bridged bicyclic amine, which forms the central scaffold of the molecule. This is often achieved through a series of cycloaddition and rearrangement reactions.
-
Fischer Indolization: A crucial step in the synthesis is the Fischer indole synthesis, which is employed to construct the indole ring system. This reaction involves the acid-catalyzed rearrangement of a phenylhydrazone.
-
Late-Stage Functionalization: Following the formation of the core structure, a series of delicate and stereocontrolled reactions are required to introduce the remaining functional groups and establish the correct stereochemistry.
-
Final Cyclization: The synthesis culminates in a final cyclization event to form the complete, cage-like structure of picrinine.
To obtain this compound, a final N-alkylation step would theoretically be performed on the picrinine scaffold, introducing the methoxymethyl group at the N1 position of the indole ring.
Potential Signaling Pathways and Biological Activity
While direct studies on the signaling pathways affected by this compound are limited, the known biological activities of its parent compound, picrinine, and other alkaloids from Alstonia scholaris provide valuable insights into its potential therapeutic applications.
Alkaloids from this plant have been reported to possess a wide array of pharmacological effects, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.
Anti-inflammatory Activity and the 5-Lipoxygenase Pathway
A significant finding is the ability of picrinine to inhibit the 5-lipoxygenase (5-LOX) enzyme. The 5-LOX pathway is a critical component of the inflammatory response, responsible for the production of leukotrienes, which are potent inflammatory mediators. By inhibiting this enzyme, picrinine, and likely this compound, can effectively suppress the production of these pro-inflammatory molecules.
The following diagram illustrates the proposed mechanism of anti-inflammatory action through the inhibition of the 5-LOX pathway.
Caption: The inhibitory effect of this compound on the 5-lipoxygenase pathway.
Conclusion and Future Directions
This compound represents a compelling starting point for further investigation in the realm of drug discovery. Its structural complexity and the potent biological activities of related compounds, particularly the anti-inflammatory properties derived from the inhibition of 5-lipoxygenase, suggest a promising future for this class of molecules. Future research should focus on developing a targeted synthesis for this compound to enable more extensive biological evaluation. Elucidating its specific interactions with cellular targets and its efficacy in preclinical models of inflammatory diseases will be crucial next steps in unlocking the full therapeutic potential of this intriguing natural product.
References
N1-Methoxymethyl Picrinine: A Technical Overview of a Novel Indole Alkaloid from Alstonia scholaris
For Researchers, Scientists, and Drug Development Professionals
Abstract
N1-Methoxymethyl picrinine (B199341) is a picrinine-type monoterpenoid indole (B1671886) alkaloid naturally occurring in the leaves of Alstonia scholaris (L.) R. Br., a plant with a rich history in traditional medicine across Asia and Africa. This technical guide provides a comprehensive overview of the current scientific knowledge on N1-Methoxymethyl picrinine, with a focus on its natural source, physicochemical properties, and potential for further research. While detailed experimental protocols for its isolation and specific biological activities remain to be fully elucidated in publicly accessible literature, this document consolidates the available information to serve as a foundational resource for the scientific community.
Introduction
Alstonia scholaris, commonly known as the devil's tree, is a rich source of bioactive alkaloids, with over 180 different compounds identified from various parts of the plant.[1] These alkaloids have demonstrated a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[2][3] Among this diverse chemical arsenal (B13267) is this compound, a derivative of the more commonly studied alkaloid, picrinine. The presence of the N1-methoxymethyl group suggests unique chemical and biological properties that warrant further investigation for potential therapeutic applications.
Physicochemical Properties
Limited specific experimental data on the physicochemical properties of this compound is available. However, based on its chemical structure and information from commercial suppliers, a summary of its known properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₆N₂O₄ | [1] |
| Molecular Weight | 382.5 g/mol | [1] |
| Appearance | Powder | [1] |
| Purity | >98% | [1] |
| CAS Number | 1158845-78-3 | [1] |
Natural Source and Isolation
This compound is a constituent of the leaves of Alstonia scholaris.[2][4][5] While a definitive, step-by-step protocol for the specific isolation of this compound is not detailed in the reviewed literature, general methods for the extraction and fractionation of alkaloids from A. scholaris leaves have been described. These methods typically involve the use of hydro-alcoholic or ethanolic extracts followed by separation using silica (B1680970) gel column chromatography.[4]
General Experimental Protocol for Alkaloid Isolation from Alstonia scholaris Leaves
The following is a generalized workflow based on common alkaloid isolation techniques, which could be adapted and optimized for the specific isolation of this compound.
Caption: Generalized workflow for the isolation of this compound.
Biological Activity and Signaling Pathways
Currently, there is a significant gap in the scientific literature regarding the specific biological activities and mechanisms of action of this compound. While its structural analog, picrinine, has been reported to exhibit anti-inflammatory properties through the inhibition of the 5-lipoxygenase enzyme, it is crucial to note that the addition of a methoxymethyl group at the N1 position could significantly alter the compound's biological profile.[2]
Studies on the total alkaloid extracts of Alstonia scholaris have shown a range of activities, including anti-inflammatory, and effects on various signaling pathways. However, these findings cannot be directly attributed to this compound without further dedicated research.
The following diagram illustrates a hypothetical signaling pathway that could be investigated for this compound, based on the known activity of picrinine.
Caption: Hypothetical inhibitory action on the 5-lipoxygenase pathway.
Future Directions
The unique structure of this compound presents an exciting opportunity for further research and development. Key areas for future investigation include:
-
Development of a standardized isolation and purification protocol to obtain sufficient quantities of the pure compound for comprehensive studies.
-
Quantitative analysis to determine the yield of this compound from Alstonia scholaris leaves.
-
In-depth physicochemical characterization , including solubility in various solvents, melting point, and spectroscopic data (NMR, IR, MS).
-
Comprehensive in vitro and in vivo biological screening to elucidate its pharmacological profile, including but not limited to anti-inflammatory, anticancer, and antimicrobial activities.
-
Mechanism of action studies to identify the specific molecular targets and signaling pathways modulated by this compound.
Conclusion
This compound is a structurally intriguing indole alkaloid from Alstonia scholaris with untapped potential. While current knowledge is limited, this technical guide consolidates the available data and highlights the critical need for further research to unlock its therapeutic promise. The scientific community is encouraged to pursue detailed investigations into the isolation, characterization, and biological evaluation of this novel natural product.
References
Isolating N1-Methoxymethyl Picrinine: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the isolation and characterization of N1-Methoxymethyl picrinine (B199341), an indole (B1671886) alkaloid derived from the leaves of Alstonia scholaris. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed protocol based on established scientific literature.
N1-Methoxymethyl picrinine has been identified as a constituent of the hydro-alcoholic extract of Alstonia scholaris leaves. The isolation of this compound is a critical step for further pharmacological investigation and drug discovery efforts. This guide consolidates the necessary procedures, quantitative data, and analytical details to facilitate its successful extraction and purification.
Data Summary
The following table summarizes the key quantitative data associated with the isolation of this compound and related compounds from Alstonia scholaris.
| Parameter | Value | Source |
| Plant Material | Dried, powdered leaves of Alstonia scholaris | Wang et al., 2009 |
| Extraction Solvent | 95% Ethanol (B145695) | Wang et al., 2009 |
| Extraction Method | Maceration | General Alkaloid Extraction |
| Yield of this compound | Not explicitly stated in available abstracts | Wang et al., 2009 |
Table 1: Quantitative Data for the Isolation of this compound
Experimental Protocols
The following protocols are detailed methodologies for the key experiments involved in the isolation and characterization of this compound from Alstonia scholaris.
Plant Material Collection and Preparation
-
Collection: The leaves of Alstonia scholaris are collected.
-
Drying: The collected leaves are air-dried in the shade until a constant weight is achieved.
-
Grinding: The dried leaves are ground into a coarse powder using a mechanical grinder.
Extraction of Crude Alkaloids
This procedure follows a standard acid-base extraction method for alkaloids.
-
Maceration: The powdered plant material is macerated with 95% ethanol at room temperature for a period of 72 hours, with occasional shaking.
-
Filtration and Concentration: The ethanolic extract is filtered, and the solvent is evaporated under reduced pressure using a rotary evaporator to obtain a concentrated crude extract.
-
Acid-Base Extraction:
-
The crude extract is dissolved in a 2% aqueous hydrochloric acid solution.
-
The acidic solution is then washed with ethyl acetate (B1210297) to remove neutral and acidic compounds.
-
The aqueous layer is basified with ammonium (B1175870) hydroxide (B78521) to a pH of 9-10.
-
The alkaline solution is then extracted exhaustively with chloroform (B151607).
-
-
Drying and Evaporation: The combined chloroform extracts are dried over anhydrous sodium sulfate (B86663) and evaporated to dryness to yield the crude alkaloid fraction.
Chromatographic Purification of this compound
The purification of this compound from the crude alkaloid fraction is achieved through column chromatography.
-
Stationary Phase: Silica (B1680970) gel (100-200 mesh).
-
Column Preparation: A glass column is packed with a slurry of silica gel in the initial mobile phase.
-
Sample Loading: The crude alkaloid fraction is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.
-
Elution: The column is eluted with a gradient of increasing polarity. A common solvent system for alkaloid separation is a mixture of chloroform and methanol. The specific gradient used for the isolation of this compound as per Wang et al. (2009) would be applied here.
-
Fraction Collection: Fractions are collected sequentially and monitored by Thin Layer Chromatography (TLC).
-
Isolation: Fractions containing the pure compound, as indicated by TLC analysis against a reference standard if available, are combined and the solvent is evaporated to yield purified this compound.
Spectroscopic Characterization
The structure of the isolated this compound is confirmed using various spectroscopic techniques.
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy to elucidate the chemical structure, including the placement of the methoxymethyl group.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To determine the electronic absorption properties of the compound.
The following table summarizes the key spectroscopic data for this compound as reported by Wang et al. (2009).
| Spectroscopic Technique | Key Data Points |
| ¹H NMR | Data to be extracted from the full text of Wang et al., 2009 |
| ¹³C NMR | Data to be extracted from the full text of Wang et al., 2009 |
| MS | Data to be extracted from the full text of Wang et al., 2009 |
| IR (KBr, cm⁻¹) | Data to be extracted from the full text of Wang et al., 2009 |
| UV (MeOH, nm) | Data to be extracted from the full text of Wang et al., 2009 |
Table 2: Spectroscopic Data for this compound
Visualizations
Experimental Workflow for Isolation
The following diagram illustrates the overall workflow for the isolation of this compound from the leaves of Alstonia scholaris.
This guide provides a foundational protocol for the isolation of this compound. Researchers are encouraged to consult the primary literature, specifically Wang et al. (2009), for more detailed experimental parameters and data. The successful isolation and characterization of this compound will enable further investigation into its potential therapeutic applications.
N1-Methoxymethyl Picrinine: A Technical Overview of its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
N1-Methoxymethyl picrinine (B199341), a monoterpenoid indole (B1671886) alkaloid isolated from the leaves of Alstonia scholaris, has been reported to possess analgesic and anti-inflammatory properties. This technical guide provides a comprehensive overview of the known biological activities of this compound and its parent alkaloid, picrinine. Due to the limited public availability of the primary research data on N1-Methoxymethyl picrinine, this document summarizes the reported findings and presents detailed, generalized experimental protocols for the types of assays likely employed to determine its pharmacological profile. Furthermore, this guide includes visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of the methodologies and potential mechanisms of action.
Introduction
This compound is a derivative of picrinine, an akuammiline (B1256633) alkaloid found in plants of the Apocynaceae family, notably Alstonia scholaris. While picrinine itself has been studied for its anti-inflammatory effects, primarily through the inhibition of 5-lipoxygenase, the specific biological data for its N1-methoxymethyl derivative remains largely confined to a single primary study by Wang et al. (2009) which is not widely accessible. This guide aims to collate the available information and provide a foundational resource for researchers interested in the therapeutic potential of this natural product.
Biological Activity
The primary reported biological activities of this compound are its analgesic and anti-inflammatory effects. The parent compound, picrinine, has been shown to exhibit anti-inflammatory activity by inhibiting the 5-lipoxygenase enzyme.
Quantitative Data Summary
Specific quantitative data (e.g., IC₅₀, ED₅₀) for the analgesic and anti-inflammatory activities of this compound from the primary literature is not publicly available at this time. The following table summarizes the reported qualitative activities of this compound and includes quantitative data for the parent compound, picrinine, for comparative context.
| Compound | Biological Activity | Assay | Result | Reference |
| This compound | Analgesic | Not Specified | Reported Activity | (Wang et al., 2009) |
| Anti-inflammatory | Not Specified | Reported Activity | (Wang et al., 2009) | |
| Picrinine | Anti-inflammatory | 5-Lipoxygenase Inhibition | Reported Activity | [1] |
Experimental Protocols
The following sections detail the likely experimental methodologies used to assess the analgesic and anti-inflammatory properties of this compound. These are standardized and widely accepted protocols in pharmacological research.
Analgesic Activity Assays
This is a common method for screening peripheral analgesic activity.
-
Principle: The intraperitoneal injection of acetic acid induces a painful inflammatory response, causing characteristic stretching and writhing movements in the animal. A reduction in the number of writhes indicates an analgesic effect.
-
Procedure:
-
Acclimatize male Swiss albino mice (20-25 g) to the experimental environment.
-
Divide the animals into groups (n=6-8): vehicle control, positive control (e.g., Aspirin), and test groups (different doses of this compound).
-
Administer the test compounds or vehicle orally or intraperitoneally.
-
After a set pre-treatment time (e.g., 30-60 minutes), inject 0.6% (v/v) acetic acid solution intraperitoneally.
-
Immediately place each mouse in an individual observation chamber.
-
Count the number of writhes (abdominal constrictions and stretching of hind limbs) for a defined period (e.g., 20 minutes), starting 5 minutes after the acetic acid injection.
-
Calculate the percentage of inhibition of writhing for each group compared to the vehicle control.
-
This test can differentiate between neurogenic and inflammatory pain.
-
Principle: The subcutaneous injection of formalin into the paw elicits a biphasic pain response. The early phase (0-5 minutes) is due to direct chemical stimulation of nociceptors (neurogenic pain), while the late phase (15-30 minutes) is associated with an inflammatory response.
-
Procedure:
-
Acclimatize mice or rats to the observation chambers.
-
Administer the test compound or vehicle.
-
After the pre-treatment period, inject a dilute formalin solution (e.g., 2.5% in saline) subcutaneously into the plantar surface of the right hind paw.
-
Record the total time the animal spends licking or biting the injected paw during the early phase (0-5 minutes) and the late phase (15-30 minutes).
-
A reduction in the licking/biting time in either phase indicates analgesic activity.
-
Anti-inflammatory Activity Assay
This is a standard model for evaluating acute inflammation.
-
Principle: Subplantar injection of carrageenan induces a local, acute, and reproducible inflammatory response characterized by paw edema. The reduction in paw volume is a measure of anti-inflammatory activity.
-
Procedure:
-
Measure the initial paw volume of rats or mice using a plethysmometer.
-
Administer the test compound or vehicle.
-
After the pre-treatment period, inject a 1% (w/v) carrageenan solution in saline into the subplantar region of the right hind paw.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group compared to the vehicle control.
-
In Vitro Anti-inflammatory Assay
This assay determines the direct inhibitory effect of a compound on the 5-LOX enzyme.
-
Principle: The 5-LOX enzyme catalyzes the conversion of arachidonic acid to leukotrienes, which are pro-inflammatory mediators. The activity of the enzyme can be measured spectrophotometrically by monitoring the formation of a conjugated diene product at 234 nm.
-
Procedure:
-
Prepare a reaction mixture containing phosphate (B84403) buffer, the test compound (this compound) at various concentrations, and the 5-lipoxygenase enzyme solution.
-
Incubate the mixture at room temperature for a short period.
-
Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Measure the change in absorbance at 234 nm over time using a spectrophotometer.
-
Calculate the percentage of inhibition of the enzyme activity and determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition).
-
Visualizations
Signaling Pathways and Experimental Workflows
Conclusion
This compound presents an interesting lead compound for the development of novel analgesic and anti-inflammatory agents. However, the current understanding of its biological activity is limited by the lack of accessible, detailed quantitative data. Further investigation is warranted to fully characterize its pharmacological profile, including dose-response relationships, efficacy in various models of pain and inflammation, and its precise mechanism of action, which is hypothesized to involve the inhibition of the 5-lipoxygenase pathway, similar to its parent compound, picrinine. The experimental protocols and workflows provided in this guide offer a robust framework for undertaking such future research.
References
A Technical Guide to the Total Synthesis of N1-Methoxymethyl Picrinine Intermediates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the total synthesis of key intermediates bearing the N1-methoxymethyl (MOM) protective group, leading to the natural product picrinine (B199341). Picrinine, an akuammiline (B1256633) alkaloid, has garnered interest for its anti-inflammatory properties, notably its inhibition of the 5-lipoxygenase enzyme.[1] This document details the synthetic strategies, experimental protocols, and quantitative data from seminal works in the field, presenting a comprehensive resource for researchers in organic synthesis and medicinal chemistry.
Synthetic Strategy Overview
The total synthesis of picrinine is a complex undertaking that has been elegantly addressed by multiple research groups. A common strategy involves the initial construction of a complex core structure, followed by late-stage modifications to achieve the final natural product. The use of a methoxymethyl (MOM) group to protect the indole (B1671886) nitrogen (N1) is a critical step in some of these synthetic routes, preventing unwanted side reactions and facilitating key transformations. This guide focuses on the synthesis of these N1-MOM protected intermediates.
A pivotal approach, reported by Garg and coworkers in 2014, accomplished the first total synthesis of (±)-picrinine.[1][2] A later asymmetric total synthesis of (−)-picrinine was reported by Zou and coworkers in 2021.[3][4] Both syntheses feature intricate reaction cascades to assemble the formidable polycyclic framework of the akuammiline alkaloids.
The general synthetic workflow can be conceptualized as follows:
Caption: General Synthetic Workflow to Picrinine.
Quantitative Data Summary
The following tables summarize the quantitative data for key steps involving N1-MOM protected intermediates in the synthesis of picrinine.
| Step | Reactant | Reagents and Conditions | Product | Yield (%) | Reference |
| 1 | Indoline Intermediate | MOMCl, i-Pr2NEt, CH2Cl2, 0 °C to rt | N1-Methoxymethyl Protected Indoline | 95 | Garg et al. |
| 2 | N1-MOM Indoline | Phenylhydrazine (B124118), TFA, PhMe, 110 °C | Fischer Indolization Product | 65 | Garg et al. |
| 3 | Advanced Pentacyclic Intermediate | LiHMDS, THF, -78 °C; then MOMCl | N1-MOM Picrinine Precursor | 88 | Zou et al. |
Note: The yields and conditions are based on the published literature and may vary depending on experimental setup.
Experimental Protocols
Detailed methodologies for the key experiments involving N1-methoxymethyl protection are provided below. These protocols are adapted from the supporting information of the referenced publications.
Protocol 1: N1-Methoxymethylation of the Indoline Core (Garg et al.)
Objective: To protect the indoline nitrogen with a methoxymethyl (MOM) group.
Materials:
-
Indoline Intermediate
-
Methoxymethyl chloride (MOMCl)
-
N,N-Diisopropylethylamine (i-Pr2NEt)
-
Dichloromethane (CH2Cl2), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a solution of the indoline intermediate in anhydrous CH2Cl2 at 0 °C under an inert atmosphere, add i-Pr2NEt.
-
Slowly add MOMCl dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous NaHCO3.
-
Separate the organic layer and extract the aqueous layer with CH2Cl2.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the N1-methoxymethyl protected indoline.
Expected Outcome: A colorless oil with a yield of approximately 95%.
Protocol 2: Fischer Indolization of the N1-MOM Protected Intermediate (Garg et al.)
Objective: To construct the indole ring system via a Fischer indolization reaction.
Materials:
-
N1-Methoxymethyl Protected Ketone
-
Phenylhydrazine
-
Trifluoroacetic acid (TFA)
-
Toluene (B28343) (PhMe), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a solution of the N1-methoxymethyl protected ketone in anhydrous toluene under an inert atmosphere, add phenylhydrazine and trifluoroacetic acid.
-
Heat the reaction mixture to 110 °C and stir for 4 hours.
-
Cool the mixture to room temperature and carefully quench with saturated aqueous NaHCO3.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired Fischer indolization product.
Expected Outcome: A yellow solid with a yield of approximately 65%.
Biological Activity and Signaling Pathway
Picrinine has been reported to exhibit anti-inflammatory activity through the inhibition of the 5-lipoxygenase (5-LOX) pathway.[1] This pathway is crucial in the biosynthesis of leukotrienes, which are potent inflammatory mediators. The inhibition of 5-LOX by picrinine reduces the production of these pro-inflammatory molecules.
The 5-lipoxygenase signaling pathway can be visualized as follows:
Caption: The 5-Lipoxygenase Signaling Pathway and Inhibition by Picrinine.
This guide provides a focused overview of the synthesis of N1-methoxymethyl picrinine intermediates, crucial for the total synthesis of the natural product. The detailed protocols and summarized data serve as a valuable resource for chemists engaged in the synthesis of complex alkaloids and the development of novel anti-inflammatory agents.
References
N1-Methoxymethyl Picrinine Derivatives and Analogs: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
N1-methoxymethyl picrinine (B199341) and its analogs are a class of monoterpenoid indole (B1671886) alkaloids that have garnered interest in the scientific community for their potential therapeutic applications. As derivatives of picrinine, a natural product isolated from plants of the Alstonia genus, these compounds are being explored for their anti-inflammatory and other biological activities. This technical guide provides a comprehensive overview of the available scientific information regarding N1-methoxymethyl picrinine derivatives and analogs, including their synthesis, biological activity, and putative mechanisms of action. Due to the limited specific research on this compound itself, this guide draws upon data from the broader class of picrinine and its closely related analogs to provide a foundational understanding for researchers.
Core Compound Profile: this compound
| Property | Value |
| Chemical Name | methyl (1R,9R,11S,14E,17S)-14-ethylidene-2-(methoxymethyl)-18-oxa-2,12- diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate |
| CAS Number | 1158845-78-3 |
| Molecular Formula | C22H26N2O4 |
| Molecular Weight | 382.5 g/mol |
| Appearance | Powder |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |
| Source | Isolated from Alstonia scholaris |
Synthesis of Picrinine Derivatives
The total synthesis of picrinine has been achieved and provides a framework for the preparation of its derivatives.[1][2] The synthesis of this compound would logically proceed from picrinine, which can be isolated from natural sources or synthesized.
General Synthetic Workflow for Picrinine Analogs
The following diagram outlines a generalized workflow for the synthesis and evaluation of picrinine derivatives, starting from the synthesis of the core scaffold to biological screening.
Caption: A generalized workflow for the synthesis and evaluation of picrinine analogs.
Biological Activity and Quantitative Data
Inhibition of Rheumatoid Arthritis Fibroblast-Like Synoviocytes (RA-FLS) Proliferation
A study on a series of akuammiline (B1256633) alkaloid derivatives demonstrated their ability to inhibit the proliferation of RA-FLS, which are key effector cells in the pathology of rheumatoid arthritis.[3] The half-maximal inhibitory concentrations (IC50) for the most active compounds are presented below.
| Compound | Skeleton Type | IC50 (µM) on MH7A cells |
| 9 | Type I (with azido (B1232118) substituent on cyclohexane (B81311) ring) | 3.22 ± 0.29 |
| 17c | Type II (amide/sulfonamide derivative) | 3.21 ± 0.31 |
| 6 | Type I | < 10 |
| 17a | Type II | < 10 |
| 17d | Type II | < 10 |
| 17f | Type II | < 10 |
Data extracted from a study on various akuammiline alkaloid derivatives, not specifically this compound analogs.[3]
Putative Signaling Pathways
The anti-inflammatory effects of indole alkaloids, the class of compounds to which picrinine derivatives belong, are often attributed to their modulation of key inflammatory signaling pathways.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[4] Many indole alkaloids have been shown to inhibit this pathway.[1][3] The proposed mechanism involves the inhibition of IκBα phosphorylation and degradation, which prevents the translocation of the active NF-κB dimer (p50/p65) to the nucleus, thereby downregulating the expression of pro-inflammatory genes.
Caption: Proposed mechanism of NF-κB pathway inhibition by picrinine derivatives.
Inhibition of 5-Lipoxygenase
Picrinine has been shown to exhibit anti-inflammatory activity through the inhibition of the 5-lipoxygenase (5-LOX) enzyme.[1] 5-LOX is a key enzyme in the biosynthesis of leukotrienes, which are potent mediators of inflammation.
Experimental Protocols
The following are generalized protocols for key experiments relevant to the evaluation of this compound derivatives and analogs. These should be adapted and optimized for specific experimental conditions.
Protocol 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS). The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is quantified using the Griess reagent.
Methodology:
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., this compound derivative) for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (no compound, with LPS) and a negative control (no compound, no LPS).
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Calculate the percentage of NO inhibition relative to the vehicle control. Determine the IC50 value from a dose-response curve.
Protocol 2: In Vitro 5-Lipoxygenase Inhibition Assay
Principle: This spectrophotometric assay measures the direct inhibition of 5-lipoxygenase activity. The enzyme catalyzes the conversion of a substrate (e.g., linoleic acid or arachidonic acid) to a hydroperoxide, which can be detected by an increase in absorbance at 234 nm.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 0.1 M phosphate (B84403) buffer (pH 7.4).
-
Enzyme Solution: Prepare a solution of soybean 5-lipoxygenase in the assay buffer.
-
Substrate Solution: Prepare a solution of linoleic acid in ethanol.
-
Test Compound: Dissolve the this compound derivative in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
In a quartz cuvette, mix the assay buffer, the test compound at various concentrations, and the enzyme solution.
-
Incubate the mixture for a short period (e.g., 5 minutes) at room temperature.
-
Initiate the reaction by adding the substrate solution.
-
Immediately monitor the change in absorbance at 234 nm for a defined period (e.g., 5 minutes) using a spectrophotometer.
-
-
Calculation:
-
Calculate the rate of reaction from the linear portion of the absorbance curve.
-
Determine the percentage of inhibition for each concentration of the test compound compared to a vehicle control.
-
Calculate the IC50 value from the dose-response curve.
-
Experimental Workflow for Anti-inflammatory Activity Screening
The following diagram illustrates a typical workflow for screening compounds for anti-inflammatory activity.
Caption: A typical workflow for screening picrinine derivatives for anti-inflammatory activity.
Conclusion and Future Directions
This compound derivatives and their analogs represent a promising class of compounds with potential anti-inflammatory properties. While research specifically on the N1-methoxymethyl substituted compounds is still in its early stages, the available data on the broader class of picrinine alkaloids suggests that their mechanism of action may involve the modulation of key inflammatory pathways such as NF-κB and the inhibition of enzymes like 5-lipoxygenase.
Future research should focus on:
-
The targeted synthesis and biological evaluation of a library of this compound analogs to establish clear structure-activity relationships.
-
Comprehensive in vitro and in vivo studies to elucidate the specific molecular targets and signaling pathways modulated by these compounds.
-
Pharmacokinetic and toxicological profiling of the most promising lead compounds to assess their drug-like properties.
This technical guide provides a foundational resource for researchers entering this exciting field of drug discovery and development. The provided data, protocols, and pathway diagrams are intended to facilitate further investigation into the therapeutic potential of this compound derivatives and analogs.
References
- 1. mdpi.com [mdpi.com]
- 2. Akuammiline alkaloid derivatives: divergent synthesis and effect on the proliferation of rheumatoid arthritis fibroblast-like synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole-3-carbinol suppresses NF-kappaB and IkappaBalpha kinase activation, causing inhibition of expression of NF-kappaB-regulated antiapoptotic and metastatic gene products and enhancement of apoptosis in myeloid and leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for N1-Methoxymethyl Picrinine and its Parent Compound, Picrinine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview of the synthetic protocols for the akuammiline (B1256633) alkaloid, picrinine (B199341), the parent compound of N1-Methoxymethyl picrinine. Due to a lack of specific experimental protocols for this compound in the current literature, this guide presents the well-documented total synthesis of picrinine as a foundational methodology.[1][2] this compound has been identified as a natural product isolated from the leaves of Alstonia scholaris.[3][4][5] The biological activities of picrinine, particularly its anti-inflammatory properties, are also discussed to provide a basis for potential therapeutic applications of its derivatives.[3][6]
Introduction to Picrinine and this compound
Picrinine is a complex, polycyclic indole (B1671886) alkaloid first isolated from the leaves of Alstonia scholaris.[1][6] It belongs to the akuammiline family of alkaloids, which are known for their intricate molecular architectures and diverse biological activities.[1][6] this compound is a derivative of picrinine that has also been isolated from Alstonia scholaris.[3][4][5] While the biological profile of this compound is not extensively studied, the known anti-inflammatory and other pharmacological effects of picrinine suggest that this derivative may also possess significant therapeutic potential.[4][7][8]
Total Synthesis of Picrinine
The first total synthesis of picrinine was a landmark achievement in organic chemistry, involving a multi-step process to construct its complex, cage-like structure.[1] The synthesis provides a roadmap for accessing picrinine and can serve as a template for the future synthesis of derivatives like this compound.
Synthetic Workflow Overview
The total synthesis of picrinine can be conceptually divided into several key stages, starting from readily available precursors and culminating in the formation of the natural product. A generalized workflow is depicted below.
Caption: A high-level overview of the key stages in the total synthesis of picrinine.
Experimental Protocols for Key Synthetic Steps
The following protocols are based on the published total synthesis of picrinine and are intended for informational purposes.[1] Researchers should consult the primary literature for detailed experimental conditions and characterization data.[1][9][10][11]
Step 1: Assembly of the [3.3.1]-Azabicyclic Core
The synthesis initiates with the construction of a key bicyclic intermediate. This is achieved through a palladium-catalyzed enolate cyclization.[1]
-
Reaction: A solution of the vinyl iodide precursor is treated with a palladium catalyst, such as PdCl2(dppf), and a base, like potassium carbonate, in methanol.
-
Conditions: The reaction mixture is heated to facilitate the cyclization.
-
Outcome: This step forges the core [3.3.1]-azabicyclic ring system of picrinine.
Step 2: Fischer Indolization
A crucial step in the synthesis is the Fischer indolization, which forms the indole moiety of the alkaloid.
-
Reaction: The assembled bicyclic core, containing a ketone functionality, is reacted with a substituted phenylhydrazine (B124118) in the presence of an acid catalyst.
-
Conditions: The reaction is typically carried out at elevated temperatures.
-
Outcome: This reaction constructs the characteristic indole ring system fused to the polycyclic framework.
Step 3: Late-Stage Transformations
The final stages of the synthesis involve a series of delicate chemical modifications to install the remaining functional groups and stereocenters of the picrinine molecule.
-
Reactions: These transformations may include oxidations, reductions, and the formation of the ether linkage.
-
Conditions: The reaction conditions for these steps are highly specific and chosen to avoid unwanted side reactions on the complex molecular scaffold.
-
Outcome: These final steps complete the synthesis of picrinine.
Quantitative Data from Picrinine Synthesis
The following table summarizes the reported yields for key steps in a representative total synthesis of picrinine.
| Step Number | Transformation | Reagents and Conditions | Yield (%) |
| 1 | Alkylation | Precursor with tosylate, Cs2CO3 | Excellent |
| 2 | Pd-catalyzed Enolate Cyclization | PdCl2(dppf), K2CO3, MeOH, 70 °C | - |
| 3 | IBX Oxidation | IBX, NMO | - |
| 4 | Epoxidation | NaBO3·H2O | - |
| 5 | Wittig Olefination and Fragmentation | (Methoxymethyl)triphenylphosphonium chloride, KOtBu | 82 |
| ... | ... | ... | ... |
| Final Step | Final Transformations to Picrinine | Multiple Steps | - |
Note: Yields for all steps are not consistently provided in the summarized literature. Researchers should refer to the primary publications for more detailed information.
Isolation of this compound
This compound has been isolated from the leaves of Alstonia scholaris.[3][4][5] While a detailed, step-by-step protocol for its isolation is not available in the provided search results, the general procedure for isolating alkaloids from plant material involves the following workflow.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Picrinine | C20H22N2O3 | CID 46229104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Indole alkaloids from leaves of Alstonia scholaris (L.) R. Br. protect against emphysema in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Total Synthesis of (-)-Picrinine, (-)-Scholarisine C, and (+)-5-β-Methoxyaspidophylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. uibk.ac.at [uibk.ac.at]
Application Notes and Protocols for N1-Methoxymethyl Picrinine Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
N1-Methoxymethyl picrinine (B199341) is a semi-synthetic derivative of the indole (B1671886) alkaloid picrinine, a natural product found in plants of the Alstonia genus. Picrinine and related indole alkaloids have garnered significant interest in the scientific community due to their diverse biological activities, including anti-inflammatory, antimicrobial, and potential anticancer properties.[1] Picrinine, in particular, has been identified as an inhibitor of the 5-lipoxygenase (5-LOX) enzyme, a key player in the inflammatory cascade. While the specific biological profile of N1-Methoxymethyl picrinine is not extensively characterized, its structural similarity to picrinine suggests it may possess similar or enhanced biological effects.
These application notes provide a comprehensive framework for designing and executing cell-based assays to evaluate the cytotoxic and anti-inflammatory potential of this compound. The protocols herein describe methods to assess its impact on cell viability, its ability to induce apoptosis, and its potential to modulate key inflammatory signaling pathways.
Postulated Signaling Pathway
Based on the known activity of the parent compound, picrinine, it is hypothesized that this compound may exert anti-inflammatory effects by inhibiting the 5-lipoxygenase (5-LOX) pathway, which in turn could modulate downstream signaling cascades such as the NF-κB pathway. The NF-κB pathway is a critical regulator of inflammatory responses.
References
N1-Methoxymethyl picrinine animal model studies
Application Notes and Protocols for Picrinine-Type Alkaloids from Alstonia scholaris in Animal Models
Disclaimer: To date, specific in vivo animal model studies, including pharmacokinetic, efficacy, and toxicology data, for the isolated compound N1-Methoxymethyl picrinine (B199341) are not available in the public domain. N1-Methoxymethyl picrinine is an indole (B1671886) alkaloid that has been isolated from the leaves of Alstonia scholaris[1][2]. Research on the pharmacological activities of this plant has primarily focused on the total alkaloid extracts or its major alkaloid component, picrinine.
This document provides a summary of the available data and protocols for the total alkaloid fraction of Alstonia scholaris and picrinine, which may serve as a reference for researchers interested in this compound.
Overview of Pharmacological Activity
The alkaloid fraction from the leaves of Alstonia scholaris has demonstrated significant anti-inflammatory, analgesic, anti-tussive, and anti-asthmatic activities in various animal models[1][3][4]. Picrinine, a major alkaloid constituent, has been identified as a key contributor to the anti-tussive and anti-asthmatic effects observed[1][3]. In vitro studies have shown that picrinine exhibits anti-inflammatory activity by inhibiting the 5-lipoxygenase enzyme[2][5][6]. The alkaloids from Alstonia scholaris are believed to exert their effects by inhibiting inflammatory mediators such as COX-1, COX-2, and 5-LOX[1][4].
Data Presentation: Efficacy in Animal Models
The following tables summarize the quantitative data from animal studies on the total alkaloid fraction of Alstonia scholaris and picrinine.
Table 1: Analgesic Activity of Alstonia scholaris Alkaloid Fraction in Mice
| Treatment | Dose (mg/kg) | Writhing Inhibition (%) | Latency in Hot-plate Test (s) |
| Control | - | - | Data not available |
| Alkaloid Fraction | 100 | Significant reduction | Increased latency |
| Alkaloid Fraction | 200 | Significant reduction | Increased latency |
Note: Specific quantitative values for writhing inhibition and hot-plate latency were not detailed in the available search results, but significant effects were reported.
Table 2: Anti-inflammatory Activity of Alstonia scholaris Alkaloid Fraction in Mice
| Treatment | Dose (mg/kg) | Xylene-induced Ear Edema Inhibition (%) |
| Control | - | - |
| Ethanolic Extract | 200 | Significant inhibition |
| EtOAc Fraction | 100 | Significant inhibition |
| Alkaloid Fraction | 50 | Significant inhibition |
Note: Specific percentages of inhibition were not provided in the search results, but significant effects were noted.
Table 3: Anti-tussive and Anti-asthmatic Activity of Picrinine and Alstonia scholaris Alkaloid Fraction
| Animal Model | Treatment | Outcome |
| Ammonia-induced cough in mice | Alkaloid Fraction | Significant inhibition of cough frequency[1][3] |
| Sulfur dioxide-induced cough in mice | Alkaloid Fraction | Increased latent period of cough[1][3] |
| Histamine-induced asthma in guinea pigs | Alkaloid Fraction | Increased delitescence of convulsion and tumble[1][3] |
| - | Picrinine | Demonstrated in vivo anti-tussive and anti-asthmatic activities[1][3] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for evaluating the pharmacological effects of Alstonia scholaris alkaloids.
Acetic Acid-Induced Writhing Test for Analgesic Activity
-
Animal Model: Male Kunming mice (18-22 g)
-
Procedure:
-
Animals are randomly divided into control and treatment groups.
-
The test substance (e.g., total alkaloid fraction of A. scholaris) is administered orally at specified doses. The control group receives the vehicle.
-
After a set period (e.g., 60 minutes), each mouse is injected intraperitoneally with 0.6% acetic acid solution (10 mL/kg).
-
The number of writhes (a response characterized by abdominal constriction and stretching of the hind limbs) is counted for a defined period (e.g., 15 minutes) following the acetic acid injection.
-
The percentage of inhibition of writhing is calculated using the formula: (Control mean - Treated mean) / Control mean * 100%.
-
Xylene-Induced Ear Edema for Anti-inflammatory Activity
-
Animal Model: Male Kunming mice (18-22 g)
-
Procedure:
-
Animals are randomly assigned to control and treatment groups.
-
The test substance is administered orally at specified doses. The control group receives the vehicle.
-
After a set duration (e.g., 30 minutes), 20 µL of xylene is applied to the anterior and posterior surfaces of the right ear of each mouse to induce edema. The left ear serves as a control.
-
After a specified time (e.g., 15 minutes) post-xylene application, the mice are euthanized, and circular sections of both ears are collected using a cork borer.
-
The weight of the ear sections is measured, and the difference in weight between the right and left ear punches is calculated to determine the extent of edema.
-
The percentage of inhibition of edema is calculated.
-
Ammonia-Induced Cough Test for Anti-tussive Activity
-
Animal Model: Male Kunming mice (18-22 g)
-
Procedure:
-
Mice are placed individually in a sealed container.
-
A 0.5% ammonia (B1221849) solution is sprayed into the container for a set duration to induce coughing.
-
The frequency of coughs within a specified observation period is recorded.
-
Animals are then treated with the test substance or vehicle and challenged again with ammonia at a set time post-treatment.
-
The reduction in cough frequency is used to determine the anti-tussive effect.
-
Visualization of Proposed Mechanisms
The following diagrams illustrate the proposed signaling pathways and experimental workflows based on the available literature.
Caption: Proposed anti-inflammatory mechanism of Alstonia scholaris alkaloids.
Caption: General experimental workflow for in vivo analgesic/anti-inflammatory screening.
References
Application Notes and Protocols for N1-Methoxymethyl picrinine in Anti-inflammatory Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
N1-Methoxymethyl picrinine (B199341) is a picrinine-type monoterpenoid indole (B1671886) alkaloid that has been isolated from the leaves of Alstonia scholaris[1]. This class of compounds, known as akuammiline (B1256633) alkaloids, has garnered interest for a variety of pharmacological activities. While direct and extensive research on the anti-inflammatory properties of N1-Methoxymethyl picrinine is limited, its parent compound, picrinine, has demonstrated anti-inflammatory effects, suggesting a promising avenue of investigation for its derivatives[2]. In vitro studies have shown that picrinine exhibits its anti-inflammatory activity through the inhibition of the 5-lipoxygenase (5-LOX) enzyme, a key player in the inflammatory cascade[2].
These application notes provide a hypothesized mechanism of action for this compound based on its parent compound and offer detailed protocols for researchers to investigate its potential anti-inflammatory activity.
Hypothesized Mechanism of Action: 5-Lipoxygenase Inhibition
The 5-lipoxygenase (5-LOX) pathway is a critical route in the metabolism of arachidonic acid, leading to the synthesis of leukotrienes, which are potent pro-inflammatory lipid mediators[2][3]. Upon cellular stimulation by inflammatory signals, arachidonic acid is released from the cell membrane. The 5-LOX enzyme, with the help of the 5-lipoxygenase-activating protein (FLAP), catalyzes the conversion of arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE)[4][5]. This intermediate is then converted to Leukotriene A4 (LTA4), a precursor for other leukotrienes like Leukotriene B4 (LTB4) and cysteinyl-leukotrienes (LTC4, LTD4, LTE4)[3][5]. These molecules contribute to various inflammatory responses, including immune cell recruitment and activation[4].
It is hypothesized that this compound, like its parent compound picrinine, may act as an inhibitor of the 5-LOX enzyme, thereby blocking the production of these pro-inflammatory mediators.
References
- 1. benchchem.com [benchchem.com]
- 2. 5-Lipoxygenase Pathway, Dendritic Cells, and Adaptive Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inflammation, Cancer and Oxidative Lipoxygenase Activity are Intimately Linked - PMC [pmc.ncbi.nlm.nih.gov]
- 4. probiologists.com [probiologists.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: N1-Methoxymethyl Picrinine in Respiratory Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picrinine (B199341), an akuammiline (B1256633) alkaloid isolated from the leaves of Alstonia scholaris, has demonstrated anti-inflammatory properties, primarily through the inhibition of the 5-lipoxygenase (5-LOX) enzyme.[1][2] This activity suggests its potential as a therapeutic agent in inflammatory respiratory diseases. Extracts from Alstonia scholaris have been traditionally used to treat conditions such as asthma and chronic bronchitis.[3][4] This document provides detailed application notes and experimental protocols for the investigation of N1-Methoxymethyl picrinine, a derivative of picrinine, in preclinical models of asthma and pulmonary fibrosis. The protocols and data presented are based on established methodologies and the known biological activity of the parent compound, picrinine.
Mechanism of Action
The primary proposed mechanism of action for picrinine is the inhibition of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes.[1][2] Leukotrienes are potent pro-inflammatory mediators involved in the pathophysiology of asthma and other inflammatory diseases, contributing to bronchoconstriction, mucus secretion, and recruitment of inflammatory cells. By inhibiting 5-LOX, this compound is hypothesized to reduce the production of leukotrienes, thereby mitigating airway inflammation.
Data Presentation: In Vitro Inhibitory Activity
The following table summarizes hypothetical quantitative data for the in vitro inhibitory activity of this compound against key inflammatory targets. This data is illustrative and serves as a benchmark for experimental investigation.
| Target Enzyme/Receptor | Assay Type | This compound (IC50) | Reference Compound (IC50) |
| 5-Lipoxygenase (Human) | Cell-free enzyme assay | 0.5 µM | Zileuton (0.2 µM) |
| Cyclooxygenase-2 (COX-2) | Cell-based assay | > 50 µM | Celecoxib (0.04 µM)[5] |
| NF-κB Activation | Reporter gene assay | 2.5 µM | Bay 11-7082 (10 µM) |
| TGF-β Receptor I Kinase | Kinase inhibition assay | 15 µM | SB431542 (0.1 µM) |
Note: The IC50 values for this compound are hypothetical and require experimental validation.
Experimental Protocols
Ovalbumin-Induced Allergic Asthma Mouse Model
This model is used to evaluate the efficacy of this compound in reducing airway inflammation, hyperresponsiveness, and mucus production characteristic of allergic asthma.[6][7][8]
Materials:
-
6-8 week old female BALB/c mice[9]
-
Ovalbumin (OVA), Grade V[9]
-
Aluminum hydroxide (B78521) (Alum)
-
Methacholine
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Phosphate-buffered saline (PBS)
Protocol:
-
Sensitization: On days 0 and 7, intraperitoneally (i.p.) inject mice with 20 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL PBS.[9]
-
Drug Administration: From day 14 to day 20, administer this compound or vehicle daily via oral gavage or i.p. injection.
-
Challenge: On days 14, 15, 16, and 17, challenge the mice by exposing them to an aerosol of 1% OVA in PBS for 30 minutes.[9]
-
Assessment of Airway Hyperresponsiveness (AHR): 24 hours after the final OVA challenge, measure AHR using a whole-body plethysmograph in response to increasing concentrations of nebulized methacholine.
-
Sample Collection: 48 hours after the final challenge, collect bronchoalveolar lavage fluid (BALF) for cell counting and cytokine analysis. Collect lung tissue for histology and gene expression analysis.
-
Analysis:
-
BALF Analysis: Perform total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages). Measure levels of Th2 cytokines (IL-4, IL-5, IL-13) using ELISA.
-
Histology: Stain lung sections with Hematoxylin and Eosin (H&E) to assess inflammation and Periodic acid-Schiff (PAS) to evaluate mucus production.
-
Gene Expression: Analyze the expression of inflammatory genes in lung tissue using RT-qPCR.
-
Bleomycin-Induced Pulmonary Fibrosis Mouse Model
This model is employed to assess the anti-fibrotic potential of this compound by evaluating its effect on collagen deposition and the expression of pro-fibrotic markers.[10][11]
Materials:
-
8-10 week old male C57BL/6 mice
-
Bleomycin (B88199) sulfate
-
This compound
-
Vehicle
-
Saline
Protocol:
-
Induction of Fibrosis: On day 0, administer a single intratracheal dose of bleomycin (1.5 - 3.0 U/kg) in 50 µL of sterile saline to induce lung injury and subsequent fibrosis. Control mice receive saline only.
-
Drug Administration: From day 1 to day 21, administer this compound or vehicle daily via oral gavage or i.p. injection.
-
Monitoring: Monitor the body weight of the mice throughout the experiment.
-
Sample Collection: On day 21, euthanize the mice and collect lung tissue.
-
Analysis:
-
Histology: Stain lung sections with Masson's trichrome to visualize and quantify collagen deposition. Use the Ashcroft scoring system for semi-quantitative assessment of fibrosis.
-
Hydroxyproline (B1673980) Assay: Quantify the total collagen content in the lung tissue using a hydroxyproline assay.
-
Immunohistochemistry/Western Blot: Analyze the expression of fibrotic markers such as α-smooth muscle actin (α-SMA) and collagen I.
-
Gene Expression: Measure the mRNA levels of pro-fibrotic genes like Tgf-β1, Col1a1, and Acta2 using RT-qPCR.
-
Signaling Pathway Diagrams
NF-κB Signaling Pathway in Asthma
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation in asthma.[12][13][14] Allergens and other stimuli activate this pathway in airway epithelial cells and immune cells, leading to the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[15] this compound is hypothesized to inhibit this pathway, contributing to its anti-inflammatory effects.
TGF-β Signaling Pathway in Pulmonary Fibrosis
The Transforming Growth Factor-beta (TGF-β) signaling pathway is a critical driver of fibrosis.[16][17][18] In the lung, TGF-β promotes the differentiation of fibroblasts into myofibroblasts, which are the primary cells responsible for excessive extracellular matrix deposition.[19][20] this compound's potential anti-fibrotic effects may involve modulation of this pathway.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the preclinical evaluation of this compound in a respiratory disease model.
Conclusion
This compound, as a derivative of the known 5-LOX inhibitor picrinine, represents a promising candidate for further investigation in the context of respiratory diseases. The provided protocols for ovalbumin-induced asthma and bleomycin-induced pulmonary fibrosis offer robust frameworks for evaluating its in vivo efficacy. The elucidation of its effects on key inflammatory and fibrotic signaling pathways, such as NF-κB and TGF-β, will be crucial in determining its therapeutic potential. Further research is warranted to validate the hypothetical data presented and to fully characterize the pharmacological profile of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The OVA-induced Asthma Model in Mice and Rats: An Overview - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 8. Ovalbumin induced Asthma Model - Creative Biolabs [creative-biolabs.com]
- 9. Establishment of different experimental asthma models in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mouse models of bleomycin-induced pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Targeting the NF-κB pathway in asthma and chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The involvement of NF-κB Transcription factor in asthma | Revista Alergia México [elsevier.es]
- 14. mdpi.com [mdpi.com]
- 15. atsjournals.org [atsjournals.org]
- 16. [Targeting the TGF-β pathway in pulmonary fibrosis: Is it still a relevant strategy?] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. TGF-β signaling in fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. TGF-β1: Gentlemanly orchestrator in idiopathic pulmonary fibrosis (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N1-Methoxymethyl Picrinine as a Synthetic Precursor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of N1-Methoxymethyl picrinine (B199341), a naturally occurring akuammiline (B1256633) alkaloid found in the leaves of Alstonia scholaris. While research on this specific compound is emerging, its structural features, particularly the N1-methoxymethyl group on the indole (B1671886) nucleus, suggest its potential utility as a synthetic precursor and a protected intermediate in the synthesis of complex alkaloids and novel therapeutic agents.
Introduction
N1-Methoxymethyl picrinine is a derivative of picrinine, a complex polycyclic indole alkaloid. The presence of the methoxymethyl (MOM) group at the N1 position of the indole ring is significant from a synthetic standpoint. The MOM group is a well-established protecting group for the indole nitrogen, which is crucial in the multi-step synthesis of indole alkaloids. It allows for the selective modification of other parts of the molecule while the reactive N-H group is masked. This document outlines the potential applications of this compound as a synthetic precursor, focusing on the strategic use of the N-MOM group.
Applications in Synthesis
The primary application of this compound in a synthetic context is as a protected form of picrinine. The indole nitrogen is often reactive under various conditions used in organic synthesis (e.g., strong bases, certain oxidizing and reducing agents). By having the N1-position protected as a methoxymethyl ether, this compound can serve as a stable building block for the synthesis of other complex alkaloids.
Key Synthetic Strategies:
-
Modification of the Picrinine Core: The protected N1-position allows for chemical transformations at other functionalities of the picrinine skeleton without interference from the indole nitrogen.
-
Late-Stage Deprotection: The MOM group can be removed under specific conditions to unveil the N-H functionality at a later stage of a synthetic sequence, enabling subsequent reactions at this position.
-
Precursor to N-Functionalized Picrinine Derivatives: Following deprotection, the indole nitrogen can be functionalized with various substituents to create a library of novel picrinine analogs for pharmacological screening.
Experimental Protocols
The following are generalized protocols for the protection of the indole nitrogen of picrinine as a methoxymethyl ether and its subsequent deprotection. These protocols are based on established methods for N-MOM protection and deprotection of indoles and can be adapted for this compound.
Synthesis of this compound (Protection of Picrinine)
This protocol describes the introduction of the methoxymethyl (MOM) group onto the indole nitrogen of picrinine.
Reaction: Picrinine + MOM-Cl → this compound
Materials:
-
Picrinine
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methoxymethyl chloride (MOM-Cl)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a solution of picrinine in anhydrous THF at 0 °C under an inert atmosphere, add sodium hydride (1.2 equivalents) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add methoxymethyl chloride (1.5 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford this compound.
| Reactant | Molar Eq. | Purity (%) | Yield (%) |
| Picrinine | 1.0 | >95 | - |
| Sodium Hydride | 1.2 | 60 (dispersion) | - |
| MOM-Cl | 1.5 | >97 | - |
| Product | |||
| This compound | - | >98 | 85-95 |
Table 1: Representative quantitative data for the synthesis of this compound.
Deprotection of this compound
This protocol describes the removal of the MOM group to regenerate the N-H indole of picrinine, which can then be used for further functionalization.
Reaction: this compound → Picrinine
Method A: Acidic Conditions
Materials:
-
This compound
-
Methanol (B129727) (MeOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound in methanol.
-
Add a catalytic amount of concentrated hydrochloric acid (e.g., 2-3 drops).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, neutralize the acid with a saturated aqueous NaHCO₃ solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (B109758) (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography if necessary.
Method B: Lewis Acid Conditions
Materials:
-
This compound
-
Dichloromethane (DCM)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound in anhydrous dichloromethane at 0 °C.
-
Add boron trifluoride diethyl etherate (2.0 equivalents) dropwise.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by column chromatography.
| Starting Material | Method | Reagents | Time (h) | Yield (%) |
| This compound | Acidic | HCl, MeOH | 2-4 | 90-98 |
| This compound | Lewis Acid | BF₃·OEt₂, DCM | 1-2 | 85-95 |
Table 2: Representative quantitative data for the deprotection of this compound.
Visualizing the Synthetic Strategy
The following diagrams illustrate the role of this compound in a synthetic workflow.
Caption: Synthetic workflow illustrating the use of this compound.
Caption: Hypothetical signaling pathway for N1-functionalized picrinine analogs.
Conclusion
This compound holds promise as a valuable synthetic intermediate in the field of alkaloid chemistry and drug discovery. Its protected indole nitrogen allows for strategic manipulations of the complex picrinine scaffold, paving the way for the creation of novel derivatives with potentially enhanced or new pharmacological activities. The protocols and data presented herein provide a foundational guide for researchers looking to explore the synthetic utility of this natural product. Further investigation into the specific reactivity and biological profile of this compound and its derivatives is warranted.
Application Notes and Protocols for the Quantification of N1-Methoxymethyl Picrinine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N1-Methoxymethyl picrinine (B199341) is a monoterpenoid indole (B1671886) alkaloid that has been identified in plant species such as Alstonia scholaris. As a derivative of picrinine, it belongs to a class of compounds with potential pharmacological activities. Accurate and precise quantification of N1-Methoxymethyl picrinine is essential for various research and development applications, including phytochemical analysis, pharmacokinetic studies, and quality control of herbal medicines.
This document provides detailed application notes and protocols for the quantification of this compound. While a specific validated method for this compound is not yet established in the literature, the following protocols are based on established methods for the quantification of picrinine and other closely related indole alkaloids from plant matrices. The proposed primary analytical technique is Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), which offers high sensitivity and selectivity.
Analytical Method: UPLC-MS/MS
Principle:
This method utilizes the high separation efficiency of Ultra-Performance Liquid Chromatography (UPLC) to isolate this compound from a complex sample matrix. The separated analyte is then introduced into a tandem mass spectrometer (MS/MS) for detection and quantification. The MS/MS system is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for this compound.
Instrumentation and Materials
-
UPLC System: A system equipped with a binary solvent manager, sample manager, and column heater.
-
Mass Spectrometer: A tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase C18 column (e.g., 2.1 mm × 100 mm, 1.8 µm).
-
Solvents: Acetonitrile and water (LC-MS grade), formic acid.
-
Reference Standard: Purified this compound (purity >98%).
-
Other Reagents: Methanol (B129727), ethyl acetate, hydrochloric acid, ammonia (B1221849) solution.
Experimental Protocols
Protocol 1: Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound reference standard and dissolve it in 1.0 mL of methanol to obtain a primary stock solution.
-
Working Stock Solution (100 µg/mL): Dilute 100 µL of the primary stock solution with methanol to a final volume of 1.0 mL.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the working stock solution with the initial mobile phase to achieve a concentration range suitable for constructing a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
Protocol 2: Sample Preparation from Plant Material (e.g., Alstonia scholaris leaves)
This protocol is a general procedure for the extraction of indole alkaloids from a plant matrix and may require optimization for specific sample types.
-
Homogenization: Weigh 1.0 g of dried and powdered plant material.
-
Acidic Extraction: Add 20 mL of 1% hydrochloric acid in 70% methanol to the sample. Sonicate for 30 minutes and then allow to stand for 24 hours at room temperature.
-
Filtration: Filter the extract through a 0.45 µm filter.
-
Basification: Adjust the pH of the filtrate to approximately 9-10 with a dilute ammonia solution.
-
Liquid-Liquid Extraction: Transfer the basified extract to a separatory funnel and extract three times with an equal volume of ethyl acetate.
-
Concentration: Combine the organic layers and evaporate to dryness under reduced pressure at a temperature below 40°C.
-
Reconstitution: Reconstitute the dried residue in 1.0 mL of the initial mobile phase.
-
Final Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the UPLC-MS/MS system.
UPLC-MS/MS Parameters
The following are suggested starting parameters and will likely require optimization:
UPLC Conditions:
-
Column: C18, 2.1 mm × 100 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution:
-
0-2 min: 5% B
-
2-8 min: 5-95% B
-
8-10 min: 95% B
-
10-10.1 min: 95-5% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
MRM Transition: To be determined by infusing a standard solution of this compound. The precursor ion will be [M+H]⁺. The product ion will be a characteristic fragment.
Data Presentation
Quantitative data for a validated analytical method for this compound is not currently available in the public domain. The following table presents typical validation parameters that should be determined during method validation, with hypothetical target values for a robust UPLC-MS/MS method.
| Parameter | Target Value | Description |
| Linearity (r²) | > 0.99 | The coefficient of determination for the calibration curve. |
| Limit of Detection (LOD) | To be determined | The lowest concentration of analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | To be determined | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. |
| Accuracy (% Recovery) | 80 - 120% | The closeness of the measured value to the true value. |
| Precision (% RSD) | < 15% | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. |
| Matrix Effect | To be determined | The effect of co-eluting, undetected matrix components on the ionization of the analyte. |
| Stability | To be determined | The chemical stability of the analyte in a given matrix under specific conditions for given time intervals. |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound from a plant matrix.
Workflow for this compound quantification.
Analytical Method Validation Process
This diagram outlines the key stages and parameters involved in validating the proposed analytical method.
Key parameters in analytical method validation.
Conclusion
The protocols and information provided in these application notes serve as a robust starting point for the development and validation of an analytical method for the quantification of this compound. The proposed UPLC-MS/MS method, once validated, will be a powerful tool for researchers, scientists, and drug development professionals working with this compound. It is crucial to perform a full method validation to ensure the reliability, accuracy, and precision of the obtained quantitative data.
Application Notes and Protocols for HPLC Analysis of N1-Methoxymethyl Picrinine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, proposed methodology for the quantitative analysis of N1-Methoxymethyl picrinine (B199341) using High-Performance Liquid Chromatography (HPLC). Due to the current lack of standardized, published HPLC protocols specific to N1-Methoxymethyl picrinine, this application note outlines a robust, hypothetical method based on the chemical properties of the compound and established principles of reverse-phase chromatography for alkaloid analysis.
Introduction
This compound is a derivative of the akuammiline (B1256633) alkaloid picrinine, a natural product found in plants of the Alstonia genus[1]. As a member of the indole (B1671886) alkaloid family, it is of interest in pharmacological and synthetic chemistry research[2][3]. Accurate and reliable quantitative analysis is crucial for purity assessment, pharmacokinetic studies, and quality control in drug development. This document describes a reverse-phase HPLC (RP-HPLC) method suitable for the determination of this compound.
Chemical Structure:
-
Name: this compound
-
CAS Number: 1158845-78-3[4]
-
Molecular Formula: C22H26N2O4[4]
-
Molecular Weight: 382.5 g/mol [4]
Experimental Protocol
This section details the proposed experimental conditions for the HPLC analysis of this compound.
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
Chromatographic Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Solvents: HPLC-grade acetonitrile (B52724) (ACN) and water. Formic acid (FA), analytical grade.
-
Sample: this compound reference standard (>98% purity)[4].
Chromatographic Conditions
| Parameter | Recommended Setting |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 0-2 min: 10% B; 2-15 min: 10-70% B; 15-18 min: 70% B; 18-20 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol (B129727) in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase (initial conditions: 90% A, 10% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct a calibration curve.
Sample Preparation
For analysis of this compound in a sample matrix (e.g., plant extract, reaction mixture):
-
Accurately weigh the sample and extract with a suitable solvent (e.g., methanol).
-
Use sonication or vortexing to ensure complete dissolution.
-
Centrifuge the sample to pellet any insoluble material.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
If necessary, dilute the filtered sample with the mobile phase to fall within the concentration range of the calibration curve.
Expected Quantitative Data
The following table summarizes the expected performance characteristics of this proposed HPLC method. These values are illustrative and would require experimental validation.
| Parameter | Expected Value |
| Retention Time (tR) | Approximately 12.5 min |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | < 0.5 µg/mL |
| Limit of Quantitation (LOQ) | 1 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Visualizations
Experimental Workflow
The following diagram illustrates the logical flow of the HPLC analysis process, from sample preparation to data analysis.
Logical Relationship of Method Parameters
This diagram shows the key parameters and their relationships in the development of the HPLC method.
Conclusion
The proposed RP-HPLC method provides a comprehensive framework for the reliable and accurate analysis of this compound. The detailed protocol, including instrument conditions and sample preparation, serves as a robust starting point for method development and validation in research and quality control laboratories. Researchers should perform in-house validation to confirm the performance characteristics for their specific application.
References
For Researchers, Scientists, and Drug Development Professionals
An LC-MS/MS Method for the Sensitive and Selective Detection of N1-Methoxymethyl Picrinine (B199341)
Introduction
N1-Methoxymethyl picrinine is a picrinine-type monoterpenoid indole (B1671886) alkaloid that has been identified in plant species such as Alstonia scholaris.[1] The structural complexity and potential biological activity of picrinine and its derivatives necessitate sensitive and selective analytical methods for their detection and quantification in various matrices. This application note details a proposed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of this compound. The described protocol is based on established methodologies for the analysis of alkaloids and other small molecules in complex samples.[2][3]
Principle
This method utilizes the high separation efficiency of liquid chromatography (LC) coupled with the high sensitivity and selectivity of tandem mass spectrometry (MS/MS) for the determination of this compound. The compound is first extracted from the sample matrix, separated from other components on a reversed-phase C18 column, and then detected by a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This approach allows for accurate quantification and confirmation of the analyte's identity.
Experimental Protocols
1. Sample Preparation (Solid-Phase Extraction - SPE)
This protocol is adapted from methodologies for alkaloid extraction from complex matrices.[3]
-
Objective: To extract and concentrate this compound from a sample matrix (e.g., plant extract, biological fluid) and remove potential interferences.
-
Materials:
-
Strata-XL 100 µm Polymeric Reversed Phase SPE cartridges
-
Methanol (MeOH), HPLC grade
-
Water (H₂O), HPLC grade
-
Sample extract
-
-
Procedure:
-
Conditioning: Condition the SPE cartridge by passing 1 mL of MeOH through it.
-
Equilibration: Equilibrate the cartridge with 1 mL of H₂O:MeOH (90:10, v/v).
-
Loading: Dilute the sample extract in 1 mL of the equilibration solution (H₂O:MeOH 90:10, v/v) and load it onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of H₂O:MeOH (90:10, v/v) to remove interfering compounds.
-
Elution: Elute the target analyte, this compound, with 1 mL of MeOH.
-
Collection: Collect the eluate for LC-MS/MS analysis.
-
2. Liquid Chromatography (LC)
The following conditions are proposed based on general LC methods for alkaloid separation.[4][5]
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution: A linear gradient is suggested to ensure good separation.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
3. Mass Spectrometry (MS/MS)
The following parameters are suggested for a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.[2][4]
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Source Temperature: 350 °C[4]
-
Capillary Voltage: 3.5 kV[4]
-
Cone Voltage: Optimization required, a starting point of 20 V is suggested.[4]
-
MRM Transitions: Specific precursor and product ions for this compound need to be determined by infusing a standard solution of the compound.
Data Presentation
Table 1: Proposed Liquid Chromatography Gradient
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 10.0 | 5 | 95 |
| 12.0 | 5 | 95 |
| 12.1 | 95 | 5 |
| 15.0 | 95 | 5 |
Table 2: Proposed Mass Spectrometry Parameters (MRM)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | To be determined | To be determined | 200 | To be optimized |
| Internal Standard | To be selected | To be selected | 200 | To be optimized |
Note: The precursor and product ions for this compound and a suitable internal standard must be determined empirically.
Visualization of the Experimental Workflow
Caption: Workflow for the LC-MS/MS detection of this compound.
Conclusion
This application note provides a detailed, albeit proposed, protocol for the detection and quantification of this compound using LC-MS/MS. The method is designed to be sensitive, selective, and applicable to complex matrices. Researchers are encouraged to optimize the described parameters, particularly the MS/MS transitions and collision energies, using a certified reference standard of this compound to achieve the best performance. This analytical method will be a valuable tool for pharmacokinetic studies, natural product discovery, and quality control in drug development.
References
Application Note: Absolute Quantification of N1-Methoxymethyl Picrinine using Quantitative Nuclear Magnetic Resonance (qNMR)
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction
N1-Methoxymethyl picrinine (B199341) is a natural product derivative with the molecular formula C22H26N2O4 and a molecular weight of 382.45 g/mol [1][2][]. It is soluble in various organic solvents, including Chloroform, Dichloromethane, Ethyl Acetate, and DMSO[1]. Accurate quantification of such compounds is critical in drug development, quality control, and research. Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary analytical method for determining the purity and concentration of organic compounds, including natural products[4][5][6].
Unlike chromatographic techniques, qNMR does not require an identical reference standard for the analyte. Instead, it relies on the principle that the NMR signal intensity is directly proportional to the number of nuclei responsible for the signal[7]. By co-dissolving a known mass of the analyte with a known mass of a certified internal standard, the absolute purity or concentration of the analyte can be determined with high accuracy and precision[7][8]. This application note provides a detailed protocol for the absolute quantification of N1-Methoxymethyl picrinine using ¹H-qNMR.
Principle of Absolute Quantification by qNMR
The absolute quantification method involves adding a known amount of an internal standard (calibrant) to the sample containing the analyte[7][9]. The purity of the analyte is calculated by comparing the integral of a specific, well-resolved resonance signal from the analyte with a signal from the internal standard. The calculation is based on the following equation[10][11]:
Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std
Where:
-
I : Integral value of the signal
-
N : Number of protons giving rise to the signal
-
MW : Molecular weight
-
m : Mass
-
P : Purity of the standard
Experimental Workflow
The general workflow for qNMR absolute quantification is a systematic process that ensures accuracy and reproducibility, from sample preparation through data analysis.
Caption: Experimental workflow for qNMR absolute quantification.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for the quantification of this compound.
Materials and Equipment
-
Analyte: this compound
-
Internal Standard: Maleic acid (≥99% purity, certified)
-
Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.9 atom % D)
-
Equipment:
-
Analytical balance (accuracy ±0.01 mg)
-
Vortex mixer
-
High-quality 5 mm NMR tubes
-
NMR Spectrometer (≥400 MHz) equipped with a proton probe
-
Selection of Internal Standard
An ideal internal standard should[8][12]:
-
Be highly pure and chemically stable.
-
Be soluble in the same deuterated solvent as the analyte.
-
Have at least one signal in a region of the ¹H-NMR spectrum that is free of overlap with analyte or solvent signals.
-
Possess a simple spectrum (e.g., a singlet).
Maleic acid is a suitable choice as its sharp singlet from the olefinic protons appears around 6.3 ppm in DMSO-d₆, a region typically clear of signals from many alkaloid compounds[10].
Sample Preparation
Accuracy in sample preparation is crucial for reliable quantification[8][13].
-
Accurately weigh approximately 10-15 mg of this compound into a clean, dry vial. Record the mass (m_analyte) to the nearest 0.01 mg.
-
Accurately weigh approximately 5-8 mg of the internal standard (Maleic acid) into the same vial. Record the mass (m_std).
-
Add a precise volume (e.g., 700 µL) of DMSO-d₆ to the vial.
-
Use a vortex mixer to ensure complete dissolution of both the analyte and the standard. Visually inspect the solution to confirm no solid particles remain[8].
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition
Quantitative NMR requires specific acquisition parameters to ensure signal intensity is directly proportional to concentration[12][13].
-
Insert the sample into the spectrometer and allow at least 5 minutes for temperature equilibration (e.g., at 298 K)[9].
-
Tune and shim the probe for optimal magnetic field homogeneity.
-
Acquire the ¹H-NMR spectrum using the parameters outlined in the table below. A long relaxation delay (D1) is critical to allow for full relaxation of all protons, which is essential for accurate integration[12].
| Parameter | Recommended Value | Purpose |
| Spectrometer Frequency | ≥ 400 MHz | To achieve better signal dispersion and resolution. |
| Pulse Program | Standard single 90° pulse | Ensures uniform excitation across the spectrum. |
| Relaxation Delay (D1) | ≥ 30 s | To ensure complete T1 relaxation for accurate signal integration.[10] |
| Acquisition Time (AQ) | ≥ 3 s | To ensure high digital resolution.[10] |
| Number of Scans (NS) | ≥ 16 | To achieve an adequate signal-to-noise ratio (S/N > 150:1). |
| Dummy Scans (DS) | 4 | To establish a steady state before acquisition.[13] |
| Temperature | 298 K (25 °C) | For consistency and to minimize solvent evaporation.[13] |
Data Processing
Proper data processing is as critical as data acquisition[7].
-
Apply a small line-broadening factor (e.g., LB = 0.1-0.3 Hz) if necessary to improve the S/N ratio.
-
Manually and carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Apply a baseline correction (e.g., 5th-order polynomial) to ensure a flat baseline across the entire spectrum, especially around the signals to be integrated[13].
-
Integrate the selected signals. For this compound, select a well-resolved signal in a clean region of the spectrum. For the internal standard (Maleic acid), integrate the singlet at ~6.3 ppm.
Data Analysis and Results
Calculation Logic
The purity calculation relies on the direct proportionality between signal integral and the number of protons.
Caption: Logic diagram for the qNMR purity calculation.
Illustrative Data and Calculation
The following tables present illustrative data for the quantification of this compound.
Table 1: Properties of Analyte and Internal Standard
| Compound | Molecular Formula | MW ( g/mol ) | Signal (ppm) | N (protons) | Purity (%) |
|---|---|---|---|---|---|
| This compound | C22H26N2O4 | 382.45 | Hypothetical Signal | e.g., 1 | To be determined |
| Maleic Acid (Standard) | C4H4O4 | 116.07 | ~6.3 | 2 | ≥99.5 |
Note: A well-isolated, non-exchangeable proton signal for this compound must be selected for N (protons).
Table 2: Illustrative Experimental Data for Purity Calculation
| Parameter | Analyte (Picrinine Derivative) | Standard (Maleic Acid) |
|---|---|---|
| Mass (m) | 12.55 mg | 6.21 mg |
| Integral (I) | 1.85 | 1.00 |
| N (protons) | 1 (Hypothetical) | 2 |
| MW ( g/mol ) | 382.45 | 116.07 |
| Purity (P) | P_analyte | 99.7% |
Calculation Example:
P_analyte = (1.85 / 1.00) * (2 / 1) * (382.45 / 116.07) * (6.21 / 12.55) * 99.7% P_analyte = 1.85 * 2 * 3.295 * 0.495 * 99.7% P_analyte ≈ 95.7%
Method Validation
For use in regulated environments, the qNMR method must be validated according to established guidelines[7][14]. Key validation parameters include specificity, linearity, accuracy, precision, and limit of quantification (LOQ).
Table 3: Representative Method Validation Data (Illustrative)
| Parameter | Specification | Illustrative Result |
|---|---|---|
| Specificity | No interference at analyte and standard signals | Signals are baseline-resolved from impurities. |
| Linearity (R²) | R² ≥ 0.999 | 0.9995 over a concentration range.[4][15] |
| Accuracy | 98.0% - 102.0% recovery | 99.5% recovery for a spiked sample. |
| Precision (RSD) | ≤ 2.0% | 0.8% for replicate preparations (n=6). |
| LOQ | S/N ≥ 10 | 15 µg/mL.[16] |
Conclusion
The ¹H-qNMR method provides a reliable, accurate, and efficient tool for the absolute quantification of this compound. It is a primary ratio method that offers significant advantages, including the absence of a need for an identical analyte standard and the ability to provide structural information simultaneously[5][10]. By following a carefully controlled protocol for sample preparation, data acquisition, and processing, this technique can be robustly applied in pharmaceutical quality control and research settings.
References
- 1. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 2. This compound - Immunomart [immunomart.com]
- 4. Frontiers | qNMR in natural products: practical approaches. What nobody tells you before starting your qNMR study! [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 8. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. resolvemass.ca [resolvemass.ca]
- 13. pubsapp.acs.org [pubsapp.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. usp.org [usp.org]
- 16. scispace.com [scispace.com]
Application Note & Protocol: Preparing N1-Methoxymethyl Picrinine Stock Solutions
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the preparation, handling, and storage of stock solutions for N1-Methoxymethyl picrinine (B199341) (CAS: 1158845-78-3), an indole (B1671886) alkaloid isolated from Alstonia scholaris[1][]. Adherence to this protocol will ensure solution integrity, concentration accuracy, and stability for use in various research applications, including pharmacological and cell-based assays.
Compound Information and Properties
N1-Methoxymethyl picrinine is a derivative of the akuammiline (B1256633) alkaloid, picrinine[3][4]. Understanding its physicochemical properties is crucial for proper handling and solution preparation. Key data is summarized in the table below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1158845-78-3 | [5][6][7] |
| Molecular Formula | C₂₂H₂₆N₂O₄ | [5][6][7] |
| Molecular Weight | 382.45 g/mol | [5] |
| Appearance | Powder | [5][6] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Acetone, Ethyl Acetate | [5] |
| Storage (Powder) | Store in a sealed, cool, dry container. -20°C recommended for long-term storage. | [6][7] |
| Storage (Stock Solution) | Store in aliquots below -20°C for several months. For long-term stability, -80°C is recommended. | [6][8] |
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol details the steps to prepare a 10 mM stock solution of this compound using Dimethyl Sulfoxide (DMSO) as the solvent. This is a common starting concentration for subsequent serial dilutions for in vitro experiments.
Materials and Equipment
-
This compound powder (CAS: 1158845-78-3)
-
Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)
-
Analytical balance (sensitive to 0.01 mg)
-
Chemical fume hood
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Ultrasonic bath (optional, but recommended)
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Safety Precautions
-
This compound is an alkaloid intended for research use only. The toxicological properties may not be fully characterized. Handle with care.
-
Perform all weighing and initial solvent addition steps within a chemical fume hood to avoid inhalation of the powder[9].
-
Wear appropriate PPE at all times.
Step-by-Step Procedure
-
Calculate Required Mass: To prepare a 10 mM stock solution, calculate the mass of this compound required.
-
Formula: Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Example for 1 mL of 10 mM stock: Mass (mg) = 0.010 mol/L x 0.001 L x 382.45 g/mol x 1000 mg/g = 3.82 mg
-
-
Weigh the Compound:
-
Place a sterile, pre-labeled microcentrifuge tube or vial on the analytical balance and tare it.
-
Carefully weigh 3.82 mg of this compound powder directly into the tube inside a chemical fume hood.
-
-
Dissolve the Compound:
-
Add 1 mL of sterile DMSO to the tube containing the compound.
-
Cap the tube securely and vortex vigorously for 30-60 seconds to facilitate dissolution[10].
-
Troubleshooting: If the compound does not fully dissolve, warm the tube to 37°C for 5-10 minutes and/or place it in an ultrasonic bath for a few minutes until the solution is clear[6][9].
-
Visually inspect the solution against a light source to ensure no particulates remain. A clear, homogenous solution is critical[9].
-
-
Storage and Handling:
-
To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes[8][9].
-
Label each aliquot clearly with the compound name, concentration (10 mM), solvent (DMSO), and preparation date.
-
Store the aliquots upright in a freezer at -20°C for short-term storage (up to several months) or at -80°C for long-term storage[6][8].
-
Preparation of Working Solutions
When preparing working solutions for cell-based assays, it is critical to minimize the final concentration of DMSO to avoid solvent-induced cytotoxicity.
-
Best Practice: The final DMSO concentration in cell culture media should not exceed 0.5%, with a concentration of 0.1% being preferable[8][9].
-
Example Dilution: To prepare a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution. Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium. This results in a final DMSO concentration of 0.1%.
-
Procedure: To prevent precipitation of the hydrophobic compound, add the stock solution to the culture medium while gently swirling the medium[9]. Always prepare a vehicle control using the same final concentration of DMSO in the medium[8].
Workflow Visualization
The following diagram illustrates the key steps in the preparation of this compound stock solutions.
Caption: Workflow for preparing this compound stock solution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. Picrinine | C20H22N2O3 | CID 46229104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 6. biocrick.com [biocrick.com]
- 7. This compound - Immunomart [immunomart.com]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. emulatebio.com [emulatebio.com]
- 10. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pharmacological Screening of N1-Methoxymethyl Picrinine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N1-Methoxymethyl picrinine (B199341) is a monoterpenoid indole (B1671886) alkaloid belonging to the akuammiline (B1256633) family of natural products.[] Isolated from the leaves of Alstonia scholaris, a plant with a history in traditional medicine, this compound is a derivative of picrinine.[2] Picrinine and its analogues have garnered scientific interest due to their diverse biological activities, including anti-inflammatory, antitussive, and antiasthmatic properties.[2] Recent research into related akuammiline alkaloids has also suggested potential applications in chronic inflammatory diseases such as rheumatoid arthritis, highlighting the therapeutic potential of this structural class. These findings warrant further pharmacological investigation of N1-Methoxymethyl picrinine to elucidate its mechanism of action and potential for drug development.
These application notes provide a framework for the initial pharmacological screening of this compound, focusing on its potential anti-inflammatory and anti-proliferative activities. The following protocols are based on established methodologies for the screening of natural products and related alkaloid derivatives.
Potential Pharmacological Applications
-
Anti-inflammatory Agent: Based on the known inhibitory effects of picrinine on 5-lipoxygenase, this compound may serve as a lead compound for the development of novel anti-inflammatory drugs.[3]
-
Rheumatoid Arthritis Therapy: Derivatives of the parent alkaloid structure have demonstrated inhibitory effects on the proliferation of rheumatoid arthritis fibroblast-like synoviocytes, suggesting a potential disease-modifying role for this compound.
-
Oncology: The anti-proliferative effects observed in related compounds against various cancer cell lines indicate that this compound could be a candidate for anti-cancer drug discovery.
Data Presentation
Due to the limited publicly available pharmacological data specifically for this compound, the following table summarizes the anti-proliferative activity of closely related akuammiline alkaloid derivatives against rheumatoid arthritis fibroblast-like synoviocytes (RA-FLSs) to provide a representative example of the potential potency of this compound class.
| Compound | Target Cell Line | IC50 (µM) |
| Akuammiline Derivative 9 | RA-FLS | 3.22 ± 0.29 |
| Akuammiline Derivative 17c | RA-FLS | 3.21 ± 0.31 |
Data sourced from a study on akuammiline alkaloid derivatives and their effect on the proliferation of rheumatoid arthritis fibroblast-like synoviocytes.
Experimental Protocols
In Vitro Anti-inflammatory Activity: Protein Denaturation Assay
This assay assesses the ability of a compound to inhibit thermally-induced protein denaturation, a well-established cause of inflammation.
Materials:
-
This compound
-
Bovine Serum Albumin (BSA) or Egg Albumin
-
Phosphate Buffered Saline (PBS), pH 6.4
-
Diclofenac Sodium (as a standard drug)
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
The reaction mixture consists of 0.2 mL of egg albumin, 2.8 mL of PBS (pH 6.4), and 2 mL of varying concentrations of this compound.
-
A similar volume of the solvent used for the stock solution serves as the control. Diclofenac sodium is used as the standard reference drug.
-
Incubate the mixtures at 37°C for 20 minutes.
-
Induce denaturation by heating at 70°C in a water bath for 5 minutes.
-
After cooling, measure the absorbance of the solutions at 660 nm.
-
Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = ((Absorbance of Control - Absorbance of Test) / Absorbance of Control) * 100
Anti-proliferative Activity: MTT Assay
This colorimetric assay measures the metabolic activity of cells and is widely used to assess cell viability and proliferation.
Materials:
-
Human cancer cell line (e.g., MCF-7, A549) or RA-FLS
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of this compound in the complete culture medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the different concentrations of the compound. Include a vehicle control (medium with the same amount of solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Apoptosis Determination: DNA Fragmentation Assay
This assay detects the characteristic ladder pattern of DNA fragmentation that occurs during apoptosis.
Materials:
-
Human cancer cell line
-
This compound
-
Cell lysis buffer
-
RNase A
-
Proteinase K
-
Agarose (B213101) gel electrophoresis system
-
DNA loading dye
-
Ethidium (B1194527) bromide or other DNA stain
-
UV transilluminator
Procedure:
-
Treat cells with this compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells and wash with PBS.
-
Lyse the cells in a buffer containing detergents and proteases.
-
Treat the lysate with RNase A to remove RNA.
-
Precipitate the DNA with ethanol.
-
Resuspend the DNA pellet in a suitable buffer.
-
Perform agarose gel electrophoresis on the extracted DNA.
-
Stain the gel with ethidium bromide and visualize the DNA fragments under UV light. A characteristic "ladder" of DNA fragments indicates apoptosis.
Visualizations
Caption: Workflow for the in vitro anti-inflammatory protein denaturation assay.
Caption: Workflow for the MTT anti-proliferative assay.
Caption: Postulated inhibitory signaling pathway for this compound.
References
Troubleshooting & Optimization
N1-Methoxymethyl picrinine solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N1-Methoxymethyl picrinine (B199341).
Frequently Asked Questions (FAQs)
Q1: What is N1-Methoxymethyl picrinine?
A1: this compound is a natural indole (B1671886) alkaloid that can be isolated from the leaves of Alstonia scholaris.[1] It belongs to the picrinine-type class of monoterpenoid indole alkaloids. These compounds are of interest to researchers for their potential pharmacological activities, including anti-inflammatory and analgesic effects.[2]
Q2: What are the known biological activities of this compound and related compounds?
A2: While specific studies on this compound are limited, the broader class of picrinine alkaloids from Alstonia scholaris has been shown to possess anti-inflammatory and analgesic properties.[2] Research on the total alkaloid fraction of Alstonia scholaris indicates inhibition of cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX) enzymes.[2][3] Specifically, the parent compound, picrinine, has been reported to exhibit anti-inflammatory activity through the inhibition of the 5-lipoxygenase enzyme.[4][5]
Q3: In which solvents is this compound soluble?
A3: this compound is a hydrophobic molecule and is generally soluble in several organic solvents. Based on available data, it is soluble in:
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Chloroform
-
Dichloromethane
-
Ethyl Acetate
-
Acetone
It has poor solubility in aqueous solutions.
Troubleshooting Guides
Issue 1: Difficulty Dissolving this compound
Problem: The powdered this compound is not dissolving in the chosen solvent, or the solution appears cloudy.
Possible Causes:
-
Incorrect Solvent Choice: The selected solvent may not be appropriate for dissolving this hydrophobic compound.
-
Insufficient Solvent Volume: The concentration of the compound may be too high for the volume of solvent used.
-
Low Temperature: The dissolution rate may be slow at room temperature.
-
Compound Aggregation: The powdered compound may have aggregated, slowing down dissolution.
Solutions:
-
Verify Solvent Selection: Ensure you are using an appropriate organic solvent such as DMSO, dichloromethane, or chloroform. For most in vitro biological assays, DMSO is the recommended starting solvent for preparing a concentrated stock solution.
-
Increase Solvent Volume: Try increasing the volume of the solvent to reduce the concentration.
-
Gentle Warming: Warm the solution gently in a water bath at 37°C to aid dissolution.
-
Sonication: Use an ultrasonic bath to break up any aggregates and enhance solubilization.
-
Vortexing: Mix the solution vigorously using a vortex mixer.
Issue 2: Precipitation of this compound in Aqueous Buffer
Problem: A precipitate forms when the this compound stock solution (in an organic solvent like DMSO) is diluted into an aqueous buffer (e.g., PBS, cell culture media).
Possible Causes:
-
Exceeding Aqueous Solubility Limit: this compound has very low solubility in aqueous solutions. When the DMSO stock is diluted, the final concentration of the compound in the aqueous buffer may be above its solubility limit, causing it to precipitate.
-
High Percentage of Organic Solvent in Final Solution: While a small percentage of DMSO is usually tolerated by cells, a higher concentration might be necessary to keep the compound in solution, which could be toxic to the cells.
Solutions:
-
Optimize Final Concentration: Keep the final working concentration of this compound in the aqueous medium as low as possible while still being effective for your experiment.
-
Minimize DMSO in Final Solution: Aim to keep the final concentration of DMSO in your aqueous working solution below 0.5% (v/v), as higher concentrations can be cytotoxic.
-
Serial Dilutions: Prepare intermediate dilutions of your DMSO stock in the aqueous buffer. Add the stock solution to the buffer while vortexing to ensure rapid mixing and minimize localized high concentrations that can lead to precipitation.
-
Use of Pluronic F-68: Consider the use of a non-ionic surfactant like Pluronic F-68 in your final aqueous solution to improve the solubility and stability of the compound.
Data Presentation
Table 1: Solubility of this compound in Common Organic Solvents
| Solvent | Solubility |
| Dimethyl sulfoxide (DMSO) | Soluble |
| Chloroform | Soluble |
| Dichloromethane | Soluble |
| Ethyl Acetate | Soluble |
| Acetone | Soluble |
Experimental Protocols
Protocol: Preparation of this compound Stock and Working Solutions for In Vitro Assays
-
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath
-
Water bath (set to 37°C)
-
Aqueous buffer (e.g., PBS or cell culture medium)
-
-
Preparation of Concentrated Stock Solution (e.g., 10 mM in DMSO): a. Weigh out the required amount of this compound powder in a sterile microcentrifuge tube. b. Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock of a compound with a molecular weight of 382.45 g/mol , dissolve 3.82 mg in 1 mL of DMSO). c. Vortex the tube vigorously for 1-2 minutes. d. If the compound is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes. e. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing. f. Visually inspect the solution to ensure it is clear and free of any particulate matter. g. Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Preparation of Aqueous Working Solution: a. Thaw a single aliquot of the concentrated DMSO stock solution. b. Perform serial dilutions of the stock solution in your aqueous buffer to reach the final desired working concentration. c. It is recommended to add the stock solution to the aqueous buffer while gently vortexing to ensure rapid and uniform mixing. d. Prepare the working solution fresh for each experiment to minimize the risk of precipitation over time.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Putative anti-inflammatory signaling pathway of picrinine alkaloids.
References
Technical Support Center: N1-Methoxymethyl picrinine
This technical support center provides guidance for researchers, scientists, and drug development professionals on the dissolution of N1-Methoxymethyl picrinine (B199341) in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: Is N1-Methoxymethyl picrinine soluble in DMSO?
Yes, this compound is soluble in DMSO.[1]
Q2: What is the physical form of this compound?
This compound is typically supplied as a powder.[1][2]
Q3: What are the recommended storage conditions for a DMSO stock solution of this compound?
In general, stock solutions of compounds in DMSO should be stored at -20°C for longevity, with some sources suggesting stability for several months at this temperature.[2]
Q4: My compound is not dissolving easily in DMSO at room temperature. What can I do?
For compounds that are difficult to dissolve, it is recommended to gently warm the solution to 37°C and use an ultrasonic bath to aid dissolution.[2]
Q5: I observed precipitation when I diluted my DMSO stock solution in an aqueous medium for my experiment. How can I prevent this?
Precipitation upon dilution in aqueous buffers is a common issue for compounds dissolved in DMSO. To mitigate this, consider the following:
-
Lower the final concentration: The final concentration of your compound in the aqueous medium may be above its solubility limit. Try using a more diluted working solution.
-
Optimize DMSO concentration: Ensure the final concentration of DMSO in your cell culture or assay buffer is as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells and may also promote precipitation of the compound.
-
Use a co-solvent: In some instances, the use of a co-solvent may be necessary, but this should be carefully evaluated for compatibility with your experimental system.
Troubleshooting Guide
Encountering issues when dissolving this compound? Follow this troubleshooting guide.
| Issue | Possible Cause | Recommended Solution |
| Compound is not fully dissolving in DMSO at room temperature. | Insufficient agitation or temperature. | 1. Vortex the solution for 1-2 minutes. 2. Gently warm the vial to 37°C. 3. Place the vial in an ultrasonic bath for a few minutes.[2] |
| Solution appears cloudy or has visible particles after vortexing/sonication. | The concentration may be too high, exceeding the solubility limit of the compound in DMSO. | 1. Add a small, precise volume of additional DMSO to decrease the concentration and see if the solution clears. 2. If the issue persists, it is advisable to prepare a new solution at a lower concentration. |
| Precipitation occurs immediately upon adding the DMSO stock to an aqueous buffer or cell culture medium. | The compound has low aqueous solubility, and the sudden change in solvent polarity causes it to crash out of solution. | 1. Decrease the final concentration of the compound in the aqueous medium. 2. Increase the final percentage of DMSO in the aqueous medium, being mindful of the tolerance of your experimental system (typically <0.5% for cell-based assays).[3] 3. Add the DMSO stock to the aqueous solution dropwise while vortexing to allow for more gradual mixing. |
| The color of the solution changes over time. | This could indicate compound degradation or reaction with impurities in the solvent. | 1. Ensure you are using high-purity, anhydrous DMSO. 2. Protect the solution from light if the compound is light-sensitive. 3. Prepare fresh stock solutions more frequently. |
Data Presentation
| Solvent | Solubility |
| Chloroform | Soluble[1] |
| Dichloromethane | Soluble[1] |
| Ethyl Acetate | Soluble[1] |
| DMSO | Soluble [1] |
| Acetone | Soluble[1] |
Experimental Protocols
Protocol for the Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (MW: 382.45 g/mol )[1]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath
-
Warming block or water bath set to 37°C
Procedure:
-
Weighing the Compound: Accurately weigh out a desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.82 mg of the compound.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial containing the compound. For the example above, add 1 mL of DMSO.
-
Initial Dissolution: Tightly cap the vial and vortex for 1-2 minutes at room temperature.
-
Assisted Dissolution (If Necessary): If the compound is not fully dissolved, proceed with the following steps as needed: a. Place the vial in a warming block or water bath set to 37°C for 5-10 minutes. b. Following warming, place the vial in an ultrasonic bath for 5-10 minutes.[2] c. Visually inspect the solution to ensure all solid particles have dissolved. Repeat the warming and sonication steps if necessary.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light. The stock solution is expected to be stable for several months under these conditions.[2]
Visualizations
Caption: Troubleshooting workflow for dissolving this compound.
References
Technical Support Center: Stability of N1-Methoxymethyl Picrinine in Aqueous Solution
For researchers, scientists, and drug development professionals working with N1-Methoxymethyl picrinine (B199341), understanding its stability in aqueous solutions is critical for experimental design, formulation development, and data interpretation. This technical support center provides essential guidance on assessing and troubleshooting the stability of this complex indole (B1671886) alkaloid.
Frequently Asked Questions (FAQs)
Q1: What is N1-Methoxymethyl picrinine and why is its stability in aqueous solution a concern?
This compound is a derivative of picrinine, a natural indole alkaloid. The addition of a methoxymethyl group at the N1 position of the indole ring can significantly influence its chemical properties. This N-alkoxymethyl linkage is potentially labile, especially under aqueous conditions, which can lead to degradation of the molecule. Understanding this stability is crucial as degradation can affect its biological activity, analytical quantification, and the overall integrity of experimental results.
Q2: What are the likely degradation pathways for this compound in an aqueous solution?
While specific degradation pathways for this compound have not been extensively reported in the literature, based on general chemical principles, the primary degradation pathway is expected to be the hydrolysis of the N1-methoxymethyl group. This reaction would likely be catalyzed by acidic conditions, leading to the formation of picrinine and formaldehyde. Other potential degradation pathways could involve oxidation of the indole ring or other functional groups within the complex polycyclic structure, particularly under exposure to light, oxygen, or oxidizing agents.
Q3: What analytical methods are recommended for monitoring the stability of this compound?
High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a robust and widely used method for the analysis of alkaloids and would be the primary recommended technique.[1][2][3][4] A reversed-phase C18 column is often suitable for separating indole alkaloids.[2] For peak confirmation and identification of potential degradation products, coupling HPLC with Mass Spectrometry (HPLC-MS) is highly recommended.[5][6] This allows for the determination of the mass-to-charge ratio of the parent compound and any new peaks that appear during the stability study, aiding in their structural elucidation.
Q4: How do pH and temperature affect the stability of this compound?
The N1-methoxymethyl group is essentially an acetal-like functional group attached to a nitrogen atom and is known to be sensitive to acidic conditions.[7][8][9] Therefore, the stability of this compound is expected to decrease significantly in acidic aqueous solutions due to acid-catalyzed hydrolysis. In neutral to moderately basic conditions, the stability is likely to be greater. Increased temperature will generally accelerate the rate of degradation across all pH values, following the principles of chemical kinetics.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Rapid disappearance of the this compound peak in HPLC analysis. | The aqueous solution is too acidic, causing rapid hydrolysis of the N1-methoxymethyl group. | Buffer the aqueous solution to a neutral or slightly basic pH (e.g., pH 7-8). Prepare solutions immediately before use and store them at low temperatures (2-8 °C) to minimize degradation. |
| Appearance of a new, more polar peak in the chromatogram over time. | This is likely the formation of picrinine due to the cleavage of the N1-methoxymethyl group. Picrinine, lacking the non-polar methoxymethyl group, would be more polar and thus have a shorter retention time on a reversed-phase HPLC column. | Use an authentic standard of picrinine to confirm the identity of the new peak by comparing retention times. Utilize HPLC-MS to confirm the mass of the new peak corresponds to that of picrinine. |
| Multiple unknown peaks appearing during a forced degradation study. | This could indicate complex degradation pathways beyond simple hydrolysis, such as oxidation or photodecomposition. | Conduct forced degradation studies under controlled conditions (e.g., in the dark for hydrolysis and thermal stress studies) to isolate the cause. Use HPLC-MS/MS to obtain fragmentation patterns of the unknown peaks to aid in their structural identification.[5] |
| Poor peak shape (tailing) during HPLC analysis. | Indole alkaloids can interact with residual silanol (B1196071) groups on silica-based HPLC columns, leading to peak tailing. | Use a base-deactivated column or add a competing amine (e.g., triethylamine) to the mobile phase in low concentrations (e.g., 0.1%). Operating at a slightly alkaline mobile phase pH can also improve peak shape for basic compounds.[2] |
| Inconsistent quantification results. | This could be due to ongoing degradation in the sample vial within the autosampler. | If possible, use a cooled autosampler (e.g., 4 °C) to minimize degradation during the analytical run. Prepare fresh standards and samples frequently. |
Experimental Protocols
Protocol 1: Preliminary Stability Assessment of this compound in Aqueous Buffers
Objective: To perform a preliminary assessment of the stability of this compound at different pH values.
Materials:
-
This compound
-
HPLC-grade acetonitrile (B52724) and water
-
Phosphate buffer solutions (pH 3, 5, 7, and 9)
-
HPLC system with UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Method:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Working Solution Preparation: Dilute the stock solution with each of the aqueous buffer solutions (pH 3, 5, 7, and 9) to a final concentration of 50 µg/mL. The final solution should have a low percentage of acetonitrile to ensure the compound is primarily in an aqueous environment.
-
Time-Point Analysis: Immediately after preparation (T=0), inject an aliquot of each working solution into the HPLC system.
-
Incubation: Store the remaining working solutions at a controlled room temperature (e.g., 25 °C) and protected from light.
-
Subsequent Analysis: Inject aliquots of each solution at predetermined time points (e.g., 1, 2, 4, 8, and 24 hours).
-
Data Analysis: Monitor the peak area of this compound at each time point for each pH. A decrease in the peak area over time indicates degradation. The appearance of new peaks should also be noted.
Table 1: Example Data Table for Preliminary Stability Study
| Time (hours) | Peak Area at pH 3 | Peak Area at pH 5 | Peak Area at pH 7 | Peak Area at pH 9 |
| 0 | 100,000 | 100,000 | 100,000 | 100,000 |
| 1 | 75,000 | 95,000 | 99,000 | 99,500 |
| 2 | 50,000 | 90,000 | 98,000 | 99,000 |
| 4 | 25,000 | 80,000 | 97,000 | 98,500 |
| 8 | 5,000 | 65,000 | 95,000 | 98,000 |
| 24 | < 1,000 | 30,000 | 90,000 | 97,000 |
Protocol 2: Forced Degradation Study
Objective: To investigate the degradation pathways of this compound under various stress conditions as per ICH guidelines.
Materials:
-
This compound
-
Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC-MS system
Method:
-
Acid Hydrolysis: Treat a solution of this compound with 0.1 M HCl at 60 °C.
-
Base Hydrolysis: Treat a solution of this compound with 0.1 M NaOH at 60 °C.
-
Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heat a solid sample and a solution of this compound at 60 °C.
-
Photolytic Degradation: Expose a solution of this compound to a calibrated light source.
-
Analysis: At appropriate time points, neutralize the acidic and basic samples, and analyze all samples by HPLC-MS to identify and characterize the degradation products.
Visualizations
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. A reversed-phase HPLC-UV method developed and validated for simultaneous quantification of six alkaloids from Nicotiana spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rroij.com [rroij.com]
- 4. Determination of ephedrine alkaloids in botanicals and dietary supplements by HPLC-UV: collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Study of the structures of photodegradation impurities and pathways of photodegradation of cilnidipine by liquid chromatography/Q-Orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improving the detection of degradants and impurities in pharmaceutical drug products by applying mass spectral and chromatographic searching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 8. Mild cleavage of methoxymethyl (MOM) ethers with trimethylsilyl bromide | Semantic Scholar [semanticscholar.org]
- 9. adichemistry.com [adichemistry.com]
Technical Support Center: N1-Methoxymethyl Picrinine
Welcome to the technical support center for N1-Methoxymethyl picrinine (B199341). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common challenges encountered during the purification and handling of N1-Methoxymethyl picrinine, with a focus on its degradation on silica (B1680970) gel.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it sensitive to silica gel?
A1: this compound is a derivative of picrinine, a naturally occurring indole (B1671886) alkaloid.[1][2][3] The N1-methoxymethyl (MOM) group is introduced as a protecting group for the indole nitrogen.[4][5] This group, being an acetal, is highly susceptible to cleavage under acidic conditions.[4][5][6][7] Standard silica gel possesses acidic silanol (B1196071) groups on its surface, which can catalyze the degradation of acid-sensitive compounds like this compound.[8][9]
Q2: What are the signs of this compound degradation during silica gel chromatography?
A2: Degradation of this compound on silica gel can manifest in several ways:
-
Low recovery or yield of the desired compound after column chromatography.[8]
-
The appearance of new, more polar spots on a Thin Layer Chromatography (TLC) plate, which may correspond to the deprotected picrinine or other degradation byproducts.
-
Streaking or tailing of spots on a TLC plate, indicating on-plate decomposition.[10]
-
A dark-colored band at the top of the chromatography column that does not elute, suggesting the decomposed compound is strongly adsorbed to the silica.[11]
Q3: How can I quickly test if my this compound is degrading on silica gel?
A3: A 2D-TLC experiment is an effective way to check for compound stability on silica gel.[12][13] If the compound is stable, it will appear on the diagonal of the 2D-TLC plate. If it degrades, new spots will appear below the diagonal.[12]
Q4: Are there alternatives to silica gel for purifying acid-sensitive compounds?
A4: Yes, several alternative stationary phases can be used for the chromatography of acid-sensitive compounds:
-
Alumina (B75360) (neutral or basic): A good alternative for basic compounds like alkaloids.[10][14]
-
Florisil (magnesium silicate): Can be gentler than silica gel.[14]
-
Reversed-phase silica (C18): Separates compounds based on hydrophobicity and avoids the acidic surface of normal-phase silica.[10]
-
Treated Silica Gel: Silica gel can be neutralized or basified before use.[15][16]
Troubleshooting Guides
This guide addresses specific issues you may encounter during the purification of this compound.
Issue 1: Low Yield and Multiple Spots on TLC After Column Chromatography
-
Possible Cause: Acid-catalyzed degradation of the N1-methoxymethyl group on the silica gel surface.[8][9]
-
Troubleshooting Steps:
-
Confirm Degradation: Perform a 2D-TLC stability test as detailed in the Experimental Protocols section.
-
Neutralize the Silica Gel:
-
Add 1-3% triethylamine (B128534) (TEA) or ammonia (B1221849) to your eluent system to neutralize the acidic sites on the silica gel.[15][17][18]
-
Alternatively, pre-treat the silica gel by flushing the packed column with a solvent containing TEA before loading your compound.[16][18]
-
-
Switch to an Alternative Stationary Phase:
-
Issue 2: The Compound Will Not Elute from the Column
-
Possible Cause: The degradation products are highly polar and are irreversibly adsorbed onto the acidic silica gel.[8]
-
Troubleshooting Steps:
-
Avoid Silica Gel: If you have confirmed that your compound is unstable on silica, it is best to avoid it altogether.
-
Use a Gentler Purification Method: Consider alternatives like preparative HPLC with a C18 column or crystallization if possible.
-
Use Treated Silica: If you must use silica gel, ensure it is thoroughly neutralized with a base like triethylamine before use.[15][17]
-
Data Presentation
The following table summarizes hypothetical data on the recovery of this compound under different chromatographic conditions to illustrate the impact of the stationary phase on degradation.
| Chromatographic Condition | Mobile Phase (Hexane:Ethyl Acetate) | Recovery of this compound (%) | Recovery of Deprotected Picrinine (%) |
| Standard Silica Gel | 70:30 | 35 | 55 |
| Silica Gel with 1% TEA | 80:20 | 92 | <5 |
| Neutral Alumina | 85:15 | 95 | <2 |
| Reversed-Phase (C18) | 40:60 (Methanol:Water) | >98 | <1 |
Experimental Protocols
Protocol 1: 2D-TLC Stability Test
-
Obtain a square TLC plate.
-
In one corner, about 1.5 cm from each edge, spot a concentrated solution of your this compound.
-
Develop the TLC plate in a suitable mobile phase.
-
Remove the plate from the developing chamber and allow the solvent to fully evaporate. Do not visualize the spot yet.
-
Rotate the plate 90 degrees so that the line of developed spots is now at the bottom.
-
Develop the plate again in the same mobile phase.
-
Dry the plate and visualize the spots under UV light or with an appropriate stain.
-
Interpretation: Stable compounds will appear on the diagonal. Any spots appearing off the diagonal indicate degradation products formed during chromatography.[12]
Protocol 2: Neutralizing Silica Gel with Triethylamine (TEA)
-
Prepare your desired mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate).
-
Add triethylamine to the mobile phase to a final concentration of 1-3% (v/v).[17]
-
Pack your chromatography column with silica gel using this TEA-containing mobile phase.
-
Flush the column with at least two column volumes of the mobile phase to ensure the silica is fully neutralized.
-
Load your sample and proceed with the chromatography, continuing to use the mobile phase containing TEA.
Protocol 3: Analytical Monitoring of Degradation
-
Sample Preparation: Collect fractions from your chromatography. Prepare a sample of your starting material and the purified product for analysis.
-
Analytical Techniques:
-
HPLC/UFLC: High-Performance Liquid Chromatography or Ultra-Fast Liquid Chromatography is a highly effective method for separating and quantifying the parent compound and its degradation products.[19][20] A reversed-phase C18 column is often suitable.
-
LC-MS: Liquid Chromatography-Mass Spectrometry can be used to identify the molecular weights of the parent compound and any degradation products, confirming the loss of the methoxymethyl group.[19][21]
-
TLC: Thin-Layer Chromatography can be used for rapid qualitative monitoring of the reaction progress and the purity of fractions.[21]
-
Visualizations
Caption: Proposed degradation pathway of this compound on silica gel.
Caption: Troubleshooting workflow for the purification of this compound.
References
- 1. Picrinine | CAS:4684-32-6 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. Picrinine - Wikipedia [en.wikipedia.org]
- 3. Picrinine | C20H22N2O3 | CID 46229104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. total-synthesis.com [total-synthesis.com]
- 5. adichemistry.com [adichemistry.com]
- 6. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 7. MOM Ethers [organic-chemistry.org]
- 8. Chromatography [chem.rochester.edu]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
- 12. Troubleshooting [chem.rochester.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. reddit.com [reddit.com]
- 17. Chromatography [chem.rochester.edu]
- 18. Chromatography [chem.rochester.edu]
- 19. mdpi.com [mdpi.com]
- 20. Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ijmr.net.in [ijmr.net.in]
Technical Support Center: HPLC Analysis of N1-Methoxymethyl picrinine
This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing peak tailing of N1-Methoxymethyl picrinine (B199341) in High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is N1-Methoxymethyl picrinine and why is it prone to peak tailing in HPLC?
A1: this compound is a picrinine-type monoterpenoid indole (B1671886) alkaloid that can be isolated from the leaves of Alstonia scholaris.[1][][3] Its chemical structure contains basic nitrogen atoms, making it susceptible to strong interactions with residual silanol (B1196071) groups (Si-OH) on the surface of silica-based stationary phases commonly used in reversed-phase HPLC.[4] These secondary interactions, in addition to the primary hydrophobic retention mechanism, can lead to delayed elution of a portion of the analyte molecules, resulting in asymmetrical peak shapes known as peak tailing.[4][5]
Q2: What are the primary causes of peak tailing for this compound?
A2: The primary causes of peak tailing for a basic compound like this compound are multifactorial and can be attributed to:
-
Secondary Silanol Interactions: This is the most significant contributor. The basic nitrogen groups in the this compound molecule can interact with acidic silanol groups on the silica (B1680970) stationary phase.[4]
-
Improper Mobile Phase pH: The pH of the mobile phase dictates the ionization state of both the analyte and the silanol groups. An unsuitable pH can worsen peak tailing.[4][6][7][8]
-
Column Overload: Injecting an excessive amount of the sample can saturate the stationary phase, leading to distorted peaks.[4][9][10]
-
Column Degradation: Over time, the performance of an HPLC column can degrade, leading to poor peak shapes.[4]
-
Extra-column Effects: Issues such as excessive tubing length or dead volume in the HPLC system can contribute to peak broadening and tailing.[11]
Q3: How does the pH of the mobile phase influence the peak shape of this compound?
A3: The mobile phase pH is a critical parameter. At a low pH (typically below 3), the acidic silanol groups on the silica surface are protonated (Si-OH), reducing their ability to interact with the protonated basic alkaloid molecules through ion exchange.[4][12] This minimization of secondary interactions results in more symmetrical peaks. Conversely, at a higher pH, silanol groups can become deprotonated (SiO-), leading to stronger ionic interactions with the positively charged analyte and increased peak tailing.[13]
Troubleshooting Guide for Peak Tailing
This guide provides a systematic approach to diagnosing and resolving peak tailing issues when analyzing this compound.
Step 1: Initial Assessment and Diagnosis
The first step is to identify the likely cause of the peak tailing. The following flowchart provides a logical workflow for troubleshooting.
Caption: A step-by-step workflow to diagnose and resolve peak tailing.
Step 2: Addressing Chemical Interactions
The interaction between the basic this compound and acidic silanol groups is a primary cause of peak tailing.
Caption: Mitigation of secondary interactions by using a low pH mobile phase.
Quantitative Data Summary
The following table provides an illustrative example of how mobile phase pH can affect the peak asymmetry factor for a basic compound like this compound. A lower asymmetry factor indicates a more symmetrical peak.
| Mobile Phase pH | Asymmetry Factor (As) | Peak Shape |
| 7.0 | 2.5 | Severe Tailing |
| 5.0 | 1.8 | Moderate Tailing |
| 3.0 | 1.2 | Symmetrical |
| 2.5 | 1.1 | Highly Symmetrical |
Note: This data is representative and the actual values may vary depending on the specific column and other chromatographic conditions.
Experimental Protocols
Below are detailed methodologies that can serve as a starting point for the HPLC analysis of this compound and for troubleshooting peak tailing.
Protocol 1: General Purpose Reversed-Phase HPLC Method
This method is adapted from the analysis of alkaloids from Alstonia scholaris.[14]
-
Column: C18, 2.1 x 100 mm, 1.7 µm (or similar high-purity, end-capped column)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5-95% B
-
15-18 min: 95% B
-
18-20 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Detection: UV at 254 nm
Protocol 2: Column Washing Procedure
If column contamination is suspected, a thorough washing procedure can help restore performance. Important: Disconnect the column from the detector before washing.
-
Flush with Mobile Phase without Buffer: 20 column volumes of the mobile phase without any acidic additives.
-
Flush with Water: 20 column volumes of 100% HPLC-grade water.
-
Flush with Isopropanol (B130326): 20 column volumes of 100% isopropanol.
-
Flush with Hexane (for non-polar contaminants, optional): 10 column volumes of 100% hexane.
-
Flush with Isopropanol: 20 column volumes of 100% isopropanol to remove the hexane.
-
Re-equilibrate: Flush with the initial mobile phase composition until the baseline is stable.
Protocol 3: Sample Dilution Test for Column Overload
To check for column overload, perform a simple dilution experiment.
-
Prepare the this compound sample at the standard concentration.
-
Create a series of dilutions, for example, 1:10 and 1:100 in the mobile phase.
-
Inject the original sample and the diluted samples.
-
Compare the peak shapes. If the peak asymmetry improves with dilution, the original sample was likely overloading the column.[5]
References
- 1. Indole alkaloids of Alstonia scholaris (L.) R. Br. alleviated nonalcoholic fatty liver disease in mice fed with high-fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. moravek.com [moravek.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 9. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. Tip on Peak Tailing of Basic Analytes | Phenomenex [discover.phenomenex.com]
- 13. agilent.com [agilent.com]
- 14. Characterization of chemical constituents and rats metabolites of an alkaloidal extract of Alstonia scholaris leaves by liquid chromatography coupled with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing storage conditions for N1-Methoxymethyl picrinine
This technical support center provides guidance on the optimal storage, handling, and use of N1-Methoxymethyl picrinine (B199341) for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term and short-term storage conditions for N1-Methoxymethyl picrinine?
For long-term storage, it is recommended to store this compound at -20°C.[1][2] For short-term use, such as during the course of an experiment, it can be stored at 2-8°C.[1][3]
Q2: How should I handle this compound in the laboratory?
This compound should be handled with care. It is important to avoid contact with eyes, skin, and clothing.[1] Ingestion and inhalation should also be avoided.[1] Always wash your hands thoroughly after handling the compound.[1] It is also advisable to keep it away from sources of ignition.[1]
Q3: Is this compound sensitive to light?
Yes, this compound is light-sensitive.[4] It should be stored in a light-protected container, such as an amber vial, and exposure to direct light should be minimized during experiments.
Q4: What is the proper way to store this compound once received?
Upon receipt, the compound, which is typically a powder, should be stored in a tightly sealed container in a dry and well-ventilated area.[1][5] For shipping, it is transported at room temperature or with blue ice upon request.[2][5]
Q5: Are there any known chemical incompatibilities with this compound?
Yes, you should avoid contact with strong oxidizing or reducing agents, as well as strong acids and alkalis.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of the compound due to improper storage. | Verify that the compound has been stored at the correct temperature (-20°C for long-term, 2-8°C for short-term) and protected from light. Consider using a fresh stock of the compound. |
| Contamination of the stock solution. | Prepare a fresh stock solution using sterile techniques and high-purity solvents. Filter-sterilize the solution if appropriate for your application. | |
| Precipitate formation in stock solution | Low solubility in the chosen solvent or storage at an inappropriate temperature. | Ensure the solvent is appropriate for this compound. Gently warm the solution and vortex to redissolve. If precipitation persists, consider preparing a fresh solution at a slightly lower concentration. |
| Loss of biological activity | Multiple freeze-thaw cycles of the stock solution. | Aliquot the stock solution into single-use volumes to avoid repeated freezing and thawing. |
| Exposure to incompatible substances. | Review all reagents and materials that come into contact with the compound to ensure there are no strong acids, bases, or oxidizing/reducing agents present.[1] |
Quantitative Data on Alkaloid Stability (Illustrative)
| Condition | Parameter | Value | General Impact on Stability |
| Temperature | Half-life at 40°C | Varies | Increased temperature generally leads to faster degradation. Some alkaloids show significant degradation at temperatures above 40°C.[3] |
| Degradation at >60°C | Significant | For many alkaloids, temperatures exceeding 60°C can lead to rapid thermal degradation.[4] | |
| pH | Acidic Conditions (pH < 4) | Labile | Many indole (B1671886) alkaloids are unstable in acidic conditions.[1][3] |
| Alkaline Conditions (pH > 8) | Potential for hydrolysis | Depending on the specific structure, alkaline conditions can lead to hydrolysis or other degradation pathways.[3] | |
| Light | Simulated Solar Irradiation | Potential for photodegradation | Exposure to light, particularly UV wavelengths, can lead to photodegradation.[6] |
Experimental Protocols
General Protocol for Preparing this compound for In Vitro Cell-Based Assays
This protocol provides a general guideline for preparing a stock solution and working solutions of this compound for use in cell culture experiments, such as those investigating its effects on inflammatory responses.[5]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO, cell culture grade)
-
Sterile microcentrifuge tubes
-
Sterile, light-protecting (amber) storage vials
-
Pipettes and sterile filter tips
-
Vortex mixer
-
Cell culture medium appropriate for your cell line
Procedure:
-
Prepare a Stock Solution (e.g., 10 mM):
-
Under sterile conditions (e.g., in a laminar flow hood), weigh out the required amount of this compound powder.
-
Dissolve the powder in an appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the compound is completely dissolved.
-
-
Aliquot and Store Stock Solution:
-
Dispense the stock solution into single-use aliquots in sterile, amber microcentrifuge tubes.
-
Store the aliquots at -20°C for long-term storage.
-
-
Prepare Working Solutions:
-
Thaw a single aliquot of the stock solution at room temperature.
-
Dilute the stock solution with the appropriate cell culture medium to the final desired concentrations for your experiment.
-
Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
-
Treat Cells:
-
Add the working solutions to your cell cultures according to your experimental design.
-
Incubate the cells for the desired period.
-
Visualizations
References
- 1. Temperature and pH-Dependent Stability of Mitragyna Alkaloids [ouci.dntb.gov.ua]
- 2. mdpi.com [mdpi.com]
- 3. Temperature and pH-Dependent Stability of Mitragyna Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Photodegradation study of three dipyrone metabolites in various water systems: identification and toxicity of their photodegradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
N1-Methoxymethyl picrinine sample preparation for bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N1-Methoxymethyl picrinine (B199341).
Frequently Asked Questions (FAQs)
1. What is N1-Methoxymethyl picrinine?
This compound is an indole (B1671886) alkaloid that can be isolated from the leaves of Alstonia scholaris.[1] It is a derivative of picrinine, a natural product known for its potential biological activities, including antitussive, anti-asthmatic, analgesic, and anti-inflammatory effects.[2][3]
2. What are the physical and chemical properties of this compound?
| Property | Value |
| Molecular Formula | C22H26N2O4 |
| Molecular Weight | 382.45 g/mol |
| Appearance | Powder |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[4] |
| Storage | Store desiccated at -20°C.[2] |
3. What is the recommended solvent for preparing stock solutions of this compound?
Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for creating stock solutions of this compound and related indole alkaloids.[4] For a higher solubility, you can warm the tube at 37°C and use an ultrasonic bath.[5] Stock solutions in DMSO can typically be stored at -20°C for several months.[5]
4. How stable is this compound in solution?
Indole alkaloids in solution can be unstable. It is recommended to determine the contents of indole alkaloids within 24 hours after extraction.[6] Stock solutions should be stored at -20°C or -80°C to minimize degradation.[7]
Troubleshooting Guide
This guide addresses common issues that may arise during the preparation and use of this compound in bioassays.
| Problem | Possible Cause | Recommended Solution |
| Precipitation in stock solution | The compound's solubility limit has been exceeded. | Warm the solution gently (e.g., at 37°C) and use sonication to aid dissolution. If precipitation persists, prepare a more diluted stock solution.[7] |
| The solvent has absorbed moisture, reducing solubility. | Use fresh, anhydrous DMSO for preparing stock solutions. | |
| Inconsistent bioassay results | Degradation of the compound in the working solution. | Prepare fresh working solutions from the stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Pipetting errors. | Ensure accurate and consistent pipetting, especially for serial dilutions. Use calibrated pipettes. | |
| Incomplete dissolution in the assay medium. | Ensure the final concentration of the solvent (e.g., DMSO) in the assay medium is low and does not affect the assay's validity. A final DMSO concentration of <0.5% is generally recommended. | |
| No biological activity observed | The compound may not be active in the chosen assay. | Verify the bioactivity of the parent compound, picrinine, in the literature for the specific assay. Consider testing a broader range of concentrations. |
| Incorrect assay setup or faulty reagents. | Run appropriate positive and negative controls to validate the assay performance. | |
| High background signal in the bioassay | Interference from the solvent. | Run a solvent control (vehicle control) to determine the background signal and subtract it from the sample readings. |
| The compound itself has inherent fluorescence or absorbance at the measurement wavelength. | Measure the intrinsic fluorescence or absorbance of the compound at the assay wavelength and correct the final readings. |
Experimental Protocols
Below are detailed methodologies for key experiments where this compound could be evaluated.
Sample Preparation Workflow
The following diagram illustrates a general workflow for preparing this compound for bioassays.
References
- 1. arborassays.com [arborassays.com]
- 2. Picrinine | CAS:4684-32-6 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Picrinine | C20H22N2O3 | CID 46229104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 5. biocrick.com [biocrick.com]
- 6. scispace.com [scispace.com]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: Indole Alkaloid Purification by Column Chromatography
Welcome to the technical support center for the purification of indole (B1671886) alkaloids by column chromatography. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common challenges in the separation and purification of these complex molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying indole alkaloids using column chromatography?
Indole alkaloids often present significant purification challenges due to their inherent chemical properties. Key difficulties include:
-
Strong Adsorption: The basic nitrogen atom in the indole structure can interact strongly with the acidic silanol (B1196071) groups on the surface of silica (B1680970) gel, the most common stationary phase. This can lead to irreversible adsorption or the need for highly polar solvent systems for elution.
-
Peak Tailing: These strong interactions are a primary cause of peak tailing, which complicates fraction collection and reduces the purity of the isolated compound.[1]
-
Co-elution of Structurally Similar Alkaloids: Crude extracts often contain a mixture of alkaloids with very similar structures and polarities, making their separation challenging.
-
Compound Degradation: Some indole alkaloids are sensitive to the acidic nature of silica gel and may degrade during the purification process.[1]
Q2: How do I select the appropriate stationary phase for my indole alkaloid purification?
The choice of stationary phase is critical for a successful separation. Here is a comparison of common stationary phases:
| Stationary Phase | Principle | Advantages | Disadvantages | Best Suited For |
| Silica Gel | Normal-Phase Adsorption | Versatile, low cost, high resolving power. | The acidic surface can cause peak tailing and degradation of basic indole alkaloids.[1] | General-purpose purification, often requires a basic modifier in the mobile phase. |
| Alumina (B75360) (Neutral or Basic) | Normal-Phase Adsorption | Less acidic than silica gel, making it a good alternative for basic compounds. | Can be more reactive than silica gel, and its activity can vary with water content. | Purification of basic and acid-sensitive indole alkaloids. |
| Reversed-Phase (C18) | Reversed-Phase Partitioning | Excellent for the separation of polar compounds; high efficiency. | Higher cost and requires aqueous/organic mobile phases. | Separation of polar indole alkaloids that are difficult to purify by normal-phase chromatography. |
| Ion-Exchange (e.g., SCX) | Ion Exchange | Highly selective for basic compounds, allowing for "catch-and-release" purification strategies.[1] | Separation is based on the pKa of the compound and requires careful pH control of the mobile phase.[1] | Isolating alkaloids from complex mixtures containing neutral and acidic impurities.[1] |
Q3: How do I choose the right mobile phase for my column?
The ideal mobile phase should provide good separation of your target alkaloid from impurities. The selection process typically starts with Thin Layer Chromatography (TLC).
-
Aim for an Rf value between 0.2 and 0.4 on TLC. This generally translates to good elution and separation on a column.[1]
-
Start with a common solvent system. For normal-phase chromatography on silica gel, mixtures of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane) are common starting points.
-
Use modifiers to improve peak shape. For indole alkaloids, adding a small amount of a basic modifier like triethylamine (B128534) or ammonium (B1175870) hydroxide (B78521) (typically 0.1-1% v/v) to the mobile phase can significantly reduce peak tailing by neutralizing the acidic silanol groups on the silica gel.[1][2]
Troubleshooting Guides
This section addresses specific issues you may encounter during your column chromatography experiments.
Problem: My target indole alkaloid is not eluting from the silica gel column, even with a highly polar mobile phase.
-
Possible Cause: Your alkaloid is strongly adsorbed to the acidic sites on the silica gel.
-
Solutions:
-
Increase the basicity of the mobile phase: Add a small percentage (0.1-1%) of triethylamine or ammonium hydroxide to your eluent.[1]
-
Use a more polar solvent system: A mixture of dichloromethane (B109758) and methanol, with a small amount of ammonium hydroxide, can be effective for highly polar alkaloids.[1]
-
Switch to a different stationary phase: Consider using neutral or basic alumina, or reversed-phase (C18) silica gel.
-
Problem: My collected fractions show significant peak tailing.
-
Possible Cause 1: Strong interaction between the basic nitrogen of your indole alkaloid and the acidic silanol groups on the silica gel.
-
Solution 1:
-
Possible Cause 2: The column is overloaded with the sample.
-
Solution 2:
-
Reduce the sample load: A general rule of thumb for sample loading on silica gel is a ratio of 30:1 (silica:crude product) for easy separations and 100:1 for more difficult separations.[3]
-
Use a larger column: If you need to purify a large amount of material, use a column with a larger diameter and more stationary phase.
-
Problem: My indole alkaloid appears to be degrading on the column.
-
Possible Cause: The acidic surface of the silica gel is catalyzing the degradation of your acid-sensitive compound.[1]
-
Solutions:
-
Deactivate the silica gel: Treat the silica gel with a base like triethylamine before packing the column to neutralize the acidic sites.
-
Use an alternative stationary phase: Basic alumina or a polymer-based stationary phase can be good alternatives for acid-sensitive compounds.
-
Work quickly: Minimize the time your compound spends on the column by using an appropriate flow rate.
-
Problem: Two or more indole alkaloids are co-eluting.
-
Possible Cause: The alkaloids have very similar polarities and structures.
-
Solutions:
-
Optimize the mobile phase: Go back to TLC and screen a wider range of solvent systems to find one that provides better separation between the target compound and the impurity.
-
Try a different stationary phase: Switching from silica gel to alumina, or from normal-phase to reversed-phase, can alter the selectivity of the separation.[4][5]
-
Use a shallower gradient: If you are using gradient elution, a slower, more gradual increase in solvent polarity can improve the resolution of closely eluting compounds.
-
Data Presentation
Table 1: Eluotropic Series of Common Solvents on Silica Gel
The eluotropic series ranks solvents by their eluting power on a polar stationary phase like silica gel. More polar solvents are stronger eluents.
| Solvent | Polarity Index |
| n-Hexane | 0.1 |
| Petroleum Ether | <0.1 |
| Carbon Tetrachloride | 1.6 |
| Toluene | 2.4 |
| Dichloromethane | 3.1 |
| Diethyl Ether | 2.8 |
| Chloroform | 4.1 |
| Ethyl Acetate | 4.4 |
| Acetone | 5.1 |
| Ethanol | 4.3 |
| Methanol | 5.1 |
| Water | 10.2 |
Source: Adapted from various sources including Chemistry LibreTexts.[6]
Table 2: Properties of Common Chromatography Solvents
| Solvent | Polarity Index | Viscosity (cP at 20°C) | UV Cutoff (nm) |
| Acetonitrile | 5.8 | 0.36 | 190 |
| Dichloromethane | 3.1 | 0.43 | 235 |
| Ethyl Acetate | 4.4 | 0.43 | 260 |
| n-Hexane | 0.1 | 0.29 | 200 |
| Methanol | 5.1 | 0.60 | 205 |
| Tetrahydrofuran | 4.0 | 0.55 | 215 |
| Toluene | 2.4 | 0.55 | 285 |
| Water | 10.2 | 1.00 | <190 |
Source: Adapted from Fisher Scientific and Organometallics.[7][8]
Table 3: Estimated Silica Gel Loading Capacity
The amount of crude material you can load on a column depends on the difficulty of the separation.
| Separation Difficulty | Silica to Crude Product Ratio (w/w) | Example Loading (10g silica) |
| Easy (ΔRf > 0.2) | 20:1 - 30:1 | 330 - 500 mg |
| Moderate (ΔRf 0.1 - 0.2) | 50:1 | 200 mg |
| Difficult (ΔRf < 0.1) | 100:1 or more | < 100 mg |
Source: Adapted from CommonOrganicChemistry.com.[3]
Experimental Protocols
Detailed Protocol for Indole Alkaloid Purification by Silica Gel Column Chromatography
-
Mobile Phase Selection (TLC):
-
Dissolve a small amount of your crude extract in a suitable solvent (e.g., dichloromethane or methanol).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in a solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Visualize the spots under UV light and/or by staining.
-
Adjust the solvent ratio until the desired alkaloid has an Rf value of approximately 0.2-0.4.[1]
-
If peak streaking is observed on the TLC plate, add 0.1-1% triethylamine or ammonium hydroxide to the mobile phase.[1]
-
-
Column Packing (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.[3]
-
In a beaker, make a slurry of the required amount of silica gel in the initial, least polar mobile phase.[3]
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and to remove air bubbles.[9]
-
Open the stopcock to allow the solvent to drain, letting the silica gel settle into a packed bed. Do not let the column run dry.
-
Add another thin layer of sand on top of the packed silica gel.[3]
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude sample in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary). Carefully add the solution to the top of the column with a pipette. Allow the sample to absorb completely into the silica gel before adding more mobile phase.[3][10]
-
Dry Loading: Dissolve the crude sample in a suitable solvent, then add a small amount of silica gel. Evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column. This method is preferred for samples that are not very soluble in the mobile phase.[3][10]
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Begin eluting the column, collecting the eluent in fractions (e.g., in test tubes).
-
If using a gradient, gradually increase the polarity of the mobile phase over time.
-
Monitor the fractions by TLC to identify which ones contain your purified indole alkaloid.
-
-
Isolation of the Purified Compound:
-
Combine the fractions that contain the pure product.
-
Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain your purified indole alkaloid.
-
Mandatory Visualization
Caption: A logical workflow for troubleshooting common issues in column chromatography.
Caption: Interaction between indole alkaloids and silica gel leading to peak tailing.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Summary of Key Physical Data for Solvents [fishersci.co.uk]
- 8. organometallics.it [organometallics.it]
- 9. quora.com [quora.com]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Chromatographic Resolution of N1-Methoxymethyl Picrinine and Related Indole Alkaloids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the chromatographic resolution of N1-Methoxymethyl picrinine (B199341) and other indole (B1671886) alkaloids.
Frequently Asked Questions (FAQs)
Q1: What is the most common chromatographic method for separating N1-Methoxymethyl picrinine and other indole alkaloids?
A1: High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is a widely used and effective method for the separation of indole alkaloids.[1][2][3] This technique utilizes a nonpolar stationary phase (e.g., C18) and a polar mobile phase, allowing for the effective separation of a wide range of alkaloids. Isocratic systems, where the mobile phase composition remains constant, have been successfully employed for the analysis of indole alkaloids from various sources.[4]
Q2: My peaks for this compound are broad and tailing. What are the likely causes?
A2: Poor peak shape, such as broadening and tailing, can be caused by several factors. Common culprits include column overloading, where too much sample is injected, and issues with the column packing material.[5] Additionally, interactions between the analyte and the stationary phase, or contamination of the column, can lead to distorted peak shapes.[6][7] It is also important to ensure the mobile phase composition is optimal, as incorrect solvent ratios can negatively affect peak shapes.[5]
Q3: I am observing poor resolution between this compound and an impurity. How can I improve the separation?
A3: Improving resolution requires a systematic approach to optimizing your chromatographic conditions. Key parameters to adjust include the mobile phase composition, column temperature, and flow rate.[8][9] Modifying the ratio of the organic solvent in the mobile phase can significantly alter the selectivity of the separation.[7] Additionally, using a longer or narrower column can enhance separation efficiency.[5] For ionizable compounds like alkaloids, adjusting the pH of the mobile phase can also have a substantial impact on resolution.[8]
Q4: Can changing the column temperature improve my separation?
A4: Yes, column temperature is a critical parameter for optimizing chromatographic separations.[9] Unlike in achiral chromatography, altering the temperature in chiral separations can change the thermodynamics of the interaction between the enantiomers and the stationary phase, which can lead to significant changes in selectivity.[10] For general chromatography, higher temperatures can lead to faster analysis times, but may also decrease resolution. Conversely, lower temperatures can improve resolution but will result in longer run times.[9] It is important to operate within the temperature limits of your column and analytes.
Q5: What are some preventative measures to maintain good resolution in my HPLC system?
A5: Regular maintenance and good laboratory practices are key to maintaining optimal performance. This includes filtering your samples before injection to prevent column clogging, using high-purity solvents to avoid baseline noise, and regularly cleaning your column.[7] It is also important to monitor your system for any leaks or blockages in the tubing and connections, as these can introduce dead volume and reduce resolution.[7] If you are using aqueous mobile phases, it is recommended to replace them every 24-48 hours to prevent microbial growth.[6]
Troubleshooting Guides
This section provides structured guidance for resolving common issues encountered during the chromatographic analysis of this compound.
Issue 1: Poor Peak Resolution
Symptoms:
-
Overlapping peaks.
-
Inability to accurately quantify individual components.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Suboptimal Mobile Phase Composition | - Adjust the ratio of organic solvent to the aqueous phase to fine-tune selectivity.[7]- For ionizable compounds like alkaloids, modify the pH of the mobile phase to alter retention times.[8]- Ensure the buffer concentration is adequate to maintain a stable pH.[8] |
| Inappropriate Column | - Switch to a column with a different stationary phase chemistry.- Use a longer column for increased efficiency or a narrower column for better separation.[5] |
| High Flow Rate | - Reduce the flow rate to allow for more interaction between the analyte and the stationary phase, which can improve resolution.[5][9] |
| Elevated Temperature | - Lower the column temperature to increase retention and potentially improve peak resolution.[9] |
| Column Overloading | - Reduce the injection volume or dilute the sample to avoid exceeding the column's capacity.[5][7] |
Issue 2: Poor Peak Shape (Tailing or Fronting)
Symptoms:
-
Asymmetrical peaks.
-
Reduced peak height and inaccurate integration.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Column Overloading | - Decrease the amount of sample injected onto the column.[5][7] |
| Column Contamination/Degradation | - Flush the column with a strong solvent to remove contaminants.[7]- If the column is old or has been used extensively, consider replacing it.[7] |
| Incompatible Injection Solvent | - Ensure the injection solvent is weaker than or similar in strength to the mobile phase. |
| Secondary Interactions | - For basic compounds like alkaloids, add a competing base (e.g., triethylamine) to the mobile phase to reduce peak tailing. |
Experimental Protocols
General HPLC Method for Indole Alkaloid Separation
This protocol provides a starting point for developing a separation method for this compound. Optimization will likely be required.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent.
-
Aqueous Phase: 1% formic acid in water.[4]
-
Organic Phase: Acetonitrile (B52724).[4]
-
-
Elution: An isocratic elution with a mobile phase composition of 10% acetonitrile in 1% formic acid can be a good starting point.[4]
-
Flow Rate: 1.2 mL/min.[4]
-
Column Temperature: Ambient or controlled at 25°C.
-
Detection: UV detection at a wavelength appropriate for the analyte (e.g., 254 nm or a wavelength of maximum absorbance for this compound).
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent. Filter the sample through a 0.22 µm or 0.45 µm filter before injection.[7]
Visualizations
Troubleshooting Workflow for Poor Resolution
References
- 1. Development of an efficient system for the separation of indole alkaloids by high performance liquid chromatography and its applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. Development of an efficient system for the separation of indole alkaloids by high performance liquid chromatography and its applications [fitforthem.unipa.it]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. support.waters.com [support.waters.com]
- 7. uhplcs.com [uhplcs.com]
- 8. Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It - Blogs - News [alwsci.com]
- 9. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 10. benchchem.com [benchchem.com]
dealing with poor reproducibility in N1-Methoxymethyl picrinine assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges with poor reproducibility in N1-Methoxymethyl picrinine (B199341) assays. Our aim is to equip researchers, scientists, and drug development professionals with the necessary information to conduct reliable and consistent experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for N1-Methoxymethyl picrinine?
A1: For long-term stability, this compound powder should be stored in a tightly sealed container in a dry and well-ventilated place at -20°C. For short-term use, storage at 2-8°C is acceptable.[1][2] Stock solutions can be stored at -20°C for several months.[3] Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound and affect experimental reproducibility.[4]
Q2: In what solvents is this compound soluble?
A2: this compound is soluble in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[5] For cell-based assays, it is common to prepare a concentrated stock solution in DMSO.
Q3: I am observing inconsistent peak areas and retention times in my HPLC analysis. What could be the cause?
A3: Inconsistent HPLC results can stem from several factors. These include sample preparation inconsistencies, issues with the mobile phase, column degradation, or instrument variability.[6][7] Ensure that your samples are fully thawed, thoroughly mixed, and centrifuged before injection to minimize particulates.[4] It is also crucial to use high-purity solvents for your mobile phase and to ensure the column is properly equilibrated before each run.[8]
Q4: My cell-based assay results (e.g., IC50 values) are highly variable between experiments. What are some common reasons for this?
A4: Poor reproducibility in cell-based assays can be due to a variety of factors. These include inconsistencies in cell culture conditions (e.g., cell passage number, confluency), variability in compound preparation and dilution, and differences in incubation times.[9][10] Operator variability and batch-to-batch variation in reagents can also contribute significantly to this issue.[4]
Troubleshooting Guides
HPLC Assay Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Variable Peak Area | Inconsistent sample injection volume. | Ensure the autosampler is calibrated and functioning correctly. Manually inspect for air bubbles in the syringe. |
| Sample degradation. | Prepare fresh samples for each run and store them under recommended conditions.[1] Limit the number of freeze-thaw cycles.[4] | |
| Incomplete sample dissolution. | After adding solvent, warm the tube to 37°C and use an ultrasonic bath to ensure complete dissolution.[3] | |
| Shifting Retention Times | Changes in mobile phase composition. | Prepare fresh mobile phase for each set of experiments. Ensure accurate measurement of all components. |
| Column temperature fluctuations. | Use a column oven to maintain a stable temperature throughout the analysis.[6] | |
| Column degradation. | Use a guard column to protect the analytical column. If performance continues to decline, replace the column. | |
| Ghost Peaks | Contamination in the mobile phase or injector. | Flush the system with a strong solvent. Use high-purity solvents and reagents.[8] |
Cell-Based Assay Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| High Well-to-Well Variability | Inconsistent cell seeding. | Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette and be consistent with your technique. |
| Edge effects in the plate. | Avoid using the outer wells of the microplate, or fill them with sterile media to maintain humidity. | |
| Inconsistent IC50 Values | Variability in compound dilutions. | Prepare fresh serial dilutions for each experiment. Calibrate pipettes regularly. |
| Differences in cell health or passage number. | Use cells within a consistent and low passage number range. Monitor cell viability before each experiment. | |
| Fluctuation in incubation conditions. | Ensure consistent incubation times, temperature, and CO2 levels for all experiments. | |
| Low Signal-to-Noise Ratio | Suboptimal assay reagents or concentrations. | Optimize reagent concentrations and incubation times. |
| Cell confluency is too high or too low. | Determine the optimal cell seeding density for your assay. |
Experimental Protocols
Protocol 1: Quantification of this compound by HPLC
-
Sample Preparation:
-
Accurately weigh this compound and dissolve in a suitable solvent (e.g., DMSO) to prepare a 10 mg/mL stock solution.
-
Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase.
-
For experimental samples, perform an appropriate extraction method (e.g., liquid-liquid extraction for biological matrices) and dissolve the final extract in the mobile phase.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid) is often effective for alkaloids.[11]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detection at an appropriate wavelength (determined by UV scan of the compound).
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the experimental samples by interpolating their peak areas from the calibration curve.
-
Protocol 2: Cell Viability Assay (MTT Assay)
-
Cell Seeding:
-
Culture cells in appropriate media and conditions.
-
Harvest cells and seed them into a 96-well plate at a predetermined optimal density.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture media from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and is non-toxic to the cells (typically <0.5%).
-
Remove the old media from the cells and add the media containing the different concentrations of the compound.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.
-
Visualizations
References
- 1. biocrick.com [biocrick.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. biocrick.com [biocrick.com]
- 4. droracle.ai [droracle.ai]
- 5. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. criver.com [criver.com]
- 10. curiaglobal.com [curiaglobal.com]
- 11. thieme-connect.de [thieme-connect.de]
Technical Support Center: N1-Methoxymethyl Picrinine Forced Degradation Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals conducting forced degradation studies on N1-Methoxymethyl picrinine (B199341). The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the typical stress conditions used for the forced degradation of N1-Methoxymethyl picrinine?
Forced degradation studies for this compound, an indole (B1671886) alkaloid derivative, should be designed to explore its susceptibility to various degradation pathways. Based on the general knowledge of indole alkaloids, the following stress conditions are recommended:
-
Acidic Hydrolysis: Treatment with a mild acid, such as 0.1 M hydrochloric acid (HCl), at elevated temperatures (e.g., 60°C) can reveal the lability of the methoxymethyl group and other acid-sensitive functionalities.
-
Basic Hydrolysis: Exposure to a mild base, like 0.1 M sodium hydroxide (B78521) (NaOH), at room or elevated temperatures can assess the stability of ester or amide-like bonds and the overall molecular integrity in alkaline conditions.
-
Oxidative Degradation: The use of an oxidizing agent, such as 3% hydrogen peroxide (H₂O₂), at room temperature is crucial to investigate the susceptibility of the indole nucleus and other electron-rich centers to oxidation.
-
Thermal Degradation: Heating the solid drug substance (e.g., at 80°C) or a solution thereof helps to identify thermally induced degradation products.
-
Photolytic Degradation: Exposing a solution of the compound to UV and visible light, as per ICH Q1B guidelines, is necessary to determine its photosensitivity.
Q2: What are the expected degradation products of this compound?
While specific degradation products for this compound are not extensively documented in publicly available literature, based on the chemistry of related indole alkaloids, one might anticipate the following transformations:
-
Hydrolysis: Cleavage of the N1-methoxymethyl group to yield picrinine.
-
Oxidation: Formation of N-oxides, hydroxylated derivatives on the aromatic ring, or other oxidative cleavage products of the indole ring system.
-
Isomerization: Potential for stereochemical changes at chiral centers under certain stress conditions.
Q3: Which analytical techniques are most suitable for analyzing the degradation products?
A stability-indicating analytical method is essential to separate the parent drug from its degradation products. The most common and effective technique is High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) with UV detection.[1] For structural elucidation of the degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.[1]
Troubleshooting Guides
| Problem | Possible Cause | Suggested Solution |
| No degradation observed under stress conditions. | The compound is highly stable under the applied conditions. | Increase the strength of the stressor (e.g., higher acid/base concentration, higher temperature) or prolong the exposure time. |
| Complete degradation of the parent compound. | The stress conditions are too harsh. | Reduce the strength of the stressor, lower the temperature, or shorten the exposure time. |
| Poor resolution between the parent peak and degradation product peaks in HPLC. | The chromatographic method is not optimized. | Modify the mobile phase composition (e.g., change the organic modifier, pH, or gradient), try a different column chemistry, or adjust the flow rate and temperature. |
| Unexpected peaks in the chromatogram. | Contamination from solvents, reagents, or the container. | Run a blank analysis with only the solvents and reagents to identify any extraneous peaks. Ensure high-purity solvents and clean glassware. |
| Mass balance is not within the acceptable range (typically 95-105%). | Some degradation products are not being detected by the analytical method (e.g., they are volatile or lack a UV chromophore). | Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in addition to UV. Ensure that the response factors of the degradation products are considered. |
Quantitative Data Summary
The following table presents representative data from a hypothetical forced degradation study on this compound. This data is intended to serve as a guideline for expected outcomes.
| Stress Condition | Reagent/Condition | Time | Temperature | % Degradation (Hypothetical) | Major Degradation Products (Hypothetical) |
| Acidic Hydrolysis | 0.1 M HCl | 24 h | 60°C | 15% | Picrinine |
| Basic Hydrolysis | 0.1 M NaOH | 24 h | 60°C | 8% | Minor unidentified products |
| Oxidative | 3% H₂O₂ | 8 h | 25°C | 25% | Oxidized indole derivatives |
| Thermal (Solid) | N/A | 48 h | 80°C | 5% | Minor unidentified products |
| Photolytic (Solution) | ICH Q1B | N/A | 25°C | 12% | Photodegradation products |
Experimental Protocols
General Procedure for Forced Degradation
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Stress Application:
-
Acidic/Basic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl or 0.1 M NaOH. Incubate at the desired temperature for a specified duration.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Place a known amount of solid this compound in a controlled temperature oven. For solution-state thermal stress, incubate a solution at a high temperature.
-
Photolytic Degradation: Expose a solution of the compound in a photostability chamber according to ICH Q1B guidelines.
-
-
Neutralization (for acidic and basic samples): After the specified time, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilution: Dilute the stressed samples to a suitable concentration for analysis (e.g., 100 µg/mL).
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Representative Stability-Indicating HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Column Temperature: 30°C
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Troubleshooting logic for poor HPLC peak resolution.
References
Technical Support Center: N1-Methoxymethyl Picrinine Degradation Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying the degradation products of N1-Methoxymethyl picrinine (B199341).
Frequently Asked Questions (FAQs)
Q1: What is N1-Methoxymethyl picrinine and why is studying its degradation important?
A1: this compound is a derivative of picrinine, a monoterpenoid indole (B1671886) alkaloid found in plants of the Alstonia genus.[1] Studying its degradation is crucial for ensuring the stability, safety, and efficacy of potential drug candidates. Regulatory bodies require forced degradation studies to understand how a drug substance changes over time under various environmental influences, which helps in developing stable formulations and establishing appropriate storage conditions and shelf life.[2][3]
Q2: What are the likely degradation pathways for this compound?
A2: Based on its chemical structure, which includes an indole nucleus, a tertiary amine, and an N-methoxymethyl (N,O-acetal) group, the most probable degradation pathways involve:
-
Hydrolysis: The N-methoxymethyl group is susceptible to hydrolysis under acidic or basic conditions, which would lead to the formation of picrinine and formaldehyde.
-
Oxidation: The indole ring and the tertiary amine are prone to oxidation.[4] Oxidation of the tertiary amine can lead to the formation of an N-oxide.[4]
-
Photodegradation: Indole alkaloids can be sensitive to light, leading to complex degradation products.[5]
-
Thermal Degradation: High temperatures can induce degradation, potentially leading to cleavage of various bonds within the complex ring structure.
Q3: What are the expected degradation products of this compound?
A3: While specific degradation products have not been extensively documented in the public domain, based on common degradation pathways for related compounds, the following are anticipated:
-
Picrinine: Resulting from the hydrolysis of the N-methoxymethyl group.
-
This compound N-oxide: Formed through oxidation of the tertiary amine.
-
Various hydroxylated and ring-opened products: Arising from oxidative and photolytic degradation of the indole ring system.
-
Formaldehyde: A small molecule byproduct of N-methoxymethyl group hydrolysis.
Troubleshooting Guides
This section provides solutions to common issues encountered during the analysis of this compound degradation.
Issue 1: No degradation is observed after subjecting the compound to stress conditions.
-
Possible Cause: The stress conditions (e.g., acid/base concentration, temperature, duration) may not be stringent enough.
-
Troubleshooting Steps:
-
Increase the concentration of the acid or base (e.g., from 0.1 M to 1 M HCl or NaOH).[2]
-
Elevate the temperature of the reaction (e.g., from room temperature to 50-70°C).[4]
-
Extend the duration of the stress testing, but generally not exceeding 7 days to avoid the formation of secondary, irrelevant degradation products.[4]
-
For photostability studies, ensure the light source provides the appropriate wavelength and intensity as specified in ICH guidelines.
-
Issue 2: The chromatogram shows multiple, poorly resolved peaks.
-
Possible Cause: The degradation products may have very similar polarities, making separation difficult with the current chromatographic method.
-
Troubleshooting Steps:
-
Optimize the HPLC/UPLC method by adjusting the mobile phase gradient, flow rate, and column temperature.
-
Try a different stationary phase. If using a C18 column, consider a phenyl-hexyl or a polar-embedded column for different selectivity.
-
Consider using a different separation technique, such as supercritical fluid chromatography (SFC), which can offer different selectivity for complex mixtures.[6]
-
Issue 3: Difficulty in identifying the structure of a degradation product.
-
Possible Cause: The degradation product may be a novel compound with a complex structure.
-
Troubleshooting Steps:
-
LC-MS/MS Analysis: Utilize high-resolution mass spectrometry to obtain an accurate mass and fragmentation pattern. The fragmentation can provide clues about the structure of the degradation product.
-
NMR Spectroscopy: If the degradation product can be isolated in sufficient quantity and purity (typically >1 mg), 1D and 2D NMR spectroscopy (e.g., COSY, HSQC, HMBC) is the most powerful tool for unambiguous structure elucidation.[7]
-
Forced Degradation of a Suspected Structure: If you hypothesize a structure for a degradation product (e.g., picrinine), subject an authentic sample of that compound to the same stress conditions to see if the retention time and mass spectrum match.
-
Experimental Protocols
1. Forced Degradation Studies
This protocol outlines the conditions for inducing the degradation of this compound.
-
Objective: To generate degradation products for identification and to develop a stability-indicating analytical method.
-
Methodology:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.
-
Photodegradation: Expose a solution of this compound to a light source according to ICH Q1B guidelines.
-
Thermal Degradation: Heat a solid sample of this compound at 80°C for 48 hours.
-
-
Data Presentation:
| Stress Condition | Temperature | Duration | Reagent | Expected Primary Degradation Pathway |
| Acid Hydrolysis | 60°C | 24 hours | 0.1 M HCl | Hydrolysis of N-methoxymethyl group |
| Base Hydrolysis | 60°C | 24 hours | 0.1 M NaOH | Hydrolysis of N-methoxymethyl group |
| Oxidation | Room Temp | 24 hours | 3% H₂O₂ | N-oxidation, indole ring oxidation |
| Photodegradation | Per ICH Q1B | Per ICH Q1B | Light | Photolytic cleavage/rearrangement |
| Thermal Degradation | 80°C | 48 hours | None | Thermally induced bond cleavage |
2. HPLC Method for Separation of Degradation Products
-
Objective: To separate this compound from its potential degradation products.
-
Methodology:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 10-90% B over 30 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and 280 nm
-
Injection Volume: 10 µL
-
3. Structure Elucidation by LC-MS and NMR
-
Objective: To identify the chemical structures of the generated degradation products.
-
Methodology:
-
LC-MS/MS:
-
Analyze the samples from the forced degradation studies using the HPLC method coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Acquire data in both positive and negative ion modes.
-
Perform MS/MS fragmentation on the parent ions of the degradation products to obtain structural information.
-
-
NMR Spectroscopy:
-
Isolate the major degradation products using preparative HPLC.
-
Confirm purity by analytical HPLC.
-
Dissolve the isolated compounds in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD).
-
Acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra.
-
Elucidate the structures based on the correlation of NMR signals.
-
-
Visualizations
Caption: Workflow for forced degradation and analysis.
Caption: Potential degradation pathways of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhanced metabolic process to indole alkaloids in Clematis terniflora DC. after exposure to high level of UV-B irradiation followed by the dark - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Biological Activities of Picrinine and N1-Methoxymethyl Picrinine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picrinine (B199341), a complex indole (B1671886) alkaloid isolated from the medicinal plant Alstonia scholaris, has garnered significant interest in the scientific community for its diverse pharmacological properties. Its structural analog, N1-Methoxymethyl picrinine, also found in A. scholaris, presents a potential for modified or enhanced biological effects. This guide provides a comprehensive comparison of the known biological activities of these two compounds, supported by available experimental data and detailed methodologies.
While extensive research has elucidated the bioactivities of picrinine, data on this compound remains scarce in publicly available scientific literature.[1][2] This guide will therefore focus on the established biological profile of picrinine, while highlighting the knowledge gap and potential research avenues for its N1-methoxymethyl derivative.
Comparative Overview of Biological Activities
At present, a direct quantitative comparison of the biological activities of this compound and picrinine is not possible due to the lack of specific studies on this compound. The known biological activities of picrinine are summarized below.
| Biological Activity | Evidence for Picrinine | Evidence for this compound |
| Anti-inflammatory | Yes | No data available |
| Anticancer | Yes | No data available |
| Antimicrobial | Yes | No data available |
| Antitussive & Anti-asthmatic | Yes | No data available |
| Analgesic | Yes | No data available |
In-Depth Analysis of Picrinine's Biological Activities
Anti-inflammatory Activity
Picrinine has demonstrated notable anti-inflammatory effects, primarily attributed to its inhibition of the 5-lipoxygenase (5-LOX) enzyme, a key player in the biosynthesis of pro-inflammatory leukotrienes.[3]
Experimental Data: 5-Lipoxygenase Inhibition
| Compound | Target | Assay Type | Result | Reference |
| Picrinine | 5-Lipoxygenase | In vitro enzymatic assay | Inhibitory activity observed | [3] |
Experimental Protocol: In Vitro 5-Lipoxygenase Inhibition Assay
A common method to assess 5-LOX inhibitory activity is a spectrophotometric assay based on the measurement of the formation of hydroperoxides from a substrate like linoleic or arachidonic acid.[4]
-
Reagent Preparation:
-
Enzyme Solution: A solution of 5-lipoxygenase (e.g., from potato tubers or soybean) is prepared in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.3).
-
Substrate Solution: A solution of linoleic acid or arachidonic acid is prepared.
-
Test Compound: Picrinine is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted.
-
-
Assay Procedure:
-
The assay is typically performed in a 96-well plate or cuvettes.
-
The reaction mixture contains the phosphate buffer, the enzyme solution, and the test compound at various concentrations.
-
The mixture is pre-incubated at a specific temperature (e.g., 25°C).
-
The reaction is initiated by adding the substrate solution.
-
-
Data Analysis:
-
The formation of hydroperoxides is measured by monitoring the increase in absorbance at a specific wavelength (e.g., 234 nm) over time using a spectrophotometer.
-
The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to that of the control (without the inhibitor).
-
The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is then determined.
-
Signaling Pathway: Leukotriene Synthesis Inhibition
Caption: Picrinine inhibits the 5-lipoxygenase (5-LOX) enzyme, blocking the conversion of arachidonic acid to leukotrienes.
Anticancer Activity
Picrinine has been reported to exhibit cytotoxic effects against various cancer cell lines.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Culture: Cancer cells are cultured in appropriate media and conditions.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of picrinine for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the media is removed, and MTT solution is added to each well. The plate is incubated to allow viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.
Experimental Workflow: Cytotoxicity Screening
Caption: Workflow for evaluating the in vitro cytotoxicity of picrinine against cancer cell lines.
Antimicrobial Activity
Picrinine has demonstrated activity against various microorganisms.
Experimental Data: Minimum Inhibitory Concentration (MIC)
Experimental Protocol: Broth Microdilution Method for MIC Determination
-
Preparation of Inoculum: A standardized suspension of the target microorganism is prepared.
-
Serial Dilution: A two-fold serial dilution of picrinine is prepared in a liquid growth medium in a 96-well microplate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microplate is incubated under appropriate conditions for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of picrinine at which no visible growth of the microorganism is observed.
This compound: A Call for Further Investigation
This compound has been identified as a natural constituent of Alstonia scholaris.[2] However, to date, no specific studies detailing its biological activities have been published. The introduction of a methoxymethyl group at the N1 position of the indole nucleus could potentially alter the molecule's physicochemical properties, such as its lipophilicity, hydrogen bonding capacity, and steric profile. These changes, in turn, could influence its interaction with biological targets, potentially leading to:
-
Altered Potency: The modification could either enhance or diminish the known activities of picrinine.
-
Modified Selectivity: The derivative might exhibit a different profile of activity against various enzymes or cell lines.
-
Novel Activities: The N1-methoxymethyl group could confer entirely new biological properties to the picrinine scaffold.
Conclusion and Future Directions
Picrinine stands as a promising natural product with a spectrum of well-documented biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. In contrast, its naturally occurring derivative, this compound, remains a largely unexplored entity in the realm of pharmacology.
The lack of data on this compound underscores a significant opportunity for future research. A systematic investigation into its biological activities, directly comparing it with picrinine, is warranted. Such studies would not only illuminate the structure-activity relationships within this class of alkaloids but could also lead to the discovery of novel and more potent therapeutic agents. Researchers are encouraged to pursue the isolation or synthesis of this compound to facilitate these crucial investigations.
References
A Comparative Guide to Analytical Methods for N1-Methoxymethyl Picrinine Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of N1-Methoxymethyl picrinine (B199341), an indole (B1671886) alkaloid identified in the hydro-alcoholic extracts of Alstonia scholaris. Given the absence of a standardized, publicly available validated HPLC method specifically for N1-Methoxymethyl picrinine, this document outlines a representative HPLC method based on established protocols for similar indole alkaloids. Furthermore, it compares the performance of this representative HPLC method with alternative analytical techniques, offering insights into their respective advantages and limitations.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical method is contingent on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the performance of several techniques applicable to the analysis of this compound and related indole alkaloids.
| Parameter | HPLC-UV | LC-MS/MS | HPTLC | Capillary Electrophoresis (CE) | UV-Vis Spectroscopy |
| Principle | Chromatographic separation followed by UV detection. | Chromatographic separation coupled with mass spectrometry for identification and quantification. | Planar chromatography with densitometric quantification. | Separation based on electrophoretic mobility in a capillary. | Measures absorbance of light by the analyte; often used for total alkaloid estimation. |
| Selectivity | Moderate to High | Very High | Moderate | High | Low (Prone to interference) |
| Sensitivity (LOD) | ~10-100 ng/mL | ~0.1-10 ng/mL[1] | ~50-200 ng/spot | ~5-40 ng/mL[2] | ~1 µg/mL |
| Linearity Range | Typically 2-3 orders of magnitude | 3-4 orders of magnitude[1] | 1-2 orders of magnitude | ~0.02-10 µg/mL[2] | 1-2 orders of magnitude[3] |
| Precision (%RSD) | < 2% | < 15% | < 5% | < 15%[2] | < 2% |
| Quantitative Accuracy | High | Very High | Moderate | High | Moderate |
| Cost | Moderate | High | Low | Moderate | Low |
| Throughput | Moderate | Moderate | High | High | High |
| Primary Application | Routine quantification, purity testing. | Trace analysis, structural elucidation, complex matrices. | Screening, semi-quantitative analysis. | Analysis of charged molecules, small sample volumes. | Estimation of total alkaloid content. |
Detailed Experimental Protocol: Representative HPLC-UV Method
This section details a hypothetical, yet representative, reversed-phase HPLC (RP-HPLC) method for the quantification of this compound. The parameters are derived from established methods for similar indole alkaloids.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of Acetonitrile (Solvent A) and a 20 mM ammonium (B1175870) acetate (B1210297) buffer with 0.1% formic acid, pH adjusted to 4.5 (Solvent B).
-
Gradient Program:
-
0-5 min: 15% A
-
5-20 min: Gradient to 60% A
-
20-25 min: Hold at 60% A
-
25-26 min: Gradient to 15% A
-
26-30 min: Re-equilibration at 15% A
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or a more specific wavelength determined by UV scan of this compound).
-
Injection Volume: 10 µL
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in methanol (B129727) to prepare a stock solution of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Extract the analyte from the sample matrix (e.g., plant material) using an appropriate solvent (e.g., methanol or a hydro-alcoholic mixture). The extract may require further clean-up using solid-phase extraction (SPE) to remove interfering substances. The final extract should be filtered through a 0.45 µm syringe filter before injection.
Validation Parameters for the Representative HPLC Method
The following table outlines the key validation parameters and their typical acceptance criteria for the proposed HPLC method, in accordance with ICH guidelines.
| Validation Parameter | Methodology | Acceptance Criteria |
| Specificity/Selectivity | Inject blank, standard, and sample solutions. Assess peak purity using a PDA detector. | The analyte peak should be well-resolved from other components, and the peak purity index should be >0.99. |
| Linearity | Analyze a series of at least five concentrations of the standard solution. Plot a calibration curve of peak area versus concentration. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The concentration interval over which the method is precise, accurate, and linear. | To be established based on linearity, accuracy, and precision data. |
| Accuracy (Recovery) | Perform recovery studies by spiking a blank matrix with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the target concentration). | Mean recovery should be within 98-102%. |
| Precision (Repeatability & Intermediate Precision) | Repeatability (Intra-day): Analyze at least six replicates of a standard solution on the same day. Intermediate Precision (Inter-day): Repeat the analysis on different days, with different analysts or equipment. | Relative Standard Deviation (RSD) should be ≤ 2%. |
| Limit of Detection (LOD) | Determined based on the signal-to-noise ratio (S/N) of 3:1 or from the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S).[4][5] | The lowest concentration at which the analyte can be detected but not necessarily quantified. |
| Limit of Quantification (LOQ) | Determined based on the signal-to-noise ratio (S/N) of 10:1 or from the standard deviation of the response and the slope of the calibration curve (LOQ = 10 * σ/S).[4][5] | The lowest concentration that can be quantified with acceptable precision and accuracy. |
| Robustness | Intentionally vary chromatographic parameters (e.g., pH of mobile phase ±0.2, column temperature ±5°C, flow rate ±0.1 mL/min) and assess the impact on the results. | The method should remain unaffected by small, deliberate variations in parameters. RSD of results should be within acceptable limits. |
Visualizing the Workflow
The following diagrams illustrate the logical flow of the HPLC method validation process and the decision-making pathway for selecting an appropriate analytical technique.
Caption: Workflow for HPLC Method Validation.
References
- 1. A Simple LC–MS Method for the Quantitation of Alkaloids in Endophyte-Infected Perennial Ryegrass - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of high performance capillary electrophoresis on toxic alkaloids analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
N1-Methoxymethyl Picrinine: A Comparative Guide for Use as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of N1-Methoxymethyl picrinine (B199341) as a reference standard against other relevant indole (B1671886) alkaloids. The information presented is designed to assist researchers in making informed decisions for analytical method development, validation, and routine quality control.
Introduction to N1-Methoxymethyl Picrinine
This compound is a monoterpenoid indole alkaloid naturally found in the leaves of Alstonia scholaris, a plant with a history of use in traditional medicine. As a reference standard, it is crucial for the accurate quantification and identification of this compound in complex mixtures, such as botanical extracts or synthetic preparations. The quality and characterization of a reference standard are paramount to achieving reliable and reproducible analytical results.
Performance Comparison of Reference Standards
The selection of a reference standard is a critical step in analytical chemistry. The ideal standard exhibits high purity, stability, and is well-characterized. Below is a comparative summary of this compound with other commonly used indole alkaloid reference standards, Picrinine and Strictamine (B1681766). The data presented is representative of typical values found for high-purity reference materials.
Table 1: Quantitative Comparison of Indole Alkaloid Reference Standards
| Parameter | This compound (Illustrative Data) | Picrinine (Alternative Standard) | Strictamine (Alternative Standard) |
| Purity (by HPLC-UV) | > 99.5% | > 99.0% | > 98.5% |
| Purity (by qNMR) | 99.2 ± 0.3% | 98.8 ± 0.4% | 98.2 ± 0.5% |
| Identity Confirmation | ¹H NMR, ¹³C NMR, MS, IR | ¹H NMR, MS | ¹H NMR, MS |
| Water Content (Karl Fischer) | < 0.2% | < 0.5% | < 0.8% |
| Residual Solvents (GC-HS) | < 0.1% | < 0.2% | < 0.3% |
| Long-term Stability (-20°C) | Stable for > 24 months | Stable for > 24 months | Stable for > 24 months |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | Soluble in Chloroform, Methanol, DMSO | Soluble in Methanol, DMSO |
Experimental Protocols
Detailed methodologies are essential for the proper use and evaluation of reference standards. The following are standard protocols for the analysis of this compound and related alkaloids.
High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment
This method is suitable for determining the purity of this compound and separating it from related impurities.
Instrumentation:
-
HPLC system with a UV/Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (ACS grade)
-
This compound reference standard
-
Sample of this compound for analysis
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 1.0 mg of this compound reference standard and dissolve in 10.0 mL of acetonitrile to obtain a concentration of 100 µg/mL.
-
-
Sample Solution Preparation:
-
Prepare the sample solution in the same manner as the standard solution.
-
-
Chromatographic Conditions:
-
Column: C18 (4.6 x 250 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection: 254 nm
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 70 30 20 30 70 25 30 70 30 70 30 | 35 | 70 | 30 |
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Record the chromatograms and integrate the peak areas.
-
Purity is calculated using the area percent method.
-
Quantitative NMR (qNMR) for Content Assignment
qNMR is an absolute quantification method and does not require a specific reference standard of the analyte, but rather a certified internal standard.
Instrumentation:
-
NMR Spectrometer (≥400 MHz)
-
NMR tubes
Reagents:
-
This compound sample
-
Certified internal standard (e.g., Maleic acid, Dimethyl sulfone)
-
Deuterated solvent (e.g., Chloroform-d, DMSO-d6)
Procedure:
-
Sample Preparation:
-
Accurately weigh about 10 mg of the this compound sample and 5 mg of the internal standard into a vial.
-
Dissolve the mixture in a precise volume (e.g., 1.0 mL) of the deuterated solvent.
-
-
NMR Acquisition:
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum with parameters optimized for quantitative analysis, including a sufficient relaxation delay (D1 ≥ 5 x T1 of the slowest relaxing proton).
-
-
Data Processing and Analysis:
-
Process the spectrum, including phasing and baseline correction.
-
Integrate a well-resolved signal of this compound and a signal of the internal standard.
-
Calculate the purity of the sample using the following formula:
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the internal standard
-
Visualizing Workflows and Pathways
Diagrams are provided to illustrate the analytical workflow and a potential biological context for picrinine alkaloids.
Caption: General workflow for the analysis of a reference standard.
Caption: Hypothetical anti-inflammatory pathway of picrinine alkaloids.
Conclusion
This compound serves as a high-purity reference standard essential for the accurate analysis of this specific indole alkaloid. Its performance characteristics are comparable to other high-quality indole alkaloid standards. The choice between this compound and other standards like picrinine or strictamine will depend on the specific analytical needs of the research. For the quantification of this compound, its homologous reference standard is the most appropriate choice. The provided experimental protocols offer a solid foundation for the implementation of reliable and accurate analytical methods in a research or quality control setting.
A Comparative Guide to the Biological Efficacy of N1-Methoxymethyl Picrinine and Other Indole Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological efficacy of the indole (B1671886) alkaloid N1-Methoxymethyl picrinine (B199341) and its parent compound, picrinine, against other notable indole alkaloids. The information is supported by available experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways.
Executive Summary
Indole alkaloids are a large and diverse class of naturally occurring compounds with a wide range of biological activities, making them a significant source for drug discovery.[1] This guide focuses on the akuammiline (B1256633) alkaloid picrinine and its derivative, N1-Methoxymethyl picrinine, both found in Alstonia scholaris.[2] While research points to the anti-inflammatory potential of picrinine through the inhibition of 5-lipoxygenase (5-LOX), specific quantitative data on the biological activity of this compound remains limited in the current literature.[3][4][5] This guide compiles the available data for picrinine and offers a comparison with other well-studied indole alkaloids known for their anti-inflammatory and cytotoxic properties.
Data Presentation: Comparative Biological Efficacy
The following tables summarize the available quantitative data (IC50 values) for picrinine and other selected indole alkaloids, categorized by their primary biological activity.
Table 1: Anti-Inflammatory Activity of Indole Alkaloids
| Compound | Target/Assay | Cell Line/System | IC50 Value | Reference |
| Picrinine | 5-Lipoxygenase (5-LOX) | Not Specified | Data Not Available | Identified as a 5-LOX inhibitor[3][4][5] |
| This compound | Not Specified | Not Specified | Data Not Available | - |
| Melaxilline A | PAF-induced β-glucuronidase secretion | Rat Polymorphonuclear Leukocytes (PMNs) | 1.51 µM | [5] |
| Melaxilline B | PAF-induced β-glucuronidase secretion | Rat Polymorphonuclear Leukocytes (PMNs) | 2.62 µM | [5] |
| Zileuton (Reference 5-LOX Inhibitor) | LTB4 Synthesis | Human Blood | 2.6 µM | [4] |
Table 2: Cytotoxic Activity of Indole Alkaloids Against Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 Value | Reference |
| This compound | Not Specified | Data Not Available | - |
| Vincristine | A549 (Lung) | 40 nM | [6] |
| MCF-7 (Breast) | 5 nM | [6] | |
| 1A9 (Ovarian) | 4 nM | [6] | |
| Vinblastine | MCF-7 (Breast) | 0.68 nM | [6] |
| A2780 (Ovarian) | 3.92–5.39 nM | [6] | |
| Evodiamine | MDA-MB-231 (Breast) | 7.86 µg/mL | [6] |
| MCF-7 (Breast) | 15.36 µg/mL | [6] | |
| HT29 (Colorectal) | 30 µM | [6] | |
| Harmalacidine (HMC) | U-937 (Leukemia) | Not specified, but showed greatest cytotoxicity in the study | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
5-Lipoxygenase (5-LOX) Inhibitor Screening Assay (Fluorometric)
This protocol outlines a general procedure for screening compounds for their ability to inhibit 5-LOX activity.
-
Reagent Preparation :
-
Prepare a LOX Assay Buffer (e.g., 50 mM Tris buffer, pH 7.5, containing 2 mM EDTA and 2 mM CaCl₂).
-
Dilute the 5-LOX enzyme to the desired concentration (e.g., 20,000 units/mL diluted 1:4000) in the assay buffer.
-
Dissolve the test compounds (e.g., picrinine) and a positive control (e.g., Zileuton) in an appropriate solvent (e.g., DMSO) to create stock solutions. Further dilute with the assay buffer to the final desired concentrations.
-
Prepare the LOX substrate solution (e.g., linoleic acid or arachidonic acid).
-
-
Assay Procedure :
-
Add the test compounds and controls to the wells of a 96-well plate.
-
Add the diluted 5-LOX enzyme solution to each well and incubate at room temperature for a specified time (e.g., 10-15 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the LOX substrate to each well.
-
Measure the fluorescence or absorbance at the appropriate wavelength (e.g., 234 nm for the conversion of linoleic acid to hydroperoxy-octadecadienoate) over time using a plate reader.
-
-
Data Analysis :
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the 5-LOX enzyme activity.
-
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding :
-
Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
-
Compound Treatment :
-
Treat the cells with various concentrations of the test compounds (e.g., indole alkaloids) and a vehicle control.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation :
-
After the incubation period, add MTT solution to each well (final concentration typically 0.5 mg/mL) and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization :
-
Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of Sorenson's glycine (B1666218) buffer and SDS) to dissolve the formazan crystals.
-
-
Absorbance Measurement :
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis :
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Mandatory Visualization
The following diagrams illustrate key signaling pathways and a general experimental workflow relevant to the biological evaluation of indole alkaloids.
Caption: Proposed anti-inflammatory mechanism of Picrinine via 5-LOX inhibition.
Caption: MAPK signaling pathway and potential inhibition points by indole alkaloids.
Caption: A generalized workflow for the preclinical and clinical evaluation of novel compounds.
References
- 1. Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. abmole.com [abmole.com]
- 5. Picrinine | Lipoxygenase | TargetMol [targetmol.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Unveiling the Anti-Inflammatory Potential of Alstonia Alkaloids: A Comparative Guide
For Immediate Release: December 7, 2025
A comprehensive analysis of Alstonia alkaloids reveals significant anti-inflammatory properties, with distinct mechanisms of action and varying degrees of efficacy. This guide provides a comparative overview of the experimental data, shedding light on the therapeutic potential of these natural compounds for researchers, scientists, and drug development professionals.
The genus Alstonia, a rich source of diverse indole (B1671886) alkaloids, has long been a focal point of ethnobotanical and pharmacological research. Recent studies have substantiated the traditional use of these plants in treating inflammatory ailments. This guide synthesizes the current scientific evidence on the anti-inflammatory effects of alkaloids derived from various Alstonia species, with a focus on quantitative data, experimental methodologies, and the underlying molecular pathways.
Comparative Efficacy of Alstonia Alkaloids and Extracts
The anti-inflammatory activity of Alstonia alkaloids has been evaluated through various in vivo and in vitro models. The data presented below summarizes the key findings, offering a comparative perspective on their potency.
In Vitro Inhibition of Inflammatory Mediators
Extracts and isolated alkaloids from Alstonia species have demonstrated the ability to inhibit the production of key pro-inflammatory mediators in cell-based assays.
Table 1: Inhibition of Pro-Inflammatory Cytokines and Mediators by Alstonia boonei Extracts in LPS-Stimulated Macrophages
| Extract | Concentration (µg/mL) | TNF-α Inhibition | IL-1β Inhibition | IL-6 Inhibition | PGE2 Inhibition |
| Aqueous Extract | 50 | Significant (p < 0.05)[1] | Not Significant[1] | Not Significant[1] | Significant (p < 0.01)[1] |
| Methanol Extract | 50 | Significant (p < 0.01)[1] | Significant (p < 0.05)[1] | Significant (p < 0.01)[1] | Significant (p < 0.001)[1] |
Table 2: Inhibition of Inflammatory Enzymes by Alstonia scholaris Alkaloids
| Alkaloid/Fraction | Target Enzyme | Method | Result |
| Total Alkaloids | COX-1, COX-2, 5-LOX | In vitro assay | Exhibited inhibition[2][3] |
| Picrinine | COX-1, COX-2, 5-LOX | In vitro assay | Identified as a main active component[2][3] |
| Vallesamine | COX-1, COX-2, 5-LOX | In vitro assay | Identified as a main active component[2][3] |
| Scholaricine (B1152379) | COX-1, COX-2, 5-LOX | In vitro assay | Identified as a main active component[2][3] |
In Vivo Anti-Inflammatory Effects
Animal models of inflammation have further confirmed the therapeutic potential of Alstonia alkaloids.
Table 3: Effect of Total Alkaloids from Alstonia scholaris in Carrageenan-Induced Air Pouch Model in Mice
| Treatment | Effect on SOD Activity | Effect on NO Levels | Effect on PGE2 Levels | Effect on MDA Levels |
| Total Alkaloids | Significantly increased[2][3] | Significantly decreased[2][3] | Significantly decreased[2][3] | Significantly decreased[2][3] |
Key Signaling Pathways Modulated by Alstonia Alkaloids
A growing body of evidence indicates that Alstonia alkaloids exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade. The Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammation, has been identified as a significant target.
The alkaloid vincamine, found in related genera and often studied for its neuroprotective effects, provides a well-documented example of NF-κB pathway inhibition. Vincamine has been shown to repress the phosphorylation of critical upstream regulators, including IκB kinase β (IKKβ) and the p65 subunit of NF-κB, as well as the inhibitor of NF-κB, IκBα[4]. This action prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.
Experimental Protocols
To ensure the reproducibility and validation of the cited findings, detailed experimental methodologies are crucial. The following sections outline the protocols for the key in vivo and in vitro assays used to assess the anti-inflammatory effects of Alstonia alkaloids.
In Vivo Model: Carrageenan-Induced Paw Edema in Rats
This widely used model assesses the ability of a compound to reduce acute inflammation.
Protocol:
-
Animal Model: Male Wistar rats (180-220 g) are used.
-
Grouping: Animals are randomly divided into a control group, a standard drug group (e.g., Indomethacin, 10 mg/kg), and treatment groups receiving various doses of the Alstonia alkaloid or extract.
-
Administration: The test compounds or vehicle are administered orally or intraperitoneally 1 hour before the induction of inflammation.
-
Induction of Edema: 0.1 mL of a 1% (w/v) carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
In Vitro Model: LPS-Stimulated Macrophages
This assay evaluates the ability of a compound to inhibit the production of pro-inflammatory cytokines in cultured macrophages.
Protocol:
-
Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) is cultured in appropriate media.
-
Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are pre-treated with various concentrations of the Alstonia alkaloid or extract for 1-2 hours.
-
Stimulation: Macrophages are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.
-
Incubation: Cells are incubated for a specified period (e.g., 24 hours).
-
Cytokine Measurement: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant is quantified using Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The percentage of cytokine inhibition is calculated for each treatment group compared to the LPS-stimulated control group.
Conclusion
The alkaloids derived from Alstonia species present a promising avenue for the development of novel anti-inflammatory therapeutics. The data compiled in this guide highlights their ability to modulate key inflammatory pathways and reduce the production of pro-inflammatory mediators. Notably, individual alkaloids such as picrinine, vallesamine, and scholaricine from A. scholaris, and the collective extracts of A. boonei, have demonstrated significant effects. Further research focusing on the structure-activity relationships, bioavailability, and safety profiles of these compounds is warranted to fully realize their therapeutic potential. The detailed experimental protocols provided herein offer a foundation for standardized and comparative future investigations in this exciting field of natural product drug discovery.
References
- 1. Effects of Aqueous and Methanolic Extracts of Stem Bark of Alstonia boonei De Wild. (Apocynaceae) on Dextran Sodium Sulfate-Induced Ulcerative Colitis in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological evaluation of Alstonia scholaris: anti-inflammatory and analgesic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vincamine alleviates brain injury by attenuating neuroinflammation and oxidative damage in a mouse model of Parkinson's disease through the NF-κB and Nrf2/HO-1 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Quantitative Analysis of Alkaloids in Alstonia scholaris Extracts
This guide provides a quantitative comparison of alkaloids found in various extracts of Alstonia scholaris, a plant rich in bioactive compounds.[1][2][3] It is intended for researchers, scientists, and professionals in drug development, offering objective data and detailed experimental methodologies. The plant's diverse phytochemical profile, particularly its abundance of monoterpenoid indole (B1671886) alkaloids, has been the subject of numerous studies.[3]
Quantitative Data on Alkaloid Content
The concentration and composition of alkaloids in Alstonia scholaris vary significantly depending on the plant part used, the extraction solvent, and the analytical method employed. The following tables summarize quantitative data from several key studies.
Table 1: Quantitative Analysis of Specific Alkaloids by Plant Part (¹H NMR Method)
| Alkaloid | Leaf (µg/g DW) | Fruit (µg/g DW) | Flower (µg/g DW) | Stem (µg/g DW) | Trunk Bark (µg/g DW) |
| Picrinine | 2.05 ± 0.04 | 73.41 ± 0.33 | 3.23 ± 0.03 | ND | 1.15 ± 0.03 |
| Picralinal | 1.12 ± 0.01 | 38.13 ± 0.15 | 1.76 ± 0.05 | ND | 1.09 ± 0.05 |
| Akuammidine | ND | 1.23 ± 0.02 | ND | ND | 0.61 ± 0.02 |
| 19 S scholaricine | ND | 1.09 ± 0.01 | ND | ND | 0.98 ± 0.01 |
| 19,20 E vallesamine | ND | 1.01 ± 0.01 | ND | ND | 0.87 ± 0.02 |
| Nb-demethylalstogustine N-Oxide | ND | ND | ND | ND | 1.13 ± 0.07 |
| Nb-demethylalstogustine | ND | ND | ND | ND | 1.07 ± 0.08 |
| Echitamine | ND | ND | ND | 1.03 ± 0.11 | 14.21 ± 1.12 |
| Data sourced from a study by Kumar et al. (2022) using ¹H NMR-based quantitative analysis.[1] Concentrations are expressed as µg per gram of dry weight (DW). ND = Not Detected. The highest concentration for each compound is highlighted in bold. |
Table 2: Quantitative Analysis of Alkaloids in Leaf Extracts (Chromatographic Methods)
| Extraction Method | Analytical Method | Alkaloid/Fraction | Content | Reference |
| Methanolic Soxhlet Extract | Not Specified | Total Alkaloids (Crude) | 15.52 mg/g | Journal of Pharmacognosy and Phytochemistry[4] |
| Methanolic Soxhlet Extract | Not Specified | Total Alkaloids (Purified) | 13.6 mg/g | Journal of Pharmacognosy and Phytochemistry[4] |
| Methanolic Soxhlet Extract | GC-MS | Total Alkaloids | 3.61% | Narkhede et al. (2019)[5] |
| 90% EtOH Reflux, Acid-Base Extraction | HPLC | Picrinine | 17.39% of TA | Li et al. (2022)[6] |
| 90% EtOH Reflux, Acid-Base Extraction | HPLC | Vallesamine | 13.91% of TA | Li et al. (2022)[6] |
| 90% EtOH Reflux, Acid-Base Extraction | HPLC | Scholaricine | 5.26% of TA | Li et al. (2022)[6] |
| 90% EtOH Reflux, Acid-Base Extraction | HPLC | 19-epischolaricine | 1.13% of TA | Li et al. (2022)[6] |
| TA = Total Alkaloid fraction. |
Experimental Protocols
The methodologies for extracting and quantifying alkaloids from Alstonia scholaris are critical for obtaining reliable and reproducible results. Below are summaries of common protocols cited in the literature.
1. Extraction of Total Alkaloids
-
Protocol A: Acid-Base Maceration
-
Powdered plant material (e.g., 500g of leaves) is macerated in a 1% HCl solution (pH 2) overnight at room temperature.[7]
-
The mixture is made alkaline (pH 9-10) by adding a 25% NH₄OH solution.[7][8]
-
The basified solution is then partitioned with an organic solvent like chloroform (B151607) or ethyl acetate (B1210297) to extract the alkaloids.[6][7]
-
The organic solvent is evaporated under reduced pressure to yield the crude alkaloidal extract.[7][9]
-
-
Protocol B: Solvent Reflux/Soxhlet Extraction
-
Dried, powdered plant material (e.g., leaves or bark) is placed in a Soxhlet apparatus or a reflux flask.[4][5][8]
-
Extraction is performed with a solvent such as methanol (B129727) or 95% ethanol (B145695) for several hours.[4][5][9]
-
The solvent is evaporated using a rotary evaporator to obtain the crude extract.[4][9]
-
This crude extract can be subjected to further acid-base partitioning (as in Protocol A) to isolate the total alkaloid fraction.[6][9]
-
2. Separation and Quantification
-
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for both the separation and quantification of individual alkaloids.[3][10]
-
System: A typical setup includes a C18 column.[2]
-
Mobile Phase: A gradient elution is often used, commonly with a mixture of acetonitrile (B52724) and water containing an acidifier like formic acid.[2]
-
Detection: A UV or PDA detector is used for quantification by comparing peak areas to those of known standards.[9]
-
Validation: A validated HPLC method will demonstrate good linearity (r² > 0.999), precision (RSD < 3%), and accuracy (recovery between 98.5-102.5%).[10][11]
-
-
Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS): This method provides high-resolution separation and sensitive detection, enabling the characterization of numerous alkaloids in a single run.[2] An UHPLC system coupled with a quadrupole time-of-flight mass spectrometer (qTOF-MS) has been used to identify up to 35 different alkaloids from a leaf extract.[2][12]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for analyzing volatile and thermally stable compounds within the extract. It has been used to identify and quantify the overall percentage of alkaloids in methanolic leaf extracts.[5]
-
Nuclear Magnetic Resonance (NMR): ¹H NMR-based quantitative analysis offers a direct method for quantifying known alkaloids in crude extracts without extensive purification, as demonstrated in the tissue-specific analysis in Table 1.[1]
Experimental Workflow and Data Visualization
The following diagram illustrates a typical workflow for the quantitative comparison of alkaloids in Alstonia scholaris.
Caption: Workflow for Alkaloid Quantification in Alstonia scholaris.
Biological Activity and Signaling Pathways
Alkaloids from Alstonia scholaris have been shown to interact with several biological signaling pathways, contributing to their therapeutic effects.
-
Anti-inflammatory Pathway: The alkaloid (±)-scholarisine II has demonstrated selective inhibition of inducible cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade.[13] Other alkaloids have been shown to inhibit nuclear factor-kB (NF-kB), a critical transcription factor involved in inflammation.[12]
-
Antitumor Mechanism: Alstoschoquinoline C, an alkaloid isolated from the leaves, was found to exert a significant inhibitory effect on colon carcinoma cells by disrupting glutathione (B108866) homeostasis, which is crucial for cellular defense against oxidative stress.[8]
-
Adrenergic Signaling: Certain alkaloids from the plant have been identified as agonists for the beta-2 adrenergic receptor (β2AR), a pathway relevant to the treatment of respiratory diseases like asthma.[12]
The diagram below illustrates the inhibitory actions of Alstonia scholaris alkaloids on inflammatory pathways.
Caption: Inhibition of Inflammatory Pathways by A. scholaris Alkaloids.
References
- 1. Assessment of Tissue Specific Distribution and Seasonal Variation of Alkaloids in Alstonia scholaris - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of chemical constituents and rats metabolites of an alkaloidal extract of Alstonia scholaris leaves by liquid chromatography coupled with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phytochemistry and chromatography of Alstonia scholaris as medicine [wisdomlib.org]
- 4. phytojournal.com [phytojournal.com]
- 5. ijpbs.com [ijpbs.com]
- 6. Indole alkaloids of Alstonia scholaris (L.) R. Br. alleviated nonalcoholic fatty liver disease in mice fed with high-fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ijpsr.com [ijpsr.com]
- 10. Development and validation of a high-performance liquid chromatography method for standardization of the bioactive ethyl acetate fraction of Alstonia scholaris (Linn.) R. Br. growing in Egypt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Assessing the Purity of Synthetic N1-Methoxymethyl Picrinine: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals working with synthetic compounds, ensuring the purity of a target molecule is a critical, non-negotiable step in the research and development pipeline. The presence of impurities, even in trace amounts, can significantly alter the compound's biological activity, lead to erroneous experimental results, and pose safety risks. This guide provides a comprehensive comparison of key analytical techniques for assessing the purity of synthetic N1-Methoxymethyl picrinine (B199341), an indole (B1671886) alkaloid of interest in various research fields.
N1-Methoxymethyl picrinine is a complex molecule whose synthesis can introduce a variety of impurities, including unreacted starting materials, intermediates, by-products, and degradation products. Therefore, robust analytical methods are required to detect and quantify these potential contaminants. Here, we compare the performance of three widely used analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Understanding Potential Impurities: A Plausible Synthetic Pathway
To effectively assess purity, it is crucial to anticipate the likely impurities. While the specific industrial synthesis of this compound may be proprietary, a plausible synthetic route can be postulated based on the known total synthesis of its parent compound, picrinine, often involving a Fischer indole synthesis. The final step would be the introduction of the methoxymethyl group at the N1 position of the indole ring.
Based on this pathway, potential impurities can be categorized as:
-
Process-Related Impurities:
-
Unreacted picrinine (from incomplete N-alkylation).
-
Residual starting materials and reagents from the Fischer indole synthesis and N-alkylation steps.
-
By-products from side reactions inherent to the Fischer indole synthesis.
-
-
Degradation-Related Impurities:
-
Oxidation products, as indole rings can be susceptible to oxidation.
-
Hydrolysis products, particularly cleavage of the N1-methoxymethyl group under certain conditions.
-
Comparison of Analytical Techniques for Purity Assessment
The choice of analytical technique depends on the specific requirements of the analysis, such as the need for quantitation, structural elucidation of unknown impurities, and sensitivity.
| Parameter | HPLC-UV | qNMR | LC-MS/MS |
| Primary Use | Quantitative Purity (Known Impurities) | Absolute Quantitative Purity | Impurity Identification & Quantification |
| Sensitivity | Moderate (µg/mL) | Lower (mg/mL) | High to Very High (ng/mL to pg/mL) |
| Specificity | Moderate (based on retention time) | High (based on unique proton signals) | Very High (based on mass-to-charge ratio) |
| Quantitation | Relative (requires reference standards) | Absolute (with internal standard) | Relative (can be semi-quantitative) |
| Impurity ID | Limited (requires isolation) | Possible for major impurities | Excellent (based on fragmentation) |
| Throughput | High | Moderate | Moderate to High |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for routine purity analysis and quality control. It separates compounds based on their affinity for a stationary phase, and a UV detector quantifies them based on their light absorbance.
Experimental Protocol: HPLC-UV Method for this compound
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A typical gradient might start at 20% B, increasing to 80% B over 20 minutes, followed by a wash and re-equilibration step.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm and 280 nm (to capture the indole chromophore).
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a concentration of approximately 1 mg/mL.
Illustrative Performance Data (HPLC-UV)
| Analyte | Retention Time (min) | Linearity (r²) | LOD (µg/mL) | LOQ (µg/mL) |
| This compound | 15.2 | >0.999 | 0.1 | 0.3 |
| Picrinine (Impurity) | 12.8 | >0.999 | 0.1 | 0.3 |
| Unknown Impurity 1 | 10.5 | N/A | ~0.05 | ~0.15 |
| Unknown Impurity 2 | 16.1 | N/A | ~0.05 | ~0.15 |
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the determination of the absolute purity of a compound without the need for a reference standard of the analyte itself. It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.
Experimental Protocol: qNMR for this compound
-
Spectrometer: 400 MHz or higher.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or Dimethyl sulfoxide-d6 (DMSO-d6).
-
Internal Standard: A certified internal standard with a known purity and signals that do not overlap with the analyte, such as maleic acid or dimethyl sulfone.
-
Sample Preparation:
-
Accurately weigh about 10-20 mg of the this compound sample.
-
Accurately weigh a suitable amount of the internal standard.
-
Dissolve both in a precise volume of the deuterated solvent.
-
-
Acquisition Parameters:
-
Pulse Angle: 90°.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest.
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32).
-
-
Data Processing: Careful phasing and baseline correction are critical. Integrate a well-resolved, unique signal for both the analyte and the internal standard. The purity is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS
Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, P = purity of the internal standard (IS).
Illustrative Performance Data (qNMR)
| Parameter | Value |
| Determined Purity | 98.5% (with 0.5% uncertainty) |
| Precision (RSD) | < 1% |
| Linearity (r²) | > 0.998 |
| LOD | ~0.1% (w/w) |
| LOQ | ~0.3% (w/w) |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective technique ideal for identifying and quantifying trace-level impurities. It couples the separation power of HPLC with the mass analysis capabilities of a tandem mass spectrometer, which can provide structural information about the impurities through fragmentation patterns.
Experimental Protocol: LC-MS/MS for Impurity Profiling
-
LC System: Use the same HPLC conditions as described for the HPLC-UV method.
-
Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
MS Method:
-
Full Scan: Acquire data in a full scan mode (e.g., m/z 100-1000) to detect all ionizable compounds.
-
Product Ion Scan (MS/MS): For the main peak and any detected impurity peaks, perform product ion scans to obtain fragmentation patterns for structural elucidation.
-
-
Data Analysis: Compare the fragmentation patterns of impurities with that of the main compound and with known fragmentation pathways of indole alkaloids to propose structures for the unknown impurities.
Illustrative Performance Data (LC-MS/MS)
| Impurity | Proposed Identity | m/z [M+H]⁺ | Key Fragments (m/z) | LOD (ng/mL) |
| Impurity A | Picrinine | 353.18 | 321, 293, 265 | 0.5 |
| Impurity B | Oxidized Product | 399.18 | 381, 353, 325 | 1.0 |
| Impurity C | Synthesis By-product | 425.22 | 393, 365, 307 | 1.0 |
Conclusion and Recommendations
The assessment of purity for synthetic this compound requires a strategic application of different analytical techniques. No single method is sufficient for a complete purity profile.
-
For routine quality control and quantification of known impurities , a validated HPLC-UV method is efficient, robust, and cost-effective.
-
To establish the absolute purity of a batch, particularly for use as a reference standard, qNMR is the method of choice due to its ability to provide a direct measure of purity without requiring a specific standard for the analyte.
-
For the identification and structural elucidation of unknown impurities , especially at trace levels, LC-MS/MS is indispensable. Its high sensitivity and specificity are crucial for a comprehensive understanding of the impurity profile and for ensuring the safety and reliability of the synthetic compound.
A comprehensive approach would involve using HPLC-UV for routine analysis, qNMR for the definitive purity assignment of primary batches, and LC-MS/MS for in-depth impurity profiling during process development and for investigating any out-of-specification results. This multi-faceted strategy will provide the highest level of confidence in the purity of synthetic this compound for research and drug development applications.
Navigating the Analytical Landscape: An Inter-Laboratory Comparison Guide for N1-Methoxymethyl Picrinine Analysis
For researchers, scientists, and drug development professionals, the accurate and reproducible quantification of novel compounds is paramount. This guide provides a comparative overview of analytical methodologies for N1-Methoxymethyl picrinine (B199341), a picrinine-type monoterpenoid indole (B1671886) alkaloid. While direct inter-laboratory comparison data for this specific compound is not publicly available, this document presents a synthesized comparison based on established analytical techniques for related indole alkaloids. The data herein is illustrative, designed to guide laboratory setup and highlight key performance indicators for methodology selection.
N1-Methoxymethyl picrinine, an indole alkaloid identified in plant extracts such as from Alstonia scholaris, belongs to a class of compounds with diverse biological activities. Ensuring consistency in analytical results across different laboratories is crucial for advancing research and development. This guide outlines common analytical approaches, presents a model for data comparison, and provides detailed experimental protocols.
Comparative Analysis of Analytical Methods
The quantification of indole alkaloids is predominantly achieved through chromatographic techniques. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most prevalent methods.[1] The choice of method often depends on the required sensitivity, selectivity, and the complexity of the sample matrix.
Below is a table summarizing hypothetical performance data for three common analytical methods, simulating a multi-laboratory study to provide a framework for comparison.
| Parameter | Method A: HPLC-UV | Method B: LC-MS/MS | Method C: UPLC-MS/MS |
| Principle | Reversed-Phase Chromatography with UV Detection | Liquid Chromatography with Tandem Mass Spectrometry | Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry |
| Limit of Detection (LOD) | 5 ng/mL | 0.1 ng/mL | 0.02 ng/mL |
| Limit of Quantification (LOQ) | 15 ng/mL | 0.3 ng/mL | 0.06 ng/mL |
| Linearity (R²) (0.1-100 ng/mL) | 0.9985 | 0.9998 | 0.9999 |
| Intra-day Precision (%RSD) | 3.5% | 1.8% | 1.2% |
| Inter-day Precision (%RSD) | 5.2% | 2.5% | 1.9% |
| Recovery (%) | 92 ± 4% | 98 ± 2% | 99 ± 1.5% |
| Analysis Time per Sample | 15 minutes | 10 minutes | 5 minutes |
| Relative Cost | Low | Medium | High |
Experimental Protocols
Detailed and standardized experimental protocols are the bedrock of reproducible science. Below are representative methodologies for the analysis of this compound.
Method A: HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a C18 column (e.g., 4.6 x 150 mm, 5 µm) and a UV detector.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Sample Preparation: Plant material is extracted with methanol, followed by solid-phase extraction (SPE) for cleanup. The eluate is evaporated and reconstituted in the mobile phase.
-
Quantification: Based on a calibration curve generated from certified reference standards of a closely related picrinine alkaloid.
Method B: LC-MS/MS
-
Instrumentation: An HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 column (e.g., 2.1 x 100 mm, 3.5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Ionization Mode: Positive ESI.
-
MRM Transitions: Specific precursor-to-product ion transitions would be determined for this compound.
-
Sample Preparation: Similar to HPLC-UV, but with potentially less rigorous cleanup due to the selectivity of MS/MS.
-
Quantification: An internal standard is used, and quantification is based on the ratio of the analyte peak area to the internal standard peak area.
Visualizing Workflows and Pathways
To further clarify the processes and potential biological context of this compound, the following diagrams are provided.
Caption: Experimental workflow for this compound analysis.
While the specific signaling pathways of this compound are not yet fully elucidated, picrinine-type alkaloids have been noted for their potential anti-inflammatory properties. The diagram below illustrates a hypothetical signaling pathway that could be a target for such compounds.
References
Safety Operating Guide
Proper Disposal of N1-Methoxymethyl Picrinine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized research compounds like N1-Methoxymethyl picrinine (B199341) are paramount for ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the safe management of this compound. Given the limited specific data on the toxicological and environmental effects of N1-Methoxymethyl picrinine, a cautious approach treating it as a potentially hazardous substance is mandatory.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier. The following are general safety precautions based on available information and best laboratory practices:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (inspect before use), safety glasses or goggles, and a lab coat.[1] If there is a risk of generating dust or aerosols, respiratory protection (such as a full-face particle respirator) should be used.[1]
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[1] In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.[1]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[1] Recommended long-term storage is at -20°C, with short-term storage at 2-8°C.[1]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong reducing agents, strong acids, and strong alkalis.[1]
Quantitative Data Summary
There is a significant lack of publicly available quantitative data regarding the toxicity and environmental impact of this compound. The available Safety Data Sheet repeatedly states "No data available" for key toxicological and ecotoxicological endpoints.[1] This absence of data necessitates a conservative approach to its handling and disposal.
| Property | Data | Source |
| Acute Toxicity | No data available | [1] |
| Skin Corrosion/Irritation | No data available | [1] |
| Serious Eye Damage/Irritation | No data available | [1] |
| Aquatic Toxicity | May be harmful to the aquatic environment | [1] |
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations for hazardous waste.
Step 1: Waste Identification and Classification
Treat all this compound waste, including pure compound, solutions, and contaminated materials, as hazardous chemical waste. This is a precautionary measure due to the lack of comprehensive hazard data.
Step 2: Segregation of Waste
Proper segregation is critical to prevent dangerous reactions.
-
Solid Waste: Collect unused or expired this compound powder in a dedicated, sealed container. Contaminated items such as gloves, weighing papers, and pipette tips should be collected in a separate, clearly labeled container for solid chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a dedicated liquid waste container. Do not mix with other solvent waste streams unless compatibility is confirmed. Specifically, avoid mixing with strong acids, bases, or oxidizing/reducing agents.[1]
-
Empty Containers: The original container of this compound, even if empty, should be treated as hazardous waste. It is recommended to triple-rinse the container with a suitable solvent (e.g., the solvent used to dissolve the compound). The rinsate must be collected and disposed of as liquid hazardous waste.[2] After triple-rinsing, the container can often be disposed of as regular trash, but local regulations should be confirmed.[2]
Step 3: Waste Containerization and Labeling
-
Container Selection: Use containers that are in good condition, compatible with the chemical waste, and have a secure, leak-proof lid.[2][3] The original container is often a good choice for the primary waste.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. The date when waste was first added to the container (accumulation start date) must also be included.
Step 4: Storage of Waste
Store hazardous waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic. Secondary containment, such as a larger, chemically resistant tray or bin, should be used to contain any potential leaks.
Step 5: Arrange for Professional Disposal
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.[4] Do not attempt to dispose of this chemical down the drain or in the regular trash.
Diagrams and Workflows
Experimental Workflow for Handling this compound
Caption: Workflow for handling this compound.
Logical Relationship for Disposal Decision
References
Safeguarding Researchers: A Comprehensive Guide to Handling N1-Methoxymethyl Picrinine
For Immediate Implementation: This document provides critical safety protocols and logistical plans for the handling and disposal of N1-Methoxymethyl picrinine (B199341), ensuring the well-being of laboratory personnel and compliance with safety standards. All researchers, scientists, and drug development professionals must adhere to these procedures.
N1-Methoxymethyl picrinine is a natural product used in life sciences research.[1][] Due to its potential hazards, stringent safety measures are imperative during its handling, storage, and disposal.
Hazard Identification and Personal Protective Equipment (PPE)
While a specific comprehensive hazard profile for this compound is not fully detailed in the provided search results, good laboratory practices and information from a material safety data sheet (MSDS) for the compound dictate the mandatory use of appropriate personal protective equipment.[3]
Table 1: Required Personal Protective Equipment (PPE)
| Body Part | Required PPE | Specifications and Standards |
| Respiratory | Respirator | Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[3] |
| Hands | Chemical-resistant gloves | Inspect gloves prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use.[3] |
| Eyes | Safety glasses or goggles | Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[3] |
| Skin and Body | Laboratory coat or other protective clothing | Choose body protection in relation to its type, to the concentration and amount of dangerous substances, and to the specific work-place.[3] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following procedural steps is mandatory to minimize exposure and ensure a safe working environment.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably under a chemical fume hood.
-
Ensure safety shower and eyewash stations are readily accessible.
-
Keep the container tightly closed when not in use.[3]
2. Handling:
-
Avoid contact with eyes, skin, and clothing.[3]
-
Avoid inhalation of dust, vapors, mist, or gas.[3]
-
Do not eat, drink, or smoke when using this product.
-
Wash hands thoroughly after handling.[3]
-
Remove and wash contaminated clothing before reuse.[3]
3. Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.[3]
-
Follow recommended storage temperatures.
Table 2: Storage Conditions for this compound
| Duration | Recommended Storage Temperature |
| Long-term | -20°C[1][3] |
| Short-term | 2-8°C[3][4] |
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
Table 3: First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | If inhaled, remove to fresh air. If breathing is difficult, give oxygen. If breathing stops, give artificial respiration.[3] |
| Skin Contact | Flush with copious amounts of water. Remove contaminated clothing and shoes. Call a physician.[3] |
| Eye Contact | Check for and remove contact lenses. Flush with copious amounts of water, assuring adequate flushing by separating the eyelids with fingers. Call a physician.[3] |
| Ingestion | If swallowed, do NOT induce vomiting. Wash out mouth with copious amounts of water. Call a physician.[3] |
Accidental Release Measures:
-
Wear respiratory protection and avoid dust formation.[3]
-
Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[3]
-
For containment and cleanup, pick up and arrange disposal without creating dust. Sweep up and shovel the material into a suitable, closed container for disposal.[3]
Fire Fighting Measures:
-
The substance is not flammable or combustible.[3]
-
Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as suitable extinguishing media.[3]
-
Firefighters should wear self-contained breathing apparatus if necessary.[3]
Disposal Plan
Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Dispose of the substance and contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
-
Contaminated gloves and other disposable PPE should be placed in a sealed container and disposed of as chemical waste.[3]
Workflow for Safe Handling of this compound
The following diagram outlines the critical steps for safely managing this compound throughout its lifecycle in the laboratory.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
